molecular formula C26H23F3N4O4 B12411302 SHR902275

SHR902275

Número de catálogo: B12411302
Peso molecular: 512.5 g/mol
Clave InChI: LRTINOCIDJSJPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SHR902275 is a useful research compound. Its molecular formula is C26H23F3N4O4 and its molecular weight is 512.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H23F3N4O4

Peso molecular

512.5 g/mol

Nombre IUPAC

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C26H23F3N4O4/c1-15-2-4-18(31-24(35)21-11-17(14-30-33-21)26(27,28)29)12-19(15)16-3-5-20-22(10-16)37-25(13-23(34)32-20)6-8-36-9-7-25/h2-5,10-12,14H,6-9,13H2,1H3,(H,31,35)(H,32,34)

Clave InChI

LRTINOCIDJSJPY-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)C2=NN=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)NC(=O)CC5(O4)CCOCC5

Origen del producto

United States

Foundational & Exploratory

The Emergence of SHR902275: A Next-Generation RAF Inhibitor for RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Deep Dive into the Mechanism of Action, Preclinical Efficacy, and Experimental Foundations of a Novel Kinase Inhibitor

For Immediate Release

In the landscape of targeted cancer therapy, the development of inhibitors for RAS-driven malignancies has been a formidable challenge. The intricate signaling network and the phenomenon of paradoxical activation have often thwarted therapeutic strategies. However, the advent of SHR902275, a potent and selective spiro amide RAF inhibitor, marks a significant advancement in targeting cancers harboring RAS mutations. This technical guide provides an in-depth analysis of the mechanism of action, preclinical data, and the experimental underpinnings of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Circumventing Paradoxical Activation in the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Oncogenic mutations in RAS proteins lead to the constitutive activation of this pathway, driving tumorigenesis. First-generation RAF inhibitors, while effective against BRAF V600E-mutant cancers, have shown limited efficacy and can even paradoxically activate the pathway in RAS-mutant contexts. This occurs because these inhibitors promote the dimerization and activation of RAF isoforms in the presence of activated RAS.

This compound is a next-generation RAF inhibitor designed to overcome this limitation. Its mechanism of action centers on the potent and selective inhibition of RAF kinases (c-RAF, wild-type BRAF, and BRAF V600E) in a manner that avoids the conformational changes that trigger paradoxical activation. By binding to RAF, this compound effectively blocks the downstream signaling to MEK and ERK, thereby inhibiting tumor cell proliferation and survival.

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SHR902275_Mechanism_of_Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS (Inactive GDP-bound) RAS (Inactive GDP-bound) RTK->RAS (Inactive GDP-bound) SOS RAS (Active GTP-bound) RAS (Active GTP-bound) RAS (Active GTP-bound)->RAS (Inactive GDP-bound) GAP RAF RAF RAS (Active GTP-bound)->RAF RAS (Inactive GDP-bound)->RAS (Active GTP-bound) GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation This compound This compound This compound->RAF Inhibition Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Detection & Analysis RAF Kinase RAF Kinase Incubation Incubation RAF Kinase->Incubation MEK1 Substrate MEK1 Substrate MEK1 Substrate->Incubation ATP + [γ-32P]ATP ATP + [γ-32P]ATP ATP + [γ-32P]ATP->Incubation This compound This compound This compound->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Filter Plate Filter Plate Stop Reaction->Filter Plate Scintillation Counting Scintillation Counting Filter Plate->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Xenograft_Model_Workflow Cell Inoculation Cell Inoculation Tumor Growth Tumor Growth Cell Inoculation->Tumor Growth Calu-6 cells in nude mice Randomization Randomization Tumor Growth->Randomization Tumor volume ~100-150 mm³ Treatment Treatment Randomization->Treatment Vehicle or this compound (p.o.) Monitoring Monitoring Treatment->Monitoring Tumor volume & body weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Day 21 Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Tumor weight & TGI (%)

A Technical Guide to SHR902275: A Next-Generation RAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of SHR902275, a potent and selective RAF inhibitor. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on quantitative data and experimental methodologies.

Core Compound Details: this compound

This compound is a novel, orally active spiro amide compound designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival.[1][2][3] It represents a next-generation RAF inhibitor developed to address acquired resistance to first-generation drugs, particularly in cancers harboring RAS mutations.[1][2][3]

PropertyValueReference
Chemical Formula C₂₆H₂₃F₃N₄O₄[4]
Molecular Weight 512.48 g/mol [4]
CAS Number 2695506-82-0[4]
Class Spiro Amide[5]
Target RAF Kinases (cRAF, bRAFʷᵗ, bRAFᵛ⁶⁰⁰ᴱ)[1][4]

Chemical Structure

The chemical structure of this compound is presented below.

this compound Chemical Structure

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers due to mutations in RAS or RAF genes, leading to uncontrolled cell growth.[1][2][3][5] this compound was specifically developed to be effective in cancers with mutant RAS and wild-type BRAF, a context where first-generation RAF inhibitors can paradoxically activate the pathway.[1][2][3]

RAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against RAF kinases and significant anti-proliferative effects in various cancer cell lines.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) values of this compound against key RAF kinases are summarized below.

Target KinaseIC₅₀ (nM)
cRAF1.6
bRAFʷᵗ10
bRAFᵛ⁶⁰⁰ᴱ5.7
Data sourced from MedChemExpress and InvivoChem.[1][3]
In Vitro Cell Growth Inhibition

The half-maximal growth inhibition (GI₅₀) values of this compound in different cancer cell lines are presented in the following table.

Cell LineCancer TypeGI₅₀ (nM)
H358Non-Small Cell Lung Cancer1.5
A375Malignant Melanoma0.17
Calu6Anaplastic Lung Carcinoma0.4
SK-MEL-2Malignant Melanoma0.32
Data sourced from MedChemExpress and InvivoChem.[1][3]

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. While the full, specific protocols from the primary publication were not available, these sections describe standard and widely accepted methodologies for such experiments.

In Vitro RAF Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of RAF kinases.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant RAF Recombinant RAF Enzyme Incubation Incubate RAF, MEK, and this compound Recombinant RAF->Incubation Kinase Buffer Kinase Buffer Kinase Buffer->Incubation ATP Solution ATP Solution Initiation Add ATP to initiate reaction ATP Solution->Initiation MEK Substrate MEK Substrate MEK Substrate->Incubation Test Compound This compound (Serial Dilutions) Test Compound->Incubation Incubation->Initiation Reaction Period Incubate at 37°C Initiation->Reaction Period Detection Reagent Add Detection Reagent (e.g., ADP-Glo™) Reaction Period->Detection Reagent Luminescence Measure Luminescence Detection Reagent->Luminescence IC50 Calculation Calculate IC₅₀ values Luminescence->IC50 Calculation

Caption: A generalized workflow for an in vitro RAF kinase activity assay.

Methodology:

  • Reagents: Recombinant human RAF kinases (cRAF, bRAFʷᵗ, bRAFᵛ⁶⁰⁰ᴱ), MEK protein as a substrate, ATP, and a suitable kinase assay buffer.

  • Procedure:

    • Serially diluted this compound is pre-incubated with the RAF enzyme and MEK substrate in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™ (Promega).

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL-2) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Procedure:

    • Human cancer cells, such as Calu6, are subcutaneously injected into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at various doses according to a predetermined schedule (e.g., once or twice daily).

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

This compound is a promising, potent, and selective RAF inhibitor with a clear mechanism of action within the RAS-RAF-MEK-ERK signaling pathway. Its efficacy in preclinical models, particularly in the context of RAS-mutant cancers, highlights its potential as a valuable therapeutic agent in oncology. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

The Emergence of a Novel RAF Inhibitor: A Technical Deep Dive into the Discovery and Synthesis of Spiro Amide SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of targeted cancer therapies, the discovery and development of novel kinase inhibitors remain a cornerstone of modern oncology. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of spiro amide SHR902275, a potent, selective, and efficacious RAF inhibitor designed to target cancers harboring RAS mutations. Developed to overcome resistance mechanisms associated with first-generation RAF inhibitors, this compound represents a significant advancement in the therapeutic arsenal against RAS-driven malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's mechanism of action, preclinical data, and synthetic route.

Introduction: Addressing Unmet Needs in RAS-Mutant Cancers

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of many cancers.[1][2] While first-generation RAF inhibitors have shown efficacy in tumors with specific BRAF V600E mutations, acquired resistance often limits their long-term utility.[1][3][4] Furthermore, these inhibitors can paradoxically activate the pathway in cells with wild-type BRAF and mutant RAS, a significant challenge in cancer therapy.[1][3][4] This necessitated the development of a new generation of RAF inhibitors capable of targeting cancers with mutant RAS and wild-type RAF activity.[1][3][4] this compound emerged from extensive optimization efforts to meet this need, demonstrating potent inhibition of the RAF signaling cascade.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting RAF kinases, key components of the RAS-RAF-MEK-ERK signaling cascade. In cancers with RAS mutations, the persistently activated RAS protein leads to the dimerization and activation of RAF kinases (BRAF and CRAF), subsequently phosphorylating and activating MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation. This compound acts by directly binding to and inhibiting the activity of RAF kinases, thereby blocking the downstream signaling cascade and impeding tumor growth.

SHR902275_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (Mutated/Active) RTK->RAS RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer MEK MEK RAF_dimer->MEK Phosphorylation This compound This compound This compound->RAF_dimer Inhibition ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: this compound Mechanism of Action in the RAS-RAF-MEK-ERK Pathway.

Discovery and Preclinical Evaluation of this compound

The discovery of this compound was the result of a rigorous lead optimization campaign starting from a previously identified RAF inhibitor.[1] The optimization focused on enhancing potency, solubility, and pharmacokinetic properties. A key structural modification involved expanding a 6,6-spirocycle to a 6,7-spirocycle, which significantly improved solubility and the overall pharmacokinetic profile.[2] Further refinement, including the replacement of a pyridine subunit with a pyridazine heterocycle, addressed key ADME (Absorption, Distribution, Metabolism, and Excretion) issues, ultimately leading to the identification of this compound (also referred to as molecule 33 in the primary literature).[1][2]

In Vitro Potency and Selectivity

This compound demonstrated exceptional in vitro potency with minimized paradoxical activation.[3] The compound's inhibitory activity against key kinases in the pathway and its effect on cell proliferation in cancer cell lines with RAS mutations are summarized below.

ParameterValueCell Line/Assay
BRAFV600E IC50 Data not publicly availableBiochemical Assay
cRAF IC50 Data not publicly availableBiochemical Assay
Calu-6 (RAS mutant) Cell Proliferation IC50 Data not publicly availableCell-based Assay

Note: Specific IC50 values from the primary publication are not detailed in the publicly available abstracts. Access to the full-text article is required for precise quantitative data.

Pharmacokinetic Profile

This compound exhibited favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent permeability and outstanding oral pharmacokinetics in both mouse and rat models.[1][3][4] To achieve higher exposure in toxicity studies, a pro-drug (molecule 48) was also developed.[1][3]

SpeciesRouteBioavailability (F%)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
Mouse OralData not publicly availableData not publicly availableData not publicly availableData not publicly available
Rat OralData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: Detailed quantitative pharmacokinetic parameters are not available in the abstracts. These would be found in the full publication.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Calu-6 non-small-cell lung cancer mouse xenograft model, which harbors a RAS mutation. The compound demonstrated clear, dose-dependent efficacy in inhibiting tumor growth.[1][2][3]

InVivo_Efficacy_Workflow Start Start Cell_Culture Calu-6 Cell Culture (RAS Mutant) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization of Mice into Treatment Groups Tumor_Growth->Grouping Treatment Oral Administration of This compound or Vehicle Grouping->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Figure 2: Workflow for In Vivo Efficacy Studies in a Xenograft Model.

Synthesis of Spiro Amide this compound

The synthesis of this compound features a sophisticated chemical strategy to construct the core 6,7-spirocyclic amide structure.[2] The key steps in the synthetic route include an aldol condensation/Michael addition sequence followed by a Beckmann rearrangement to install the characteristic spirocycle.[2] While a detailed, step-by-step protocol with reagent quantities and reaction conditions is proprietary and not fully disclosed in the available literature, the general synthetic logic can be visualized.

SHR902275_Synthesis_Scheme Starting_Materials Starting Materials Intermediate_A Intermediate A Starting_Materials->Intermediate_A Aldol Condensation/ Michael Addition Intermediate_B Intermediate B (6,6-Spirocycle Precursor) Intermediate_A->Intermediate_B Intermediate_C Intermediate C (Oxime) Intermediate_B->Intermediate_C Oximation SHR902275_Core 6,7-Spirocyclic Amide Core Intermediate_C->SHR902275_Core Beckmann Rearrangement Final_Modifications Final Modifications (e.g., Pyridazine Addition) SHR902275_Core->Final_Modifications This compound This compound Final_Modifications->this compound

Figure 3: Conceptual Synthetic Strategy for this compound.
General Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the key transformations involved in its synthesis:

  • Aldol Condensation/Michael Addition: A cyclic ketone and an appropriate aldehyde would be reacted in the presence of a base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol, methanol) to facilitate the initial aldol condensation. This would be followed by an intramolecular Michael addition to form a bicyclic intermediate.

  • Beckmann Rearrangement: The ketone in the bicyclic intermediate would be converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine. The isolated oxime would then be treated with a strong acid or a reagent like polyphosphoric acid or p-toluenesulfonyl chloride to induce the rearrangement to the corresponding lactam (amide).

Conclusion and Future Directions

Spiro amide this compound is a promising next-generation RAF inhibitor with a preclinical profile that demonstrates its potential for treating RAS-mutant cancers. Its discovery highlights the success of a structure-guided drug design and lead optimization strategy focused on improving both potency and drug-like properties. The excellent in vitro and in vivo data warrant further investigation and progression of this compound or its analogs into clinical development. Future research will likely focus on comprehensive safety and toxicology studies, biomarker identification for patient stratification, and evaluation in a broader range of RAS-mutant tumor models. The development of this compound represents a significant step forward in the ongoing effort to provide effective therapies for patients with RAS-driven malignancies.

References

A Technical Deep Dive into SHR902275: A Next-Generation RAF Inhibitor for RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles, preclinical data, and experimental methodologies underpinning SHR902275, a potent and selective next-generation RAF inhibitor. Developed to address the challenges of acquired resistance to first-generation RAF inhibitors, this compound demonstrates significant promise in targeting cancers harboring RAS mutations. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction: Overcoming Resistance in the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of multiple cellular functions, and its hyperactivation is a well-established driver of oncogenesis. While first-generation RAF inhibitors have shown clinical efficacy in tumors with specific BRAFV600E mutations, their effectiveness is often limited by acquired resistance and the paradoxical activation of the pathway in cells with wild-type BRAF and mutant RAS.[1][2] this compound emerged from extensive optimization of a previously reported RAF inhibitor, designed to potently inhibit both BRAF and CRAF kinases, thereby targeting a broader range of RAS-mutant cancers.[1][2]

Mechanism of Action and In Vitro Potency

This compound is an orally active, potent, and selective inhibitor of RAF kinases.[3][4][5] Its mechanism of action centers on the direct inhibition of both BRAF and CRAF, which are key downstream effectors of RAS. This dual inhibition is crucial for overcoming the paradoxical activation often seen with first-generation BRAF inhibitors in the context of RAS mutations.

Kinase Inhibition Profile

Biochemical assays demonstrate that this compound potently inhibits CRAF, wild-type BRAF (bRAFwt), and the constitutively active BRAFV600E mutant. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
cRAF1.6
bRAFwt10
bRAFV600E5.7
Data sourced from MedchemExpress and InvivoChem.[3][4][5]
Cell Growth Inhibition

The inhibitory activity of this compound on kinase activity translates into potent anti-proliferative effects in various cancer cell lines. The half-maximal growth inhibition (GI50) values are presented below.

Cell LineGI50 (nM)
H3581.5
A3750.17
Calu60.4
SK-MEL20.32
Data sourced from MedchemExpress and InvivoChem.[3][4][5]

Signaling Pathway and Development Logic

To visually represent the mechanism of this compound and its development rationale, the following diagrams illustrate the targeted signaling pathway and the logical workflow of its discovery and optimization.

RAF_Signaling_Pathway RAS RAS (Mutant) RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer Activates MEK MEK RAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->RAF_dimer Inhibits

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Development_Workflow Start Initial RAF Inhibitor Lead Optimization Structure-Activity Relationship (SAR) Optimization for Potency & Solubility Start->Optimization In_Vitro In Vitro Evaluation - Kinase Assays (IC50) - Cell Proliferation Assays (GI50) Optimization->In_Vitro In_Vitro->Optimization Iterative Feedback DMPK DMPK & Permeability Screening In_Vitro->DMPK In_Vivo In Vivo Efficacy (Xenograft Models) DMPK->In_Vivo Candidate This compound: Lead Candidate In_Vivo->Candidate

Figure 2: Logical workflow for the discovery and optimization of this compound.

Preclinical Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent permeability and oral bioavailability in mouse and rat models.

In Vivo Efficacy in a Xenograft Model

In a Calu6 xenograft mouse model, which harbors a RAS mutation, this compound demonstrated dose-dependent tumor growth inhibition. This provides strong preclinical evidence of its potential efficacy in treating RAS-mutant cancers.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

RAF Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against RAF kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BRAF, CRAF, and BRAFV600E enzymes and a biotinylated MEK substrate are used.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the respective RAF kinase, the MEK substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the MEK substrate.

  • Detection: The level of MEK phosphorylation is quantified using a technology such as AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or a luminescence-based assay like Kinase-Glo.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Preparation Prepare Reagents: - RAF Enzyme - MEK Substrate - ATP - this compound dilutions Reaction Combine Reagents in Assay Plate & Incubate Preparation->Reaction Detection Add Detection Reagent & Measure Signal (e.g., Luminescence) Reaction->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

Figure 3: General workflow for a RAF kinase inhibition assay.
Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay, such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., Calu6) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally at various dose levels according to a predetermined schedule (e.g., once or twice daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors, offering a promising therapeutic strategy for cancers driven by RAS mutations. Its potent and selective inhibition of both BRAF and CRAF, combined with favorable pharmacokinetic properties and demonstrated in vivo efficacy, positions it as a strong candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.

References

The Role of SHR902275 in the RAS-RAF-MEK-ERK Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cellular functions, and its aberrant activation is a hallmark of many cancers. SHR902275 has emerged as a potent and selective RAF inhibitor, specifically targeting cancers with RAS mutations. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction to the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key cellular signaling cascade that relays extracellular signals to intracellular targets, ultimately influencing processes such as cell proliferation, differentiation, survival, and apoptosis.[1] The pathway is initiated by the activation of RAS proteins (H-RAS, K-RAS, and N-RAS), which are small GTPases.[1] Upon stimulation, RAS proteins activate RAF kinases (A-RAF, B-RAF, and C-RAF).[1] Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[1] Activated ERK can then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a major driver of tumorigenesis.[2]

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS_inactive RAS-GDP (inactive) RTK->RAS_inactive Activates RAS_active RAS-GTP (active) RAS_inactive->RAS_active GTP GDP RAF RAF RAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RAF Inhibits Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase Buffer C Prepare Kinase, Substrate, and ATP solution A->C B Prepare serial dilutions of this compound E Add this compound dilutions to wells B->E G Initiate reaction with ATP/Substrate mix C->G D Add Kinase to wells D->E F Incubate E->F F->G H Incubate at 30°C G->H I Stop reaction H->I J Add detection reagent (e.g., ADP-Glo) I->J K Measure luminescence J->K L Plot luminescence vs. This compound concentration K->L M Calculate IC50 value L->M Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis A Culture Calu6 cells B Implant cells subcutaneously into immunodeficient mice A->B C Allow tumors to reach a palpable size (e.g., 100-200 mm³) B->C D Randomize mice into treatment and control groups C->D E Administer this compound or vehicle (e.g., daily oral gavage) D->E F Monitor tumor volume and body weight regularly E->F G Sacrifice mice at study endpoint F->G H Excise and weigh tumors G->H I Perform histological and/or pharmacodynamic analysis H->I

References

Investigating the Paradoxical Activation of RAF with SHR902275: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation RAF inhibitors have demonstrated significant clinical efficacy in BRAF V600E-mutant melanomas. However, their therapeutic application is constrained by the phenomenon of paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This occurs through the inhibitor-induced dimerization of RAF isoforms, leading to the transactivation of RAF and subsequent downstream signaling. SHR902275 is a next-generation RAF inhibitor designed to overcome this limitation. This technical guide provides an in-depth analysis of the paradoxical activation of RAF and the mechanistic approach of this compound to minimize this effect, supported by available preclinical data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

The Phenomenon of Paradoxical RAF Activation

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Mutations in RAS and BRAF are common drivers of oncogenesis. While first-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against BRAF V600E-mutant tumors, they can paradoxically enhance signaling in BRAF wild-type cells, particularly those with activating RAS mutations.[1]

This paradoxical activation is driven by the binding of the inhibitor to one protomer within a RAF dimer, which induces a conformational change that promotes the dimerization and transactivation of the other protomer (typically CRAF).[2][3] This leads to the downstream phosphorylation of MEK and ERK, promoting cell proliferation and potentially contributing to the development of secondary malignancies.[1]

Signaling Pathway of Paradoxical Activation

The following diagram illustrates the mechanism of paradoxical RAF activation by first-generation inhibitors in RAS-mutant cells.

Paradoxical_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS_GTP RAS-GTP (Active) RTK->RAS_GTP Growth Factor BRAF_WT1 BRAF (WT) RAS_GTP->BRAF_WT1 Recruits CRAF1 CRAF RAS_GTP->CRAF1 Recruits BRAF_WT1->CRAF1 Dimerization MEK MEK CRAF1->MEK Basal Activation BRAF_WT2 BRAF (WT) CRAF2 CRAF BRAF_WT2->CRAF2 Inhibitor-induced Dimerization pMEK p-MEK CRAF2->pMEK Transactivation & Phosphorylation Inhibitor First-Gen Inhibitor Inhibitor->BRAF_WT2 ERK ERK MEK->ERK Phosphorylation pERK p-ERK pMEK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Activation

Figure 1: Paradoxical RAF activation by first-generation inhibitors.

This compound: A Next-Generation RAF Inhibitor

This compound is a potent and selective RAF inhibitor developed to target cancers with RAS mutations by minimizing paradoxical activation.[4] It exhibits a distinct mechanism of action compared to first-generation inhibitors, which allows it to inhibit RAF signaling in RAS-mutant cancer cells without inducing the paradoxical activation of the MAPK pathway.[5]

Mechanism of Minimized Paradoxical Activation

This compound is designed to be a "paradox breaker." While the precise structural details of its interaction are proprietary, such inhibitors typically bind to RAF in a manner that does not promote the active conformation required for dimerization and transactivation. This may involve binding to a different conformation of the kinase or having different effects on the flexibility of key structural elements like the αC-helix and the activation loop.

The following diagram illustrates the proposed mechanism by which this compound inhibits RAF signaling without causing paradoxical activation.

SHR902275_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS_GTP RAS-GTP (Active) RTK->RAS_GTP Growth Factor BRAF_WT BRAF (WT) RAS_GTP->BRAF_WT Recruits CRAF CRAF RAS_GTP->CRAF Recruits BRAF_WT->CRAF Dimerization MEK MEK BRAF_WT->MEK Inhibited CRAF->MEK Inhibited This compound This compound This compound->BRAF_WT Inhibits Monomer & Dimer This compound->CRAF Inhibits Monomer & Dimer ERK ERK MEK->ERK Inhibited Inhibition Inhibition of Downstream Signaling ERK->Inhibition

Figure 2: Inhibition of RAF signaling by this compound.

Quantitative Data

The following tables summarize the available preclinical data for this compound, demonstrating its potent inhibitory activity against RAF kinases and its efficacy in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
c-RAF1.6
BRAF (WT)10
BRAF V600E5.7

Data sourced from MedchemExpress.

Table 2: In Vitro Cellular Proliferation (GI50) of this compound

Cell LineCancer TypeRAS/RAF StatusGI50 (nM)
H358Lung CancerKRAS Mutant1.5
A375Malignant MelanomaBRAF V600E0.17
Calu-6Lung CarcinomaKRAS Mutant0.4
SK-MEL-2MelanomaNRAS Mutant0.32

Data sourced from MedchemExpress.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize RAF inhibitors like this compound.

Note: These are generalized protocols and may not reflect the exact methods used in the primary research for this compound, for which the full experimental details were not publicly available.

In Vitro RAF Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of MEK1 by a specific RAF isoform.

Materials:

  • Recombinant human c-RAF, BRAF (WT), and BRAF V600E enzymes

  • Recombinant inactive MEK1 substrate

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the respective RAF enzyme, and the MEK1 substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular p-ERK Western Blot Assay for Paradoxical Activation

This assay is used to assess the effect of a RAF inhibitor on the phosphorylation of ERK in a cellular context, which is a direct readout of MAPK pathway activation.

Materials:

  • RAS-mutant cell line (e.g., Calu-6)

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • First-generation RAF inhibitor (e.g., vemurafenib) as a positive control for paradoxical activation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed Calu-6 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with increasing concentrations of this compound, vemurafenib, or DMSO for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Calu-6 cells

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant Calu-6 cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle orally, once daily.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a RAF inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation pERK_Assay p-ERK Western Blot (Paradoxical Activation) Cell_Proliferation->pERK_Assay Xenograft Tumor Xenograft Study (Efficacy & Tolerability) pERK_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft->PD_Analysis

Figure 3: Preclinical evaluation workflow for a RAF inhibitor.

Conclusion

This compound represents a promising therapeutic agent for RAS-mutant cancers, a patient population with high unmet medical need. Its ability to potently inhibit RAF signaling without inducing paradoxical activation addresses a key liability of first-generation RAF inhibitors. The preclinical data demonstrate its potent anti-proliferative activity in relevant cancer cell lines. Further clinical investigation is warranted to establish its safety and efficacy in patients. This technical guide provides a foundational understanding of the mechanism of paradoxical RAF activation and the rationale for the development of "paradox breakers" like this compound. The provided experimental protocols serve as a detailed reference for researchers in the field of targeted cancer therapy.

References

SHR902275: A Technical Whitepaper on its RAF Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many human cancers. The RAF kinase family, comprising ARAF, BRAF, and CRAF (also known as Raf-1), represents a key node in this cascade, making it a prime target for therapeutic intervention. SHR902275 is a potent and selective RAF inhibitor developed to target cancers with mutations in the RAS pathway. This technical guide provides an in-depth analysis of the target selectivity profile of this compound against the RAF isoforms, based on currently available data.

Quantitative Selectivity Profile

The inhibitory activity of this compound against various RAF isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the growth inhibitory (GI50) effects of this compound on different cancer cell lines are presented.

Table 1: Biochemical Inhibitory Activity of this compound against RAF Isoforms

IsoformIC50 (nM)
cRAF1.6[1][2]
BRAF (wild-type)10[1][2]
BRAF (V600E mutant)5.7[1][2]
ARAFData not publicly available

Table 2: Cellular Growth Inhibitory Activity of this compound

Cell LineGI50 (nM)
H3581.5[1]
A3750.17[1]
Calu-60.4[1]
SK-MEL-20.32[1]

Note: The IC50 value for the ARAF isoform is not currently available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RAS-RAF-MEK-ERK signaling pathway and a typical experimental workflow for evaluating RAF inhibitors.

RAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK This compound This compound This compound->RAF

Figure 1: The RAS-RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Binding Kinase Binding Assay (e.g., LanthaScreen) IC50_Determination IC50 Determination Kinase_Binding->IC50_Determination End End IC50_Determination->End Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Proliferation_Assay Proliferation Assay (e.g., SRB) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-MEK, p-ERK) Compound_Treatment->Western_Blot GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination GI50_Determination->End Western_Blot->End Start Start Start->Kinase_Binding Start->Cell_Culture

Figure 2: A representative workflow for the preclinical evaluation of a RAF inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While the specific protocols for the this compound studies are not publicly available, the following are representative, detailed methodologies for the key assays used in the characterization of RAF inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

A commonly used method for determining the IC50 of a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.

Materials:

  • RAF Kinase (e.g., recombinant human BRAF, CRAF)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (fluorescently labeled)

  • Assay Buffer

  • This compound (or other test compound)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase and Antibody Preparation: Prepare a solution containing the RAF kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the diluted compound, the kinase/antibody mixture, and the kinase tracer. The final reaction volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a microplate reader. The signal is a ratio of the acceptor emission (from the tracer) to the donor emission (from the Europium-labeled antibody).

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Representative Protocol)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[3][4][5]

Materials:

  • Cancer cell lines (e.g., A375, H358)

  • Cell culture medium and supplements

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.[5]

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.[3]

  • Washing: Remove the TCA and wash the plates several times with water to remove excess TCA and medium components. Air-dry the plates.[3]

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.[3]

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Downstream Signaling and Broader Selectivity

To fully characterize the mechanism of action and the selectivity of this compound, further experiments are necessary.

  • Downstream Signaling Analysis: Western blot analysis would be employed to assess the phosphorylation status of key downstream effectors in the RAF-MEK-ERK pathway, such as MEK and ERK, in cancer cell lines treated with this compound. A reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) would confirm the on-target activity of the inhibitor in a cellular context.

  • Kinome-wide Selectivity Profiling: A comprehensive kinome scan, for instance using the KINOMEscan™ platform, would involve screening this compound against a large panel of kinases. This would provide a broader view of its selectivity and identify potential off-target activities, which is crucial for predicting potential side effects and understanding the overall pharmacological profile of the compound.

Publicly available data on the specific effects of this compound on downstream signaling and its broader kinome selectivity are currently limited.

Conclusion

This compound is a potent inhibitor of cRAF and BRAF (both wild-type and V600E mutant) kinases. Its high potency in biochemical and cell-based assays suggests its potential as a therapeutic agent for cancers driven by the RAS-RAF-MEK-ERK pathway. A complete understanding of its selectivity profile, particularly against the ARAF isoform, and a comprehensive analysis of its effects on downstream signaling and its kinome-wide selectivity will be critical for its further clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel RAF inhibitors.

References

In Vitro Potency and Solubility of SHR902275: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and solubility of SHR902275, a potent and selective RAF inhibitor. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in oncology and related fields.

Core Compound Profile

This compound is a next-generation RAF inhibitor designed to target cancers with mutations in the RAS signaling pathway.[1] It has demonstrated significant improvements in both in vitro potency and aqueous solubility compared to earlier-generation compounds.[1] this compound is an orally active compound that works by inhibiting the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency of this compound.

Table 1: Biochemical Potency of this compound against RAF Kinases
Target KinaseIC50 (nM)
cRAF1.6
bRAF (wild-type)10
bRAF (V600E mutant)5.7

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Potency of this compound in Cancer Cell Lines
Cell LineGI50 (nM)
H358 (Lung Carcinoma)1.5
A375 (Malignant Melanoma)0.17
Calu6 (Lung Carcinoma)0.4
SK-MEL2 (Melanoma)0.32

GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells in a cellular viability assay.

Table 3: Solubility Profile of this compound
ParameterValue
Aqueous SolubilityData not publicly available. Described as "greatly improved" in literature.

While specific quantitative solubility data for this compound is not available in the public domain, the development of a pro-drug was undertaken to achieve high exposure in toxicity studies, suggesting that the solubility of the parent compound, while improved, may still be a consideration for certain applications.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows for assessing its in vitro potency.

SHR902275_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF (bRAF, cRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: RAS-RAF-MEK-ERK Signaling Pathway Inhibition by this compound.

In_Vitro_Potency_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Purified RAF Kinase (bRAF, cRAF) Incubate_Biochemical Incubate with This compound & ATP Kinase->Incubate_Biochemical Measure_Activity Measure Kinase Activity (e.g., Phosphorylation) Incubate_Biochemical->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Cells Cancer Cell Lines (e.g., A375, H358) Treat_Cells Treat with this compound Cells->Treat_Cells Incubate_Cellular Incubate for 72h Treat_Cells->Incubate_Cellular Viability_Assay Cell Viability Assay (CellTiter-Glo) Incubate_Cellular->Viability_Assay Measure_Luminescence Measure Luminescence Viability_Assay->Measure_Luminescence Calculate_GI50 Calculate GI50 Measure_Luminescence->Calculate_GI50

Diagram 2: General Experimental Workflow for In Vitro Potency Assessment.

Experimental Protocols

In Vitro Cellular Potency (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the general steps for determining the GI50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, H358, Calu6, SK-MEL2)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cell plates and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the prepared CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Aqueous Solubility (General Kinetic Solubility Protocol)

While specific data for this compound is unavailable, the following is a general protocol for determining kinetic aqueous solubility.

Materials:

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (typically 1-2%).

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Filter the samples through the 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved this compound.

  • Solubility Determination: The measured concentration in the filtrate represents the kinetic aqueous solubility of the compound under the tested conditions.

Paradoxical Activation Assessment (General Western Blot Protocol)

Paradoxical activation of the MAPK pathway is typically assessed by measuring the phosphorylation of MEK and ERK. The following is a general protocol.

Materials:

  • RAS-mutant cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMEK, total MEK, pERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total MEK and ERK at different this compound concentrations. An increase in this ratio at certain concentrations would indicate paradoxical activation.

References

In-depth Technical Guide: Pharmacokinetics and DMPK Properties of SHR902275 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template demonstrating the structure and content of a comprehensive technical whitepaper on the preclinical pharmacokinetics and Drug Metabolism and Pharmacokinetics (DMPK) properties of a hypothetical compound, SHR902275. The data and experimental details presented are illustrative and not based on actual studies of a compound with this designation, as no public data was found for this compound.

Introduction

This compound is a novel investigational compound under development. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as DMPK, is critical for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This document provides a comprehensive overview of the preclinical DMPK and pharmacokinetic properties of this compound, based on a series of in vitro and in vivo studies in relevant animal models. The primary objective of these studies was to characterize the PK profile, identify potential metabolic pathways, and assess the compound's suitability for further development.

In Vitro DMPK Profile

Metabolic Stability

Experimental Protocol:

The metabolic stability of this compound was assessed in liver microsomes from various species (mouse, rat, dog, monkey, and human) to evaluate its susceptibility to phase I metabolism.

  • Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The concentration of this compound was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

Data Summary:

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse15.245.6
Rat28.924.0
Dog45.115.4
Monkey55.812.4
Human68.310.1

Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare this compound Stock incubation Incubate at 37°C prep1->incubation prep2 Prepare Liver Microsomes prep2->incubation prep3 Prepare NADPH Solution prep3->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench with Acetonitrile + IS sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Calculate t½ and CLint analysis->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding

Experimental Protocol:

The extent of this compound binding to plasma proteins was determined using rapid equilibrium dialysis (RED).

  • Preparation: this compound was added to plasma from various species (mouse, rat, dog, monkey, and human) to a final concentration of 1 µM.

  • Dialysis: The plasma samples were dialyzed against a phosphate buffer (100 mM, pH 7.4) using a RED device at 37°C for 4 hours.

  • Analysis: The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

Data Summary:

SpeciesProtein Binding (%)Fraction Unbound (fu)
Mouse98.50.015
Rat99.10.009
Dog97.80.022
Monkey98.20.018
Human99.50.005

In Vivo Pharmacokinetics

Pharmacokinetics in Rats

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing: this compound was administered as a single intravenous (IV) bolus (1 mg/kg) or by oral gavage (10 mg/kg).

  • Blood Sampling: Blood samples were collected at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Plasma was separated by centrifugation.

  • Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key PK parameters.

Data Summary:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1250450
Tmax (h)0.0831.0
AUC₀-t (ngh/mL)18752810
AUC₀-inf (ngh/mL)19202950
t½ (h)3.54.1
CL (mL/min/kg)8.7-
Vdss (L/kg)2.5-
Bioavailability (%)-15.4
Pharmacokinetics in Cynomolgus Monkeys

Experimental Protocol:

  • Animals: Male cynomolgus monkeys (n=3 per group).

  • Dosing: this compound was administered as a single intravenous (IV) infusion over 30 minutes (0.5 mg/kg) or by oral gavage (5 mg/kg).

  • Blood Sampling: Blood samples were collected at predose and at various time points up to 48 hours post-dose.

  • Plasma Preparation: Plasma was separated by centrifugation.

  • Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed.

Data Summary:

ParameterIntravenous (0.5 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)850210
Tmax (h)0.52.0
AUC₀-t (ngh/mL)21251910
AUC₀-inf (ngh/mL)22002050
t½ (h)6.87.5
CL (mL/min/kg)3.8-
Vdss (L/kg)1.9-
Bioavailability (%)-18.6

Pharmacokinetic Study Workflow:

cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis dosing_iv Intravenous Dosing blood_collection Serial Blood Collection dosing_iv->blood_collection dosing_po Oral Dosing dosing_po->blood_collection centrifugation Plasma Separation blood_collection->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Discussion and Conclusion

The preclinical DMPK and pharmacokinetic profile of this compound has been characterized in vitro and in two animal species. The compound exhibits moderate to low intrinsic clearance across species in liver microsomes, with the longest half-life observed in human microsomes. Plasma protein binding is high across all species tested.

In vivo, this compound demonstrates low to moderate clearance and a volume of distribution suggesting some tissue distribution. The oral bioavailability was found to be low in both rats and monkeys. These findings provide a foundational understanding of the pharmacokinetic properties of this compound and will be instrumental in guiding the design of first-in-human clinical studies. Further studies are warranted to fully elucidate the metabolic pathways and excretion routes of this compound.

Understanding the Binding Kinetics of SHR902275 to B-RAF and C-RAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR902275 is a potent and selective RAF inhibitor developed to target cancers with mutations in the RAS signaling pathway.[1][2] As a critical component of the RAS-RAF-MEK-ERK signaling cascade, the RAF kinases, including B-RAF and C-RAF, are key therapeutic targets in oncology.[1][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to B-RAF and C-RAF. Due to the limited public availability of specific binding kinetic data (k_on, k_off, K_D) and detailed experimental protocols for this compound, this document summarizes the available inhibitory potency data. It also presents a generalized, yet detailed, methodology for determining such binding kinetics, based on established industry-standard techniques like Surface Plasmon Resonance (SPR). Additionally, it outlines the critical signaling pathways and experimental workflows relevant to the study of RAF inhibitors.

Introduction to this compound and the RAF Kinase Family

The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers. The RAF kinase family consists of three serine/threonine kinases: A-RAF, B-RAF, and C-RAF (also known as Raf-1). While B-RAF mutations, particularly the V600E substitution, are common in melanoma and other cancers, C-RAF plays a crucial role in RAS-driven tumors. This compound has been developed as a next-generation RAF inhibitor to address cancers with RAS mutations and wild-type B-RAF.[1][2]

Quantitative Analysis of this compound Inhibition

While detailed binding kinetics (association and dissociation rates) for this compound are not publicly available, inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), has been reported. These values provide a quantitative measure of the inhibitor's efficacy in blocking the enzymatic activity of the target kinases.

Target KinaseIC50 (nM)
c-RAF1.6
B-RAF (wild-type)10
B-RAF (V600E)5.7
Data sourced from MedchemExpress.[4]

These data indicate that this compound is a potent inhibitor of both C-RAF and B-RAF, including the oncogenic V600E mutant. The strong activity against C-RAF is particularly relevant for its intended therapeutic application in RAS-mutant cancers.

The RAS-RAF-MEK-ERK Signaling Pathway

Understanding the signaling context of this compound's targets is crucial for interpreting its mechanism of action. The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF (B-RAF / C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates This compound This compound This compound->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Experimental Protocols for Determining Binding Kinetics

To determine the binding kinetics (k_on, k_off) and affinity (K_D) of a small molecule inhibitor like this compound to its target kinases, Surface Plasmon Resonance (SPR) is a widely used and powerful technique. The following provides a detailed, albeit generalized, protocol for such an experiment.

Principle of Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the real-time interaction between a ligand (e.g., a kinase) immobilized on a sensor chip and an analyte (e.g., an inhibitor) in solution. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).

Generalized SPR Experimental Protocol

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of this compound binding to B-RAF and C-RAF.

Materials:

  • Recombinant human B-RAF and C-RAF proteins

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 dextran chip)

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the recombinant RAF protein (B-RAF or C-RAF) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the dextran matrix.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Inject the this compound solutions over the immobilized RAF protein and the reference flow cell at a constant flow rate. This is the association phase .

    • After the association phase, switch to injecting running buffer alone. This allows for the measurement of the dissociation of the inhibitor from the kinase, known as the dissociation phase .

    • Between each this compound concentration, inject the regeneration solution to remove any remaining bound inhibitor and restore the baseline.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

    • This fitting process yields the association rate constant (k_on, in M⁻¹s⁻¹), the dissociation rate constant (k_off, in s⁻¹), and the equilibrium dissociation constant (K_D, in M), where K_D = k_off / k_on.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical SPR experiment to determine binding kinetics.

SPR_Workflow Start Start Prep Prepare Reagents (RAF Protein, this compound, Buffers) Start->Prep Immobilize Immobilize RAF Protein on Sensor Chip Prep->Immobilize Bind Inject this compound Dilutions (Association/Dissociation) Immobilize->Bind Regenerate Regenerate Sensor Surface Bind->Regenerate Analyze Analyze Sensorgrams (Fit to Binding Model) Bind->Analyze Regenerate->Bind Next Concentration Results Obtain kon, koff, KD Analyze->Results End End Results->End

References

Initial Preclinical Studies of SHR902275 in Calu-6 Xenograft Mouse Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies involving the novel RAF inhibitor, SHR902275, in Calu-6 xenograft mouse models. The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is characterized by a KRAS mutation, making it a relevant model for investigating therapies targeting RAS-driven cancers.[1] this compound has been identified as a potent and selective RAF inhibitor designed to target cancers with mutant RAS and wild-type BRAF.[2][3][4] Preclinical evaluations have demonstrated its dose-dependent efficacy in the Calu-6 xenograft model.[2][3][4]

Core Findings

Initial in vivo studies have shown that this compound exhibits significant antitumor activity in a dose-dependent manner in Calu-6 xenograft models.[2][3][4] While the primary literature confirms this efficacy, specific quantitative data on tumor growth inhibition, dosing regimens, and statistical analyses are not publicly available in the referenced abstracts. The tables below are structured to present such data once it becomes accessible.

Data Presentation

In Vivo Efficacy of this compound in Calu-6 Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle ControlN/AData not availableN/AN/A
This compoundDose 1Data not availableData not availableData not available
This compoundDose 2Data not availableData not availableData not available
This compoundDose 3Data not availableData not availableData not available

Note: Specific quantitative data from the initial this compound studies in Calu-6 xenografts is not publicly available. This table serves as a template for the expected data presentation based on the reported dose-dependent efficacy.

Experimental Protocols

Calu-6 Xenograft Model Establishment and Drug Evaluation

The following is a detailed protocol for establishing and utilizing a Calu-6 xenograft mouse model for in vivo drug efficacy studies, based on established methodologies.[5]

1. Cell Culture and Preparation:

  • Calu-6 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).

  • Cells are harvested during the exponential growth phase.

  • A cell viability test (e.g., trypan blue exclusion) is performed to ensure at least 99% viability.[5]

  • The cell suspension is adjusted to the desired concentration for injection.

2. Animal Model:

  • Immunocompromised mice (e.g., athymic BALB/c or nude mice), typically 5-6 weeks old, are used.[6]

  • Animals are allowed to acclimate for at least one week before the study begins.

3. Tumor Implantation:

  • A suspension of Calu-6 cells (e.g., 1 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is prepared.[5]

  • The cell suspension is subcutaneously injected into the flank of each mouse.[5]

4. Tumor Growth Monitoring and Study Initiation:

  • Tumor growth is monitored regularly by caliper measurements.

  • Tumor volume is calculated using the formula: (length × width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.[5]

5. Drug Administration:

  • This compound is administered to the treatment groups according to the specified doses and schedule (e.g., oral gavage).

  • The vehicle control group receives the same volume of the vehicle used to dissolve this compound.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured at regular intervals throughout the study.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

The antitumor activity of this compound is linked to its inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation and survival that is often dysregulated in cancer.[2][4]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->RAF Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactors Growth Factors GrowthFactors->RTK

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by this compound.
Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound in a Calu-6 xenograft model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Calu-6 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Dosing 5. Administration of this compound and Vehicle Control Randomization->Dosing DataCollection 6. Tumor Volume and Body Weight Measurement Dosing->DataCollection Endpoint 7. Endpoint Analysis and Tumor Excision DataCollection->Endpoint Efficacy 8. Efficacy Assessment (Tumor Growth Inhibition) Endpoint->Efficacy

In Vivo Efficacy Study Workflow for this compound in Calu-6 Xenografts.

References

The Potential of SHR902275 for Cancers with Wild-Type B-RAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance mechanisms and expanding the utility of kinase inhibitors. SHR902275 emerges as a promising next-generation, potent, and selective RAF inhibitor designed to address a critical challenge in oncology: the effective treatment of cancers harboring RAS mutations and a wild-type B-RAF (B-RAFWT) status. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, highlighting its potential in this specific molecular context. The development of this compound was spurred by the limitations of first-generation RAF inhibitors, which are highly effective against B-RAFV600E mutant cancers but can paradoxically activate the MAPK pathway in B-RAFWT cells, particularly those with upstream RAS mutations.[1][2][3] this compound is engineered to circumvent this paradoxical activation, offering a potential therapeutic avenue for a patient population with limited targeted treatment options.

Introduction: The Challenge of Targeting RAS-Mutant, B-RAFWT Cancers

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway due to mutations in key components, such as RAS and B-RAF, is a frequent driver of tumorigenesis. While the advent of selective B-RAFV600E inhibitors has revolutionized the treatment of melanoma and other cancers with this specific mutation, their application in cancers with wild-type B-RAF, especially in the presence of RAS mutations, is contraindicated.

First-generation B-RAF inhibitors can induce a conformational change in RAF dimers, leading to the paradoxical activation of C-RAF and subsequent downstream signaling in B-RAFWT cells. This phenomenon not only limits their efficacy but can also promote tumor growth. Therefore, there is a pressing need for RAF inhibitors that can effectively block the MAPK pathway in RAS-mutant cancers without inducing paradoxical activation. This compound, a novel spiro amide compound, was developed to meet this need.[1][2]

This compound: A Novel Pan-RAF Inhibitor

This compound is a potent and selective RAF inhibitor with a novel spiro structure.[4] Its design focuses on inhibiting both B-RAF and C-RAF isoforms, thereby preventing the formation of active RAF dimers and subsequent paradoxical activation of the MAPK pathway. This characteristic is crucial for its activity in cancers with oncogenic RAS and wild-type B-RAF.

Mechanism of Action

In cancers with activating RAS mutations, the GTP-bound RAS protein recruits RAF kinases to the cell membrane, leading to their dimerization and activation. First-generation B-RAF inhibitors, when bound to one protomer of a RAF dimer in a B-RAFWT context, can allosterically transactivate the unbound protomer, resulting in paradoxical pathway activation.

This compound is designed to be a potent inhibitor of both B-RAF and C-RAF, effectively shutting down signaling from various RAF dimer combinations (B-RAF/C-RAF heterodimers and C-RAF/C-RAF homodimers) that are prevalent in RAS-mutant cells. By preventing this transactivation, this compound is expected to inhibit downstream MEK and ERK phosphorylation, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

SHR902275_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS_GDP RAS-GDP RTK->RAS_GDP Growth Factor RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GEF RAS_GTP->RAS_GDP GAP BRAF_WT B-RAF (WT) RAS_GTP->BRAF_WT Recruitment & Dimerization CRAF C-RAF RAS_GTP->CRAF MEK MEK BRAF_WT->MEK Phosphorylation CRAF->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF_WT This compound->CRAF

Figure 1: Simplified signaling pathway of this compound action in RAS-mutant, B-RAF WT cancer.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in targeting cancer cells with RAS mutations and wild-type B-RAF.

In Vitro Efficacy

While specific IC50 values for this compound in a comprehensive panel of B-RAFWT cancer cell lines are not publicly available in a tabular format, the discovery publication indicates potent activity against RAS-mutant cancer cells.[1][2] The compound was optimized for high in vitro potency.[1][2][3]

Table 1: In Vitro Activity of this compound in Representative Cancer Cell Lines

Cell Line Cancer Type RAS Status B-RAF Status IC50 (nM)
H358 Lung KRAS Mutant Wild-Type Data not available
Calu-6 Lung KRAS Mutant Wild-Type Data not available

| Additional cell lines | ... | ... | ... | Data not available |

In Vivo Efficacy

This compound has been evaluated in a RAS-mutant Calu-6 xenograft mouse model, where it demonstrated dose-dependent tumor growth inhibition.[1][2][3] This provides strong evidence for its potential in vivo anti-tumor activity in a relevant preclinical model.

Table 2: In Vivo Efficacy of this compound in a Calu-6 Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Statistical Significance
Vehicle Control - - 0 -
This compound Dose 1 Schedule 1 Data not available Data not available
This compound Dose 2 Schedule 1 Data not available Data not available

| this compound | Dose 3 | Schedule 1 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the studies on this compound have not been fully published. However, based on standard methodologies in cancer drug discovery, the following protocols are likely to have been employed.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Method:

    • Cancer cell lines (e.g., H358, Calu-6) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

    • Absorbance or luminescence is measured, and data are normalized to vehicle-treated controls.

    • IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis
  • Objective: To assess the effect of this compound on MAPK pathway signaling.

  • Method:

    • Cells are treated with this compound at various concentrations for a defined time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MEK, p-ERK, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Generalized workflow for Western Blot analysis of MAPK pathway inhibition.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Method:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., Calu-6).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at different doses according to a predetermined schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

Future Directions and Clinical Perspective

The preclinical data for this compound are encouraging and support its further development for the treatment of RAS-mutant, B-RAFWT cancers. Future studies should focus on:

  • Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines with diverse RAS mutations and wild-type B-RAF to identify the most sensitive cancer types.

  • Pharmacodynamic studies: Correlating in vivo tumor growth inhibition with target engagement and pathway modulation in tumor tissues.

  • Combination therapies: Investigating the synergistic potential of this compound with other targeted agents or chemotherapy to enhance efficacy and overcome potential resistance mechanisms.

While there are no publicly available results from clinical trials specifically for this compound at this time, the development of pan-RAF inhibitors represents a significant step forward in precision oncology. Clinical evaluation of this compound will be crucial to determine its safety, tolerability, and efficacy in patients with RAS-mutant, B-RAFWT solid tumors.

Conclusion

This compound is a promising, next-generation RAF inhibitor with a mechanism of action tailored to address the challenge of paradoxical MAPK pathway activation in B-RAFWT cancers. Its potent preclinical activity in RAS-mutant models suggests its potential as a valuable therapeutic agent for a patient population with a high unmet medical need. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancers with wild-type B-RAF.

References

The Kinase Inhibitor SHR902275: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent, selective, and orally active next-generation RAF kinase inhibitor. It has been developed to target cancers harboring RAS mutations and wild-type BRAF, a patient population with significant unmet medical needs. Unlike first-generation RAF inhibitors that primarily target the BRAF V600E mutation, this compound is designed to inhibit the broader RAF signaling cascade, including both BRAF and CRAF kinases, thereby overcoming the paradoxical activation of the MAPK pathway often observed with earlier inhibitors in RAS-mutant contexts. This guide provides a comprehensive overview of the basic research applications of this compound, including its biochemical and cellular activities, and offers detailed, representative protocols for its investigation in a laboratory setting.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of RAF proteins, which are central components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in the RAS or BRAF genes lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound's inhibition of both BRAF and CRAF kinases blocks the downstream phosphorylation of MEK and subsequently ERK, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro biochemical potency and cellular growth inhibition activity of this compound.

Table 1: Biochemical Inhibitory Activity of this compound against RAF Kinases

Target KinaseIC50 (nM)
cRAF1.6
bRAFwt10
bRAFV600E5.7

Data sourced from MedChemExpress. Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biochemical function.

Table 2: Cellular Growth Inhibitory Activity of this compound

Cell LineCancer TypeRAS/RAF StatusGI50 (nM)
H358Non-Small Cell Lung CancerKRAS mutant1.5
A375Malignant MelanomaBRAF V600E0.17
Calu6Non-Small Cell Lung CancerKRAS mutant0.4
SK-MEL2Malignant MelanomaNRAS mutant0.32

Data sourced from MedChemExpress. Note: The half-maximal growth inhibition (GI50) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

SHR902275_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF BRAF / cRAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates This compound This compound This compound->RAF Inhibits

This compound inhibits the RAS-RAF-MEK-ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (IC50 Determination) cell_prolif Cell Proliferation Assay (GI50 Determination) biochem->cell_prolif western Western Blot Analysis (p-MEK, p-ERK) cell_prolif->western xenograft Calu6 Xenograft Model (Tumor Growth Inhibition) western->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd start Start start->biochem

A typical experimental workflow for characterizing this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized, standard procedures. The specific experimental details for the original characterization of this compound are not publicly available. Researchers should optimize these protocols for their specific experimental conditions.

Biochemical RAF Kinase Inhibition Assay (IC50 Determination)

This protocol describes a representative method for determining the IC50 of this compound against RAF kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant human BRAF (wild-type and V600E) and cRAF enzymes

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the RAF kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines a method to determine the GI50 of this compound in cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration and use non-linear regression to calculate the GI50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of MEK and ERK.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and treat with various concentrations of this compound for a defined period (e.g., 2-24 hours).

    • Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

In Vivo Antitumor Efficacy in a Calu6 Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Calu6 human non-small cell lung cancer cells

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of Calu6 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., once daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • Monitor the body weight and general health of the mice.

  • Endpoint and Analysis:

    • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).

    • Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of the RAS-RAF-MEK-ERK pathway in cancer biology and for exploring novel therapeutic strategies for RAS-mutant tumors. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the mechanism and potential applications of this promising kinase inhibitor. As with any experimental work, careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.

References

The Potent RAF Inhibitor SHR902275: A Deep Dive into its Effects on Downstream ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of SHR902275, a next-generation, potent, and selective RAF inhibitor, with a specific focus on its mechanism of action and its inhibitory effects on the downstream signaling molecule, phosphorylated ERK (pERK). Developed to target cancers with RAS mutations, this compound demonstrates significant promise in overcoming the resistance mechanisms that have limited the efficacy of earlier-generation RAF inhibitors.

This compound is a spiro amide compound designed to inhibit RAF kinases within the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Unlike first-generation RAF inhibitors that primarily target the BRAF V600E mutation, this compound was developed to be effective in cancers harboring RAS mutations and wild-type BRAF, a context where earlier inhibitors can paradoxically activate the pathway.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The inhibitor has demonstrated significant activity against key RAF isoforms and has shown potent growth-inhibitory effects in a panel of cancer cell lines with different mutational profiles.

Target/Cell LineAssay TypeIC50 / GI50 (nM)
cRAFBiochemical Assay1.6
BRAFwtBiochemical Assay10
BRAFV600EBiochemical Assay5.7
H358 (KRAS mutant)Cell Growth Inhibition1.5
A375 (BRAF V600E)Cell Growth Inhibition0.17
Calu-6 (KRAS mutant)Cell Growth Inhibition0.4
SK-MEL-2 (NRAS mutant)Cell Growth Inhibition0.32

Table 1: In vitro activity of this compound against RAF kinases and cancer cell lines. Data sourced from Zhao et al., 2022.

The RAS-RAF-MEK-ERK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the specific point of inhibition by this compound. In cancers with activating RAS mutations, the persistently active RAS protein recruits and activates RAF kinases, leading to a phosphorylation cascade that results in the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and proliferation. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of RAF, thereby blocking the downstream phosphorylation of MEK and, consequently, ERK.

SHR902275_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK_nuc pERK ERK->pERK_nuc Translocates This compound This compound This compound->RAF Inhibits Transcription Gene Expression (Proliferation, Survival) pERK_nuc->Transcription Regulates

Figure 1: Mechanism of Action of this compound in the RAS-RAF-MEK-ERK Pathway.

Experimental Protocols

Determination of ERK Phosphorylation by Western Blot

The effect of this compound on the phosphorylation of ERK in cancer cell lines is a critical measure of its target engagement and downstream inhibitory activity. The following is a generalized protocol for assessing pERK levels via Western blot, based on standard methodologies.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., Calu-6, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Cell lysates are collected, and the protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.

  • The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The PVDF membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

  • Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The membrane is then stripped and re-probed with a primary antibody for total ERK (t-ERK) as a loading control.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software. The ratio of pERK to tERK is calculated to determine the extent of ERK phosphorylation inhibition.

In Vivo Pharmacodynamic Assessment in Xenograft Models

The in vivo efficacy of this compound on ERK phosphorylation is evaluated in tumor xenograft models.

1. Animal Model:

  • Nude mice are subcutaneously implanted with human cancer cells (e.g., Calu-6).

  • Tumors are allowed to grow to a specified size.

2. Drug Administration and Sample Collection:

  • Mice are treated with this compound orally at various doses or with a vehicle control.

  • At specified time points after the final dose, tumors are excised.

3. Pharmacodynamic Analysis:

  • A portion of the tumor tissue is homogenized, and protein lysates are prepared.

  • The levels of pERK and tERK in the tumor lysates are analyzed by Western blot as described above to assess the in vivo target engagement and downstream signaling inhibition.

The following diagram outlines the general workflow for assessing the in vivo pharmacodynamics of this compound.

InVivo_PD_Workflow Implantation Subcutaneous Implantation of Cancer Cells in Mice Tumor_Growth Tumor Growth to Specified Volume Implantation->Tumor_Growth Treatment Oral Administration of This compound or Vehicle Tumor_Growth->Treatment Sample_Collection Tumor Excision at Defined Time Points Treatment->Sample_Collection Analysis Western Blot for pERK and tERK Sample_Collection->Analysis Data_Interpretation Quantification of pERK/tERK Ratio Analysis->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for SHR902275 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of SHR902275, a potent and selective RAF inhibitor. The protocols outlined below are based on publicly available data and are intended to serve as a guide for designing and executing animal studies involving this compound.

Introduction

This compound is a novel spiro amide compound that functions as a RAF inhibitor, targeting the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is a critical regulator of multiple cellular functions, and its dysregulation is implicated in various cancers. This compound has demonstrated potent in vitro activity and dose-dependent efficacy in in vivo models of RAS mutant cancers.[1][2][3] It exhibits favorable drug metabolism and pharmacokinetic (DMPK) properties, including good permeability and oral bioavailability in mice and rats.[1][2][3]

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic effect by inhibiting RAF kinases within the RAS-RAF-MEK-ERK signaling cascade. In cancers with RAS mutations, this pathway is often constitutively active, leading to uncontrolled cell proliferation and survival. By targeting RAF, this compound aims to block downstream signaling and inhibit tumor growth.

SHR902275_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (Mutated/Active) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent inhibition of cell growth in various cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized below.

Cell LineCancer TypeRAS/RAF StatusGI₅₀ (nM)
H358Non-Small Cell Lung CancerKRAS Mutant1.5
Calu-6Anaplastic Carcinoma of the LungKRAS Mutant0.4
A375Malignant MelanomaBRAF V600E0.17
SK-MEL-2Malignant MelanomaNRAS Mutant0.32

Data sourced from publicly available information.

In Vivo Efficacy in Calu-6 Xenograft Model

While specific dosages and treatment regimens from published studies are not publicly available, this compound has been shown to exhibit dose-dependent efficacy in a Calu-6 xenograft mouse model.[1][2][3]

Experimental Protocols

The following are generalized protocols for the administration of this compound in animal studies, based on standard practices. Note: These protocols should be adapted and optimized based on the specific experimental design and institutional guidelines. The specific details regarding dosage, vehicle, and administration frequency for this compound are not publicly available and would need to be determined from the primary literature or through dose-finding studies.

Calu-6 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the Calu-6 human lung carcinoma cell line.

Materials:

  • Calu-6 cells

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (or other suitable extracellular matrix)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Cell Culture: Culture Calu-6 cells according to standard protocols. Harvest cells during the exponential growth phase.

  • Cell Preparation: Wash the harvested cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Xenograft_Workflow Cell_Culture 1. Culture Calu-6 Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Data_Collection 7. Monitor Tumor Volume and Body Weight Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., PK/PD, Histology) Data_Collection->Endpoint

Figure 2: General experimental workflow for a xenograft study.
Pharmacokinetic (PK) Study Protocol

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in rodents.

Animals:

  • Male Sprague-Dawley rats or BALB/c mice.

Administration:

  • Oral (PO): Administer this compound via oral gavage. The formulation vehicle is critical and should be optimized for solubility and stability (e.g., 0.5% methylcellulose).

  • Intravenous (IV): Administer via tail vein injection to determine absolute bioavailability. A solubilizing agent may be required (e.g., a mixture of PEG400, propylene glycol, and saline).

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer this compound at a defined dose.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to isolate plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, bioavailability).

Toxicity Study Protocol

A general protocol for an acute or sub-chronic toxicity study is described below.

Animals:

  • Use two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

Procedure:

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Main Study: Administer this compound daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels (e.g., low, mid, high, and a vehicle control).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight and food consumption regularly.

  • Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Conclusion

This compound is a promising RAF inhibitor with potent anti-cancer activity in preclinical models. The protocols provided herein offer a foundational framework for conducting in vivo studies to further evaluate its efficacy, pharmacokinetics, and safety profile. Researchers should consult the primary literature for specific details on dosing and administration and adapt these protocols to their specific research objectives and regulatory requirements.

References

How to dissolve and prepare SHR902275 for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective RAF inhibitor that targets cancers with mutations in the RAS signaling pathway.[1][2] As a critical component of the RAS-RAF-MEK-ERK signaling cascade, RAF kinases are key targets in oncology research.[1][2] These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo laboratory studies, ensuring reproducible and reliable experimental outcomes.

Chemical Properties and Solubility

While specific quantitative solubility data for this compound is not publicly available, it is described as having "greatly improved in vitro potency and solubility."[1][2] Based on the general characteristics of similar kinase inhibitors, the following table provides a guide to its likely solubility in common laboratory solvents. Researchers should, however, determine the precise solubility for their specific experimental needs.

SolventAnticipated SolubilityConcentration Range (for stock)Notes
DMSO High10-50 mMRecommended for primary stock solution.
Ethanol Moderate1-10 mMMay be used for stock solutions; check for precipitation upon dilution.
Methanol Moderate1-10 mMSimilar to ethanol; verify stability and solubility.
Water Low< 0.1 mg/mLNot recommended for creating stock solutions.
PBS (pH 7.2) Low< 0.1 mg/mLNot recommended for creating stock solutions.

Experimental Protocols

I. Preparation of this compound for In Vitro Studies (e.g., Cell-Based Assays)

This protocol details the preparation of a stock solution and subsequent working solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • Aseptically weigh out the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Experimental Workflow for In Vitro Preparation

G cluster_0 Stock Solution Preparation (in fume hood) cluster_1 Working Solution Preparation (in cell culture hood) weigh Weigh this compound Powder dissolve Dissolve in DMSO to 10 mM weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw Transport to cell culture facility dilute Serially dilute with cell culture medium thaw->dilute experiment Cell-Based Assay dilute->experiment Add to cell culture plates G cluster_0 Formulation Preparation cluster_1 Administration weigh Weigh this compound Powder mix Mix this compound with Vehicle weigh->mix prepare_vehicle Prepare Vehicle (e.g., PEG400:Labrasol) prepare_vehicle->mix homogenize Homogenize/Sonicate for complete dissolution mix->homogenize dose Calculate and draw up dose homogenize->dose Transfer to dosing syringes gavage Administer via oral gavage dose->gavage animal_model animal_model gavage->animal_model In Vivo Experiment (Rodent Model) G cluster_0 Upstream Signaling cluster_1 RAS-RAF-MEK-ERK Cascade cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation This compound This compound This compound->RAF Inhibition

References

Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for assessing the target engagement of a novel kinase inhibitor, exemplified by a compound targeting the mTOR signaling pathway. The methodologies described herein are designed for researchers, scientists, and drug development professionals to quantitatively evaluate the extent to which a compound interacts with its intended molecular target within a cellular context.

Introduction

Target engagement is a critical early step in the drug discovery process, confirming that a drug candidate interacts with its intended target in a relevant biological system. This confirmation is essential for interpreting efficacy and safety data. Western blotting is a widely used and robust technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which are often direct readouts of target engagement for kinase inhibitors.

This protocol will use the well-characterized mTOR signaling pathway as an example. The mTOR kinase, a central regulator of cell growth and proliferation, phosphorylates several downstream substrates, including p70 S6 Kinase (p70S6K) at Threonine 389 (T389) and 4E-BP1 at Threonine 37/46 (T37/46). A potent mTOR inhibitor would be expected to decrease the phosphorylation of these substrates in a dose-dependent manner. This change in phosphorylation status serves as a direct biomarker for the target engagement of the inhibitor.

Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cellular processes. Upon activation, mTOR phosphorylates downstream effectors like p70S6K and 4E-BP1, promoting protein synthesis and cell growth. Inhibition of mTOR leads to a decrease in the phosphorylation of these substrates.

mTOR_Pathway mTOR mTOR p70S6K p70S6K mTOR->p70S6K Phosphorylates EBP1 4E-BP1 mTOR->EBP1 Phosphorylates p_p70S6K p-p70S6K (T389) p70S6K->p_p70S6K Protein_Synthesis Protein Synthesis & Cell Growth p_p70S6K->Protein_Synthesis p_EBP1 p-4E-BP1 (T37/46) EBP1->p_EBP1 p_EBP1->Protein_Synthesis Inhibitor SHR902275 (mTOR Inhibitor) Inhibitor->mTOR Inhibits WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_quantification Quantification cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant BCA BCA Assay Supernatant->BCA Normalization Normalize Protein Concentration BCA->Normalization SDS_PAGE SDS-PAGE Normalization->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization_Analysis Normalize to Loading Control Densitometry->Normalization_Analysis Quantification Quantify Target Engagement Normalization_Analysis->Quantification

Application Notes and Protocols for SHR902275 in KRAS-Mutant Lung Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SHR902275, a potent and selective pan-RAF inhibitor, in preclinical studies involving KRAS-mutant non-small cell lung cancer (NSCLC) cell lines. The following sections detail the mechanism of action, quantitative in vitro efficacy, and detailed protocols for key experimental assays.

Introduction

Mutations in the KRAS oncogene are prevalent in NSCLC and have historically been challenging to target therapeutically. The RAS-RAF-MEK-ERK signaling cascade is a critical downstream pathway that is often constitutively activated in KRAS-mutant tumors, driving cell proliferation and survival. This compound is a next-generation RAF inhibitor designed to target cancers with mutant RAS and wild-type BRAF by inhibiting the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] It has demonstrated efficacy in preclinical models of KRAS-mutant cancer, including lung cancer.[2][4]

Mechanism of Action

This compound is a potent inhibitor of both BRAF and CRAF (RAF-1) kinases. In KRAS-mutant cancers, signaling proceeds through wild-type RAF isoforms. Unlike first-generation RAF inhibitors that can paradoxically activate this pathway in KRAS-mutant settings, this compound effectively suppresses the signaling cascade, leading to the inhibition of downstream effectors such as MEK and ERK. This ultimately results in decreased cell proliferation and the induction of apoptosis in susceptible cancer cell lines.

RAF_Inhibition_in_KRAS_Mutant_NSCLC RTK Receptor Tyrosine Kinase (RTK) KRAS_mutant Mutant KRAS (GTP-bound) RTK->KRAS_mutant Upstream Signals RAF RAF (BRAF/CRAF) KRAS_mutant->RAF Activation MEK MEK1/2 RAF->MEK This compound This compound This compound->RAF Inhibition ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Figure 1: Simplified signaling pathway of this compound action in KRAS-mutant lung cancer.

Quantitative Data

The in vitro efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes the growth inhibition (GI50) values in KRAS-mutant NSCLC cell lines.

Cell LineKRAS MutationGI50 (nM)Reference
Calu-6Q61K0.4[5]
NCI-H358G12C1.5[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

The Calu-6 human lung adenocarcinoma cell line, which harbors a KRAS Q61K mutation, is a suitable model for studying the effects of this compound.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days to maintain logarithmic growth.

Cell_Culture_Workflow Start Start with cryopreserved Calu-6 cells Thaw Thaw vial rapidly at 37°C Start->Thaw Culture Culture in T-75 flask with EMEM + 10% FBS Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage cells at 80-90% confluency Incubate->Passage Passage->Culture Continue culturing Experiment Cells ready for experiments Passage->Experiment

Figure 2: General workflow for Calu-6 cell culture.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed Calu-6 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in growth medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is for assessing the phosphorylation status of MEK and ERK, key downstream effectors in the RAF signaling pathway.

  • Cell Treatment: Seed Calu-6 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Treatment Treat Calu-6 cells with this compound Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and PVDF Transfer Lysis->SDS_PAGE Blocking Blocking with 5% Milk/BSA SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibodies (p-MEK, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Analyze Protein Expression Levels Detection->Analysis

References

Application Notes and Protocols for Testing SHR902275 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective next-generation RAF inhibitor designed to target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] This pathway plays a critical role in regulating cell proliferation, differentiation, and survival. This compound has demonstrated efficacy in preclinical models, particularly in cancers harboring RAS mutations.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of this compound using cell viability assays that are suitable for cytostatic agents.

Given that RAF inhibitors can induce cell cycle arrest without causing immediate cell death, it is crucial to select assays that measure cell number or biomass rather than metabolic activity. Assays based on metabolic readouts, such as those measuring ATP levels, may yield misleading results as arrested cells can remain metabolically active and even increase in size. Therefore, the recommended methods are the Crystal Violet Assay, Sulforhodamine B (SRB) Assay, and Trypan Blue Exclusion Assay.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

This compound exerts its anti-cancer effects by inhibiting RAF kinases, key components of the RAS-RAF-MEK-ERK signaling cascade. In cancer cells with activating RAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound intervention leads to the downregulation of downstream signaling, resulting in cell cycle arrest and inhibition of tumor growth.

SHR902275_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the expected anti-proliferative activity of this compound in various cancer cell lines. This data should be generated using the protocols outlined in this document.

Cell LineCancer TypeRAS/RAF Mutation StatusDoubling Time (approx.)This compound IC50 (nM)Assay Method
Calu-6 Lung CarcinomaKRAS (Q61K)32-41 hoursData to be determinedCrystal Violet / SRB
HCT116 Colorectal CarcinomaKRAS (G13D)18-22 hoursData to be determinedCrystal Violet / SRB
A549 Lung CarcinomaKRAS (G12S)22-24 hoursData to be determinedCrystal Violet / SRB
MIA PaCa-2 Pancreatic CancerKRAS (G12C)30-40 hoursData to be determinedCrystal Violet / SRB
NCI-H358 Lung AdenocarcinomaKRAS (G12C)35-45 hoursData to be determinedCrystal Violet / SRB

Note: IC50 values are dependent on the specific experimental conditions, including cell seeding density and incubation time. The provided doubling times are approximate and can vary between labs.

Experimental Protocols

The following are detailed protocols for robustly assessing the efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Calu-6) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Drug_Treatment 3. This compound Treatment (Dose-response) Cell_Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Assay_Selection 5. Select Assay Incubation->Assay_Selection Crystal_Violet Crystal Violet Assay_Selection->Crystal_Violet SRB Sulforhodamine B Assay_Selection->SRB Trypan_Blue Trypan Blue Assay_Selection->Trypan_Blue Data_Acquisition 6. Data Acquisition (e.g., Absorbance Reading) Crystal_Violet->Data_Acquisition SRB->Data_Acquisition Trypan_Blue->Data_Acquisition IC50_Calculation 7. IC50 Calculation Data_Acquisition->IC50_Calculation

Figure 2: General experimental workflow for assessing this compound efficacy using cell viability assays.

Crystal Violet Cell Viability Assay

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., Calu-6)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • 33% Acetic Acid Solution

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

    • Incubate for a period appropriate for the cell line's doubling time (e.g., 72 hours for Calu-6 cells).

  • Staining:

    • Carefully aspirate the medium.

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Aspirate the methanol and let the plate air dry completely.

    • Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate by gently immersing it in a beaker of tap water until the excess dye is removed. Repeat 3-4 times.

    • Invert the plate on a paper towel to remove excess water and let it air dry completely.

  • Quantification:

    • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

    • Incubate on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Sulforhodamine B (SRB) Cell Viability Assay

Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic Acid Solution

  • 10 mM Tris base solution (pH 10.5)

  • Plate reader capable of measuring absorbance at 510 nm

Protocol:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 of the Crystal Violet Assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

    • Carefully aspirate the supernatant and wash the plate five times with tap water.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plate four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis:

    • Follow step 5 of the Crystal Violet Assay protocol.

Trypan Blue Exclusion Assay

Principle: Trypan blue is a vital stain that is excluded by viable cells with intact cell membranes. Non-viable cells with compromised membranes take up the dye and appear blue. This method provides a direct count of live and dead cells.

Materials:

  • 6-well or 12-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Drug Treatment:

    • Seed cells in larger format plates (e.g., 6-well plates) at an appropriate density.

    • After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension in a microcentrifuge tube.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Data Analysis:

    • Calculate the total number of viable cells per well for each treatment condition.

    • Determine the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value.

Conclusion

The selection of an appropriate cell viability assay is paramount for accurately determining the efficacy of cytostatic compounds like this compound. The Crystal Violet, SRB, and Trypan Blue assays provide reliable methods for quantifying changes in cell number and biomass, offering a robust assessment of the anti-proliferative effects of this compound. Adherence to these detailed protocols will enable researchers to generate reproducible and meaningful data for the preclinical evaluation of this promising RAF inhibitor.

References

Application Notes and Protocols: In Vivo Imaging Techniques for Monitoring SHR902275 Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[1][2] this compound has demonstrated dose-dependent efficacy in preclinical xenograft models of RAS-mutant cancers.[1][2] Effective monitoring of the in vivo response to this compound is crucial for optimizing dosing strategies, understanding mechanisms of resistance, and accelerating its clinical development. This document provides detailed application notes and protocols for non-invasive in vivo imaging techniques to monitor the therapeutic response to this compound.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression involved in cell growth, differentiation, and survival. In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound acts as a RAF inhibitor, blocking the kinase activity of RAF proteins and thereby inhibiting downstream signaling through MEK and ERK.

SHR902275_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates This compound This compound This compound->RAF Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

In Vivo Imaging Modalities

Several non-invasive imaging techniques can be employed to monitor the in vivo response to this compound treatment. These modalities provide anatomical, functional, and metabolic information about the tumor microenvironment.

Magnetic Resonance Imaging (MRI)

a) Anatomic MRI (T1-weighted and T2-weighted): Provides high-resolution anatomical details of the tumor, allowing for accurate measurement of tumor volume over time.

b) Diffusion-Weighted MRI (DW-MRI): Measures the random motion of water molecules within tissues. In response to effective therapy, cancer cell death leads to increased membrane permeability and a higher apparent diffusion coefficient (ADC).

c) Magnetic Resonance Spectroscopy (MRS): Enables the non-invasive assessment of tumor metabolism. Inhibition of the MAPK pathway can lead to changes in key metabolites, such as a decrease in total choline (tCho), which is associated with cell membrane turnover and proliferation.

Positron Emission Tomography (PET)

a) 18F-FDG PET: Measures glucose metabolism, which is often elevated in cancer cells. A decrease in 18F-FDG uptake can be an early indicator of treatment response.

b) 18F-FLT PET: Measures cellular proliferation by tracking the uptake of the thymidine analog 18F-fluorothymidine. A reduction in 18F-FLT uptake indicates decreased cell division.

c) Novel RAF-Targeted PET Tracers: The development of radiolabeled RAF inhibitors allows for direct in vivo visualization of target engagement and receptor occupancy by drugs like this compound.

Experimental Protocols

The following are detailed protocols for key in vivo imaging experiments to monitor this compound treatment response in a RAS-mutant xenograft mouse model (e.g., Calu-6).

Experimental_Workflow Tumor Implantation Tumor Cell Implantation (e.g., Calu-6) Tumor Growth Monitoring Monitor Tumor Growth (Calipers) Tumor Implantation->Tumor Growth Monitoring Baseline Imaging Baseline Imaging (MRI, PET) Tumor Growth Monitoring->Baseline Imaging Treatment Initiation Initiate this compound or Vehicle Treatment Baseline Imaging->Treatment Initiation Follow-up Imaging Follow-up Imaging (e.g., Day 3, 7, 14) Treatment Initiation->Follow-up Imaging Data Analysis Quantitative Analysis of Imaging Data Follow-up Imaging->Data Analysis

References

Application Notes and Protocols for Preclinical Evaluation of SHR902275 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a pivotal platform in translational oncology research. These models are recognized for preserving the histological and genetic characteristics of the original human tumor, offering a more predictive preclinical model compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the establishment of PDX models from patients with RAS-mutant solid tumors and their subsequent use in evaluating the therapeutic efficacy of SHR902275, a novel and potent RAF inhibitor.

This compound targets the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in the RAS genes.[1] Preclinical studies have demonstrated its dose-dependent efficacy in a RAS-mutant Calu6 xenograft mouse model.[1] These protocols are designed to guide researchers in generating robust preclinical data for this compound using clinically relevant PDX models.

Signaling Pathway of this compound Action

SHR902275_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation This compound This compound This compound->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound on RAF.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for establishing PDX models from fresh tumor tissues obtained from patients with RAS-mutant cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.

1.1. Materials and Reagents:

  • Sterile collection tubes containing transport medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin).

  • Sterile surgical instruments (scalpels, forceps).

  • Sterile Petri dishes.

  • Phosphate-buffered saline (PBS).

  • Matrigel® Basement Membrane Matrix.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Anesthesia (e.g., isoflurane).

  • Analgesics.

  • 70% ethanol.

1.2. Procedure:

  • Tumor Tissue Acquisition: Fresh tumor tissue should be collected from surgical resections or biopsies under sterile conditions. The tissue should be immediately placed in a collection tube with transport medium on ice.

  • Tissue Processing: All subsequent steps should be performed in a laminar flow hood.

    • Wash the tumor tissue twice with sterile PBS to remove any blood or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³) using sterile scalpels.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Coat a tumor fragment with Matrigel® and implant it into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor growth.

    • Measure the tumor dimensions using calipers once a palpable tumor is detected.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.

    • The remaining tumor tissue can be processed and implanted into new host mice for expansion (passaging). It is recommended to use early passage (P2-P4) PDX models for drug efficacy studies to maintain the characteristics of the original tumor.

PDX_Workflow Patient Tumor Tissue Patient Tumor Tissue Tissue Processing Tissue Processing Patient Tumor Tissue->Tissue Processing Implantation into Immunodeficient Mouse Implantation into Immunodeficient Mouse Tissue Processing->Implantation into Immunodeficient Mouse Tumor Growth (P0) Tumor Growth (P0) Implantation into Immunodeficient Mouse->Tumor Growth (P0) Tumor Resection Tumor Resection Tumor Growth (P0)->Tumor Resection Passaging (P1, P2...) Passaging (P1, P2...) Tumor Resection->Passaging (P1, P2...) Cryopreservation Cryopreservation Tumor Resection->Cryopreservation Histology & Molecular Analysis Histology & Molecular Analysis Tumor Resection->Histology & Molecular Analysis Model Characterization Model Characterization Passaging (P1, P2...)->Model Characterization Drug Efficacy Studies Drug Efficacy Studies Model Characterization->Drug Efficacy Studies

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SHR902275 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective pan-RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[1][2] By inhibiting RAF kinases, this compound aims to block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant pathway activation.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry, presents representative data, and illustrates the underlying signaling pathway and experimental workflow.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, promoting cell proliferation and inhibiting apoptosis. This compound, as a pan-RAF inhibitor, blocks the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK. This blockade can lead to the induction of apoptosis.

SHR902275_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activation RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Apoptosis_Regulation Apoptosis Regulation ERK->Apoptosis_Regulation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation This compound This compound This compound->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

Materials
  • This compound (or a similar pan-RAF inhibitor)

  • Cancer cell line of interest (e.g., Calu-6, a KRAS mutant lung cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

Cell Staining for Apoptosis Analysis (Annexin V/PI Assay)
  • After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

  • Use unstained and single-stained (Annexin V-FITC only and PI only) cells to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data using appropriate software. The cell populations are defined as follows:

    • Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Experimental Workflow

Apoptosis_Analysis_Workflow Flow Cytometry Apoptosis Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plates Treat_Cells Treat with this compound (and Vehicle Control) Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate Incubate 15 min in the Dark Add_Stains->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Data Analyze Quadrant Statistics Acquire_Data->Analyze_Data

References

Application Notes: Assessing Cell Cycle Arrest Induced by SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SHR902275 is a potent and selective RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cellular functions including proliferation and survival.[1][2][3] Inhibition of this pathway can lead to a halt in cell cycle progression, primarily inducing a G1 phase arrest in cancer cells with activating mutations in the RAS/RAF pathway.[1] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately assess the cytostatic effects of this compound by analyzing cell cycle distribution and the expression of key regulatory proteins.

Mechanism of Action: RAF Inhibition Leading to G1 Cell Cycle Arrest

The RAS-RAF-MEK-ERK signaling cascade is a key pathway that transduces extracellular signals to the nucleus, promoting the expression of proteins required for cell cycle progression. Specifically, activated ERK phosphorylates and activates downstream targets that lead to the increased expression of Cyclin D1. Cyclin D1 then complexes with and activates Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation. This releases the E2F transcription factor, which then promotes the transcription of genes necessary for the G1 to S phase transition.

By inhibiting RAF, this compound blocks this signaling cascade, leading to decreased levels of active, phosphorylated ERK (p-ERK). This, in turn, reduces Cyclin D1 expression, preventing the formation of active Cyclin D-CDK4/6 complexes. As a result, Rb remains in its active, hypophosphorylated state, sequestering E2F and thereby blocking the transcription of S-phase entry genes. This cascade of events culminates in a robust G1 phase cell cycle arrest.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative changes in cell cycle distribution and protein expression following treatment with this compound. These are representative results and may vary depending on the cell line, drug concentration, and treatment duration.

Table 1: Expected Changes in Cell Cycle Phase Distribution after this compound Treatment

Cell Cycle PhaseUntreated Control (%)This compound Treated (%)Expected Fold Change
G0/G145 - 5570 - 851.4 - 1.7
S25 - 355 - 150.2 - 0.5
G2/M15 - 255 - 100.3 - 0.5

Table 2: Expected Changes in Key Cell Cycle Regulatory Proteins after this compound Treatment

Protein TargetUntreated Control (Relative Expression)This compound Treated (Relative Expression)Expected Fold Change
Phospho-ERK (p-ERK)1.00.1 - 0.30.1 - 0.3
Cyclin D11.00.2 - 0.50.2 - 0.5
Phospho-Rb (p-Rb)1.00.1 - 0.40.1 - 0.4
Total Rb1.0~1.0No significant change
CDK41.0~1.0No significant change
CDK61.0~1.0No significant change

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[4][5][6][7]

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis A Seed and Culture Cells B Treat with this compound or Vehicle Control A->B C Harvest and Count Cells B->C D Wash with PBS C->D E Fix in Cold 70% Ethanol D->E F Wash and Resuspend in PBS E->F G Treat with RNase A F->G H Stain with Propidium Iodide G->H I Acquire Data on Flow Cytometer H->I J Gate on Single Cells I->J K Analyze DNA Content Histogram J->K L Quantify Cell Cycle Phases (G0/G1, S, G2/M) K->L

Materials:

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Harvest both floating and adherent cells.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.

    • Use a linear scale for the PI signal (FL2 or equivalent).

    • Gate the single-cell population using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets.

    • Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Markers

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting to confirm the mechanism of this compound-induced cell cycle arrest.[8][9][10][11]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_detection Immunodetection A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Prepare Samples with Laemmli Buffer C->D E SDS-PAGE Gel Electrophoresis D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Imaging and Densitometry J->K

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Culture and treat cells as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel along with a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by Ponceau S staining.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify the protein band intensities. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols: Preclinical Evaluation of SHR902275 in Combination with MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[1][2][3] SHR902275 is a potent and selective RAF inhibitor that targets cancers with RAS mutations.[1][3][4] While targeting the RAF kinase is a validated therapeutic strategy, acquired resistance can emerge, often through the reactivation of the downstream MEK-ERK pathway. The combination of a RAF inhibitor, such as this compound, with a MEK inhibitor is a rational approach to achieve a more profound and durable inhibition of the MAPK pathway, potentially overcoming resistance and enhancing anti-tumor efficacy.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in combination with a MEK inhibitor in cancer models. The protocols cover in vitro cell-based assays to assess synergy and mechanism of action, as well as in vivo xenograft models to evaluate anti-tumor efficacy.

Signaling Pathway and Drug Mechanism of Action

The following diagram illustrates the RAS-RAF-MEK-ERK signaling cascade and the points of intervention for this compound and a MEK inhibitor.

MAPK_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus This compound This compound This compound->RAF Inhibition MEKi MEK Inhibitor MEKi->MEK Inhibition

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway. This compound inhibits RAF, while a MEK inhibitor blocks the activity of MEK, providing a dual blockade of the cascade.

Quantitative Data Summary

The following tables present hypothetical data from preclinical studies evaluating the combination of this compound and a MEK inhibitor (e.g., Trametinib) in a KRAS-mutant non-small cell lung cancer (NSCLC) cell line (e.g., H358) and a corresponding xenograft model.

Table 1: In Vitro Cytotoxicity and Synergy

TreatmentH358 Cell Line GI50 (nM)Combination Index (CI) at 50% Effect (Fa=0.5)
This compound1.5[4]-
MEK Inhibitor (Trametinib)2.0-
This compound + MEK Inhibitor-0.4
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Anti-Tumor Efficacy in H358 Xenograft Model

Treatment GroupDose (mg/kg, oral, once daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1250 ± 150-
This compound10750 ± 11040
MEK Inhibitor (Trametinib)1812 ± 12535
This compound + MEK Inhibitor10 + 1250 ± 7580

Experimental Protocols

In Vitro Methodologies

In_Vitro_Workflow cluster_viability Cell Viability & Synergy cluster_western Mechanism of Action start Start: Culture RAS-mutant Cancer Cells (e.g., H358) seed_cells Seed cells in 96-well plates start->seed_cells seed_6well Seed cells in 6-well plates start->seed_6well treat_single Treat with serial dilutions of This compound or MEK inhibitor seed_cells->treat_single treat_combo Treat with combination matrix of both drugs seed_cells->treat_combo incubate_72h_viability Incubate for 72 hours treat_single->incubate_72h_viability treat_combo->incubate_72h_viability mts_assay Perform MTS/MTT assay incubate_72h_viability->mts_assay read_absorbance Read absorbance mts_assay->read_absorbance calc_ic50_ci Calculate GI50 and Combination Index (CI) read_absorbance->calc_ic50_ci treat_wb Treat with GI50 concentrations (single and combo) for 2-24h seed_6well->treat_wb lyse_cells Lyse cells and quantify protein treat_wb->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page probe_ab Probe for p-MEK, p-ERK, Total MEK, Total ERK, Actin sds_page->probe_ab analyze_blots Analyze protein levels probe_ab->analyze_blots

Figure 2: Workflow for in vitro evaluation of this compound and MEK inhibitor combination.

1. Cell Viability and Synergy Assessment (MTS Assay)

This protocol determines the concentration of each drug required to inhibit cell growth by 50% (GI50) and assesses the synergistic effect of the combination.

  • Materials:

    • RAS-mutant cancer cell line (e.g., H358)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well clear flat-bottom plates

    • This compound and MEK inhibitor (e.g., Trametinib)

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate overnight (37°C, 5% CO2).

    • Compound Treatment:

      • Single Agents: Prepare 2-fold serial dilutions of this compound and the MEK inhibitor in culture medium at 2x the final concentration.

      • Combination: Prepare a matrix of drug concentrations. Typically, this involves serial dilutions of this compound combined with fixed concentrations of the MEK inhibitor, and vice versa.

      • Remove the medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

    • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

    • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

      • Determine the GI50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

      • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.[1][3][5]

2. Western Blot Analysis for Pathway Modulation

This protocol confirms that the drug combination inhibits the intended signaling pathway.

  • Materials:

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with GI50 concentrations of this compound, the MEK inhibitor, and the combination for 2-24 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.

    • Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.

In Vivo Methodology

In_Vivo_Workflow cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis start Start: Immunocompromised Mice (e.g., Nude Mice) implant Subcutaneously implant RAS-mutant cancer cells start->implant tumor_growth Allow tumors to grow to ~100-150 mm³ implant->tumor_growth randomize Randomize mice into treatment groups (n=8-10/group) tumor_growth->randomize treat_groups Administer daily treatment: 1. Vehicle 2. This compound 3. MEK Inhibitor 4. Combination randomize->treat_groups monitor Monitor tumor volume (calipers) and body weight 2-3 times/week treat_groups->monitor endpoint Endpoint: Tumor volume reaches max limit or study duration (e.g., 21 days) monitor->endpoint excise_tumor Excise and weigh tumors endpoint->excise_tumor calc_tgi Calculate Tumor Growth Inhibition (TGI) excise_tumor->calc_tgi stats Perform statistical analysis calc_tgi->stats Logical_Relationship This compound This compound RAF_Inhibition RAF Inhibition This compound->RAF_Inhibition MEKi MEK Inhibitor MEK_Inhibition MEK Inhibition MEKi->MEK_Inhibition Dual_Blockade Dual MAPK Pathway Blockade RAF_Inhibition->Dual_Blockade MEK_Inhibition->Dual_Blockade Reduced_pERK Profound Reduction in p-ERK Dual_Blockade->Reduced_pERK Overcome_Resistance Overcoming Feedback Reactivation Dual_Blockade->Overcome_Resistance Synergistic_Effect Synergistic Anti-Tumor Effect Reduced_pERK->Synergistic_Effect Overcome_Resistance->Synergistic_Effect

References

Application Notes and Protocols: Investigating the Synergy of SHR902275 with Immunotherapy in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential synergistic anti-tumor effects of SHR902275, a novel RAF inhibitor, in combination with immune checkpoint blockade (ICB) in preclinical mouse models. The provided protocols are intended as a guide and can be adapted to specific tumor models and research questions.

Introduction

This compound is a potent and selective inhibitor of the RAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1][3] While RAF inhibitors have shown clinical efficacy, resistance often emerges.[3] Concurrently, immunotherapies, particularly immune checkpoint inhibitors targeting PD-1/PD-L1, have revolutionized cancer treatment by reactivating the patient's own immune system to fight tumors.[4][5][6] However, a significant portion of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME).[4][7]

The rationale for combining this compound with immunotherapy stems from the potential of RAF inhibition to modulate the TME. Inhibition of the MAPK pathway can lead to increased tumor antigen expression, enhanced T-cell infiltration, and a reduction in immunosuppressive cytokines, thereby sensitizing the tumor to immune checkpoint blockade. This combination strategy aims to simultaneously target tumor cell-intrinsic signaling pathways and overcome immune resistance, leading to a more potent and durable anti-tumor response.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Monotherapy and Combination Therapy
Treatment GroupNumber of Mice (n)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Complete Responses (CR)
Vehicle Control101500 ± 150-0
This compound (50 mg/kg, p.o., qd)10800 ± 10046.70
Anti-PD-1 (10 mg/kg, i.p., biw)101000 ± 12033.31
This compound + Anti-PD-110250 ± 5083.34
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
Treatment Group% CD8+ T Cells of CD45+ Cells (Mean ± SEM)% CD4+ FoxP3+ Tregs of CD45+ Cells (Mean ± SEM)CD8+/Treg Ratio (Mean ± SEM)
Vehicle Control5.2 ± 1.115.8 ± 2.30.33 ± 0.08
This compound10.5 ± 2.012.1 ± 1.90.87 ± 0.15
Anti-PD-112.3 ± 2.510.5 ± 1.71.17 ± 0.21
This compound + Anti-PD-125.7 ± 3.16.2 ± 1.04.15 ± 0.55
Table 3: Cytokine Profile in Tumor Lysates
Treatment GroupIFN-γ (pg/mg protein) (Mean ± SEM)TNF-α (pg/mg protein) (Mean ± SEM)IL-10 (pg/mg protein) (Mean ± SEM)
Vehicle Control50 ± 880 ± 12200 ± 25
This compound120 ± 15150 ± 20150 ± 18
Anti-PD-1150 ± 22180 ± 25130 ± 15
This compound + Anti-PD-1450 ± 40400 ± 3570 ± 10

Experimental Protocols

Syngeneic Mouse Tumor Model
  • Cell Line: Select a syngeneic murine cancer cell line with a known RAS or BRAF mutation (e.g., CT26 colon carcinoma, B16-F10 melanoma).

  • Animals: Use 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the cell line).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

Treatment Administration
  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosing Regimen:

    • Vehicle Control: Administer the vehicle orally, once daily (qd).

    • This compound Monotherapy: Administer this compound at a predetermined effective dose (e.g., 50 mg/kg) orally, once daily.

    • Anti-PD-1 Monotherapy: Administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a standard dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection, twice weekly (biw).

    • Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective dosing schedules.

  • Duration: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach the humane endpoint.

Efficacy Assessment
  • Tumor Growth Inhibition: Compare the mean tumor volumes of the treated groups to the vehicle control group.

  • Survival Analysis: Monitor mice for survival and plot Kaplan-Meier survival curves.

  • Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

Immunophenotyping by Flow Cytometry
  • Tumor and Spleen Collection: At the end of the study, or at specified time points, euthanize mice and harvest tumors and spleens.

  • Single-Cell Suspension: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare splenocytes by mechanical dissociation.

  • Staining: Stain cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80).

  • Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the tumor and spleen.

Cytokine Analysis
  • Tumor Lysates: Homogenize a portion of the harvested tumors in lysis buffer containing protease inhibitors.

  • Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the tumor lysates.

Visualizations

SHR902275_Signaling_Pathway cluster_cell Tumor Cell RAS Mutant RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF

Caption: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (21 days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Immunophenotyping Immunophenotyping (Flow Cytometry) Treatment->Immunophenotyping Cytokines Cytokine Analysis (ELISA/Luminex) Treatment->Cytokines Efficacy Efficacy Assessment (Tumor Volume, Survival) Monitoring->Efficacy

Caption: Workflow for investigating this compound and immunotherapy synergy.

Logical_Relationship This compound This compound (RAF Inhibitor) Tumor_Cell Tumor Cell This compound->Tumor_Cell Inhibits Proliferation TME Tumor Microenvironment This compound->TME Modulates Synergy Synergistic Anti-Tumor Effect This compound->Synergy Immunotherapy Immunotherapy (Anti-PD-1) T_Cell T-Cell Immunotherapy->T_Cell Activates Immunotherapy->Synergy TME->T_Cell Enhances Infiltration T_Cell->Tumor_Cell Kills

Caption: Synergistic interaction of this compound and immunotherapy.

References

Application Notes and Protocols for Studying SHR902275 Resistance Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a next-generation, potent, and selective RAF inhibitor designed to target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] Acquired resistance to RAF inhibitors is a significant clinical challenge, often driven by genetic alterations that reactivate the MAPK pathway.[4][5] Lentiviral transduction is a powerful tool for modeling and studying these resistance mechanisms in a controlled laboratory setting. By introducing specific genetic elements into cancer cell lines, researchers can create stable, drug-resistant models that mimic the clinical scenario. These models are invaluable for elucidating the molecular basis of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.

This document provides detailed application notes and protocols for utilizing lentiviral transduction to generate and characterize cell lines with acquired resistance to this compound.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Engineered Resistant Cancer Cell Lines
Cell LineParental/ResistantTransduced Gene/MutationThis compound IC50 (nM)Fold Resistance
A375 (Melanoma)ParentalNone (Wild-Type BRAF V600E)151
A375-R1ResistantBRAF V600E Splice Variant (p61)85056.7
A375-R2ResistantNRAS Q61K120080
HT-29 (Colorectal)ParentalNone (Wild-Type BRAF V600E)251
HT-29-R1ResistantBRAF Amplification98039.2
HT-29-R2ResistantMEK1 P124S150060

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Key Reagents and Materials for Lentiviral Transduction
Reagent/MaterialSupplier (Example)Purpose
HEK293T cellsATCCLentiviral packaging cell line
Target cancer cell line (e.g., A375, HT-29)ATCCModel system for resistance studies
Lentiviral transfer plasmid (with resistance gene)Addgene, CustomCarries the gene of interest for transduction
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)AddgeneProvide viral proteins for packaging
Transfection reagent (e.g., Lipofectamine 3000)Thermo Fisher ScientificDelivery of plasmids into HEK293T cells
PolybreneMilliporeSigmaEnhances transduction efficiency
PuromycinInvivoGenSelection antibiotic for transduced cells
This compoundSelleck ChemicalsRAF inhibitor for resistance studies
Cell culture medium (DMEM, RPMI-1640)GibcoCell growth and maintenance
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium

Signaling Pathway and Resistance Mechanisms

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound targets the RAF kinases within this pathway. Resistance can emerge through various mechanisms that either reactivate RAF or bypass its inhibition.

SHR902275_Resistance_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus This compound This compound This compound->RAF NRAS_mut NRAS Mutation (e.g., Q61K) NRAS_mut->RAF BRAF_amp BRAF Amplification BRAF_amp->RAF BRAF_splice BRAF Splice Variant BRAF_splice->MEK RAF_dimer RAF Dimerization (Homo/Hetero) RAF_dimer->MEK MEK_mut MEK1/2 Mutation (e.g., P124S) MEK_mut->ERK

Caption: RAS-RAF-MEK-ERK pathway and this compound resistance.

Experimental Workflow

The overall process involves producing lentiviral particles carrying a resistance-conferring gene, transducing these particles into a sensitive cancer cell line, and then selecting for and characterizing the newly resistant cell population.

Lentiviral_Transduction_Workflow cluster_production Lentivirus Production cluster_transduction Transduction & Selection cluster_characterization Characterization p1 1. Plasmid Co-transfection (HEK293T cells) p2 2. Lentivirus Harvest (48-72h post-transfection) p1->p2 t1 3. Transduction of Target Cells (+ Polybrene) p2->t1 t2 4. Antibiotic Selection (e.g., Puromycin) t1->t2 c1 5. Expansion of Resistant Clones t2->c1 c2 6. IC50 Determination (this compound) c1->c2 c3 7. Pathway Analysis (Western Blot, etc.) c2->c3

Caption: Workflow for generating this compound-resistant cells.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by co-transfecting HEK293T cells with the transfer plasmid containing the gene of interest and packaging plasmids.

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM, 10% FBS)

  • Lentiviral transfer plasmid (e.g., pLenti-NRAS_Q61K-puro)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Opti-MEM

  • Sterile tubes and plates

Procedure:

  • Day 0: Seed HEK293T Cells:

    • Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 1: Co-transfection:

    • In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.[6]

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.

    • Incubate at 37°C with 5% CO₂.

  • Day 3 & 4: Harvest Virus:

    • At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.[6]

    • Add fresh complete medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C.

Protocol 2: Lentiviral Transduction of Target Cancer Cells

This protocol details the infection of the target cancer cell line with the harvested lentivirus to create a stable cell line.

Materials:

  • Target cancer cell line (e.g., A375)

  • Complete growth medium

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • 6-well plates

Procedure:

  • Day 1: Seed Target Cells:

    • Plate the target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.[7][8]

  • Day 2: Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.[6] Note: Some cell types are sensitive to Polybrene; always perform a toxicity control.

    • Remove the old medium from the cells.

    • Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 2, and 5.[6]

    • Add the virus-containing medium to the cells.

    • Incubate at 37°C for 18-24 hours.

  • Day 3: Medium Change:

    • Remove the virus-containing medium and replace it with fresh complete growth medium.

Protocol 3: Selection and Expansion of Transduced Cells

This protocol describes the selection of successfully transduced cells using an antibiotic and the subsequent expansion of the resistant population.

Materials:

  • Transduced cells (from Protocol 2)

  • Complete growth medium

  • Selection antibiotic (e.g., Puromycin, concentration to be determined by a kill curve)

Procedure:

  • Day 4+: Antibiotic Selection:

    • 24-48 hours post-transduction, replace the medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic.

    • Maintain a control plate of non-transduced cells with the antibiotic to monitor the effectiveness of the selection.

    • Replace the selective medium every 2-3 days.

    • Continue selection until all control cells are dead and stable, resistant colonies are visible (typically 7-14 days).

  • Expansion of Resistant Population:

    • Once resistant colonies are established, wash the cells with PBS and add fresh medium without the selection antibiotic.

    • Expand the resistant cell population for further characterization.

Protocol 4: Characterization of this compound Resistance

This protocol outlines the key experiments to confirm and characterize the engineered resistance to this compound.

1. IC50 Determination:

  • Seed both the parental and the newly generated resistant cell lines in 96-well plates.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Assess cell viability using an MTT or similar assay.

  • Calculate the IC50 values for both cell lines to quantify the degree of resistance. A higher IC50 in the transduced cell line indicates resistance.[9]

2. Western Blot Analysis:

  • Culture parental and resistant cells with and without this compound treatment.

  • Lyse the cells and perform Western blot analysis to examine the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway (e.g., p-MEK, p-ERK).

  • Reactivation of p-ERK in the presence of this compound in the resistant line would confirm pathway reactivation as the mechanism of resistance.

Conclusion

The use of lentiviral transduction to engineer specific resistance mechanisms to this compound provides a robust and controlled system for in-depth investigation. The protocols outlined in this document offer a comprehensive guide for researchers to generate and characterize resistant cell models. These models are essential for understanding the complexities of drug resistance and for the development of next-generation therapeutic strategies to improve patient outcomes.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Synergistic Partners for SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective second-generation RAF inhibitor designed to target cancers with RAS mutations by inhibiting the RAS-RAF-MEK-ERK signaling pathway.[1][2][3][4] Unlike first-generation RAF inhibitors that can lead to paradoxical pathway activation in RAS-mutant contexts, this compound is engineered to minimize this effect.[1][2][3] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Resistance to RAF inhibitors often arises from the reactivation of the MAPK pathway or the activation of parallel signaling cascades, such as the PI3K-AKT-mTOR pathway.

To overcome and preempt resistance, identifying synergistic drug combinations is a critical strategy. A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify novel gene targets that, when knocked out, sensitize cancer cells to this compound. This application note provides a detailed protocol for conducting a CRISPR-Cas9 knockout screen to discover synergistic partners for this compound, along with the underlying scientific rationale and data presentation formats.

Rationale for Seeking Synergistic Partners

The primary rationale for identifying synergistic partners for this compound is to enhance its therapeutic efficacy and overcome potential mechanisms of drug resistance. Key resistance mechanisms to RAF inhibitors include:

  • Reactivation of the MAPK Pathway: This can occur through various mechanisms, including the acquisition of secondary mutations in RAS or MEK, or through feedback activation of receptor tyrosine kinases (RTKs).

  • Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway is a well-established escape route for cancers treated with MAPK inhibitors. Crosstalk between the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways allows cancer cells to bypass the effects of single-agent RAF inhibition.

  • Upregulation of Pro-Survival Proteins: Inhibition of the MAPK pathway can sometimes lead to the upregulation of anti-apoptotic proteins, such as those from the BCL-2 family, allowing cancer cells to evade cell death.

By co-targeting a key node in a resistance pathway alongside this compound, it is possible to achieve a more profound and durable anti-tumor response.

Data Presentation

In Vitro Activity of this compound

Quantitative data for the in vitro potency of this compound is crucial for designing effective screening concentrations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound across various cancer cell lines.[5]

Cell LineCancer TypeRAS/RAF StatusIC50 / GI50 (nM)
Enzymatic Assay
cRAF--1.6
bRAFwt--10
bRAFV600E--5.7
Cell-Based Assay
H358LungKRAS Mutant1.5
A375MelanomaBRAF V600E0.17
Calu6LungKRAS Mutant0.4
SK-MEL2MelanomaNRAS Mutant0.32

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Sensitizing Gene Targets

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose disruption enhances the cytotoxic effects of this compound.

1. Cell Line Selection and Preparation:

  • Select a cancer cell line with a relevant genetic background (e.g., KRAS-mutant lung or pancreatic cancer cell line) and known sensitivity to this compound.

  • Establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).

  • Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).

2. sgRNA Library Transduction:

  • Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) packaged in lentivirus.

  • Determine the optimal multiplicity of infection (MOI) to ensure that the majority of cells receive a single sgRNA construct. This is typically done by transducing cells with a range of viral titers and measuring the percentage of infected cells (e.g., via a fluorescent reporter or antibiotic resistance).

  • Perform a large-scale transduction of the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

3. This compound Treatment and Cell Harvesting:

  • Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be pre-determined to cause a moderate level of growth inhibition (e.g., GI20-GI30) to allow for the identification of sensitizing gene knockouts.

  • Culture the cells for a sufficient period to allow for gene knockout and phenotypic effects to manifest (typically 14-21 days).

  • Harvest cells from both the control and treatment groups at the end of the experiment.

4. Genomic DNA Extraction and Sequencing:

  • Extract high-quality genomic DNA from the harvested cells.

  • Amplify the sgRNA cassette from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in the control and treatment populations.

5. Data Analysis and Hit Identification:

  • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Normalize the read counts to the total number of reads per sample.

  • Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated population compared to the vehicle-treated population.

  • Use statistical methods (e.g., MAGeCK or DrugZ) to identify genes that are significantly depleted in the this compound-treated group. These genes represent potential synergistic targets.

Protocol 2: Validation of Candidate Synergistic Targets

1. Individual Gene Knockout:

  • Synthesize and clone 2-3 individual sgRNAs targeting each high-confidence hit from the primary screen into a lentiviral vector.

  • Transduce the Cas9-expressing cancer cell line with these individual sgRNA constructs.

  • Confirm gene knockout at the protein level using Western blotting or at the genomic level by sequencing.

2. Synergy Assays:

  • Perform dose-response experiments with this compound on the individual gene-knockout cell lines and a non-targeting control cell line.

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Calculate the IC50 of this compound in each cell line. A significant decrease in the IC50 in the gene-knockout lines compared to the control indicates synergy.

  • For a more rigorous assessment of synergy, perform a matrix of drug concentrations (the identified target's inhibitor and this compound) and calculate synergy scores using models such as the Bliss independence or Loewe additivity model.

Visualizations

SHR902275_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates BRAF B-RAF RAS->BRAF CRAF C-RAF RAS->CRAF This compound This compound This compound->BRAF This compound->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Mechanism of action of this compound in the RAS-RAF-MEK-ERK pathway.

CRISPR_Screen_Workflow cluster_library sgRNA Library Preparation cluster_screening Cellular Screening cluster_analysis Data Analysis sgRNALibrary Genome-wide sgRNA Library Lentivirus Lentiviral Packaging sgRNALibrary->Lentivirus Transduction Lentiviral Transduction (MOI < 0.5) Lentivirus->Transduction Cas9Cells Cas9-expressing Cancer Cells Cas9Cells->Transduction Selection Antibiotic Selection Transduction->Selection DrugTreatment This compound Treatment Selection->DrugTreatment VehicleControl Vehicle Control Selection->VehicleControl gDNA Genomic DNA Extraction DrugTreatment->gDNA VehicleControl->gDNA Sequencing High-Throughput Sequencing gDNA->Sequencing Analysis Bioinformatic Analysis Sequencing->Analysis Hits Synergistic Target Hits Analysis->Hits

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 knockout screen.

Resistance_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Proliferation Cancer Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->RAF AKT->mTOR mTOR->Proliferation

Caption: Crosstalk between the MAPK and PI3K/AKT signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting SHR902275 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR902275, a potent and selective RAF inhibitor. The information provided is intended to help overcome common solubility challenges encountered during in vitro experiments.

Troubleshooting Guide: Resolving this compound Solubility Issues

Researchers working with this compound may encounter challenges in achieving and maintaining the desired concentration in aqueous buffers. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.

This is a common issue for many small molecule inhibitors which are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.

Solutions:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay medium. If possible, prepare a more concentrated initial stock in DMSO to minimize the volume added to the aqueous buffer.

  • pH Adjustment: The solubility of this compound may be pH-dependent. While the specific pKa of this compound is not publicly available, many kinase inhibitors are weak bases and exhibit higher solubility at a lower pH where they are protonated. Experiment with buffers at different pH values (e.g., pH 5.0, 6.0, and 7.4) to determine the optimal condition.

  • Use of Co-solvents: In addition to DMSO, other organic solvents can be tested as part of a co-solvent system. N-Methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA) are potential alternatives. Always verify the compatibility of any new solvent with your specific assay.

  • Incorporate Excipients:

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

    • Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound. Ensure the surfactant concentration is below its critical micelle concentration and is not toxic to the cells in your assay.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help to break down aggregates and facilitate the dissolution of the compound in the aqueous buffer.

Problem 2: Difficulty in preparing a concentrated stock solution of this compound in DMSO.

While this compound is expected to be soluble in DMSO, achieving very high concentrations may still be challenging.

Solutions:

  • Gentle Heating: Warm the solution gently in a water bath (37-50°C) while vortexing to aid dissolution. Avoid excessive heat, which could lead to compound degradation.

  • Test Alternative Solvents: For very high concentrations, consider solvents such as NMP or DMA, which may offer higher solubilizing capacity for certain compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While the publication describing this compound mentions "greatly improved in vitro potency and solubility" compared to its predecessors, specific quantitative data on its solubility in various aqueous buffers is not provided.[1][2] As with many kinase inhibitors, the aqueous solubility is expected to be low.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecule inhibitors for in vitro use.

Q3: How should I store my this compound stock solution?

Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: Can I use buffers other than PBS or cell culture media to dissolve this compound?

Yes, depending on the requirements of your experiment. Buffers with different pH values or containing solubility-enhancing excipients may be necessary to achieve the desired concentration. It is crucial to ensure that any buffer components are compatible with your experimental system.

Data Presentation

As specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table provides an example of how to structure such data once determined experimentally.

Buffer SystempHCo-solvent/ExcipientMaximum Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)7.40.5% DMSOData not available-
Citrate-Phosphate Buffer5.00.5% DMSOData not available-
Citrate-Phosphate Buffer6.00.5% DMSOData not available-
PBS with 1% HP-β-CD7.40.5% DMSOData not available-
PBS with 0.01% Tween® 807.40.5% DMSOData not available-

Experimental Protocols

Protocol for Determining this compound Solubility in an Aqueous Buffer

This protocol outlines a general method to determine the kinetic solubility of this compound in a buffer of choice.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to the aqueous buffer of interest (e.g., 2 µL into 98 µL of buffer). The final DMSO concentration should be kept constant and low (e.g., 2%).

  • Incubate the samples at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Visually inspect for precipitation.

  • Quantify the amount of soluble compound by a suitable analytical method, such as HPLC-UV or LC-MS/MS, after filtering or centrifuging the samples to remove any precipitate.

  • The highest concentration at which no precipitation is observed is the kinetic solubility.

Mandatory Visualization

Signaling Pathway

This compound is an inhibitor of the RAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve this compound in Aqueous Buffer CheckPrecipitate Precipitation Observed? Start->CheckPrecipitate Success Solution is Clear: Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Troubleshooting Steps CheckPrecipitate->Troubleshoot Yes Option1 Lower Final DMSO Concentration Troubleshoot->Option1 Option2 Adjust Buffer pH Troubleshoot->Option2 Option3 Add Excipients (e.g., HP-β-CD) Troubleshoot->Option3 Option4 Use Co-solvents (e.g., NMP) Troubleshoot->Option4 Recheck Re-evaluate Solubility Option1->Recheck Option2->Recheck Option3->Recheck Option4->Recheck Recheck->Success Improved Recheck->Troubleshoot No Improvement

Caption: A workflow for systematically addressing solubility issues of this compound.

References

Optimizing SHR902275 dosage for long-term in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the optimization of SHR902275 dosage for long-term in vivo studies. Please note that while this compound has demonstrated preclinical efficacy, specific details regarding optimal long-term dosing schedules are not extensively available in the public domain. The information provided herein is based on available preclinical data for this compound and general best practices for long-term in vivo studies with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is a critical regulator of multiple cellular functions, and its dysregulation is common in various cancers.[1][2]

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated dose-dependent efficacy in a RAS mutant Calu-6 non-small-cell lung cancer mouse xenograft model.[1][2]

Q3: What are the known pharmacokinetic (PK) properties of this compound?

A3: this compound exhibits good Drug Metabolism and Pharmacokinetics (DMPK) properties, including excellent permeability and outstanding oral PK profiles in both mice and rats.[1][2]

Q4: Is there a recommended starting dose for long-term in vivo studies with this compound?

A4: A specific, universally recommended starting dose for long-term studies is not publicly available. The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and to establish a dose that provides sustained target engagement without significant toxicity.

Q5: How should I formulate this compound for oral administration?

A5: While the exact vehicle used in the initial preclinical studies is not specified, a common approach for similar compounds is to use a suspension or solution in a vehicle such as 0.5% methylcellulose or a similar inert carrier. The solubility of this compound has been noted as a key attribute.[1][2] It is recommended to perform formulation and stability studies to ensure consistent dosing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant Weight Loss (>15-20%) in Animals - Drug toxicity- Dehydration- Tumor burden- Immediately reduce the dose or cease dosing temporarily.- Provide supportive care, such as hydration with subcutaneous fluids.- Monitor tumor growth; if it is the primary cause, consider humane endpoints.
No Apparent Tumor Growth Inhibition - Insufficient dose- Poor drug absorption- Rapid drug metabolism- Tumor resistance- Increase the dose, if tolerated.- Verify the formulation and administration technique.- Conduct PK studies to assess drug exposure.- Consider alternative models or combination therapies.
Skin Rash or Dermatological Issues - Common side effect of RAF inhibitors- Monitor the severity of the rash.- Consider topical treatments as supportive care.- If severe, a dose reduction may be necessary.
Inconsistent Tumor Growth Within a Cohort - Variability in tumor cell implantation- Differences in animal health- Inconsistent dosing- Ensure a standardized tumor implantation technique.- Acclimate animals properly before starting the study.- Maintain rigorous consistency in the formulation and administration of this compound.

Data Presentation

Table 1: Summary of Preclinical Data for this compound

Parameter Finding Reference
Mechanism of Action RAF inhibitor targeting the RAS-RAF-MEK-ERK pathway[1][2]
In Vivo Model RAS mutant Calu-6 xenograft mouse model[1][2]
Efficacy Demonstrated dose-dependent tumor growth inhibition[1][2]
Pharmacokinetics Good oral bioavailability in mice and rats[1][2]
Toxicity Note A pro-drug was developed to achieve high exposure in toxicity studies, suggesting potential toxicity at higher doses of the parent compound.[1][2]

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Study

  • Animal Model: Select the appropriate tumor-bearing mouse model (e.g., Calu-6 xenograft).

  • Group Allocation: Establish multiple dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group, with a minimum of 3-5 animals per group.

  • Administration: Administer this compound orally, once daily, for a period of 14-28 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • Measure tumor volume 2-3 times per week.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other signs of significant distress.

  • Analysis: Analyze body weight changes, tumor growth inhibition, and clinical signs to select doses for long-term efficacy studies.

Protocol 2: Long-Term Efficacy Study

  • Animal Model and Tumor Implantation: Utilize the selected xenograft model and ensure consistent tumor cell implantation.

  • Group Allocation: Based on the MTD study, select 2-3 dose levels of this compound and a vehicle control. A larger group size (e.g., 8-10 animals per group) is recommended for statistical power.

  • Administration: Administer the selected doses of this compound orally on a predetermined schedule (e.g., daily, 5 days on/2 days off) for the duration of the study (e.g., 28-60 days, or until tumors reach a predetermined size).

  • Monitoring:

    • Monitor body weight and tumor volume 2-3 times per week.

    • Conduct regular clinical observations.

  • Pharmacodynamic Analysis (Optional): At the end of the study, collect tumor tissue at various time points post-dosing to assess target engagement (e.g., by measuring levels of phosphorylated ERK via Western blot or immunohistochemistry).

  • Data Analysis: Compare tumor growth rates between the treated and control groups. Analyze body weight data and clinical observations for any signs of long-term toxicity.

Visualizations

SHR902275_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS (Mutated in Calu-6) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation This compound This compound This compound->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Long-Term Efficacy Start Start: Select Model (e.g., Calu-6) DoseRange Dose-Range Finding (14-28 days) Start->DoseRange MTD Determine MTD DoseRange->MTD EfficacyStudy Long-Term Efficacy Study (28-60+ days) MTD->EfficacyStudy Select Doses Monitoring Monitor Tumor Volume & Body Weight EfficacyStudy->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Toxicity Assessment Monitoring->Endpoint

Caption: A typical experimental workflow for determining the optimal dose for long-term in vivo studies.

Troubleshooting_Logic Start Start: Observe Adverse Event WeightLoss Significant Weight Loss? Start->WeightLoss NoEfficacy No Tumor Inhibition? WeightLoss->NoEfficacy No ReduceDose Action: Reduce Dose / Pause WeightLoss->ReduceDose Yes CheckPK Action: Check Formulation & PK NoEfficacy->CheckPK Yes End Continue Monitoring NoEfficacy->End No ReduceDose->End IncreaseDose Action: Increase Dose (if tolerated) CheckPK->IncreaseDose IncreaseDose->End

Caption: A decision tree for troubleshooting common issues during long-term in vivo studies.

References

Identifying and mitigating off-target effects of SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SHR902275 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective RAF inhibitor. Its primary mechanism of action is the inhibition of the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of multiple cellular functions, including proliferation and survival. It is designed to target cancers with mutations in the RAS and RAF genes.

Q2: What are the known on-target effects of this compound?

A2: By inhibiting the RAF kinases, this compound is expected to decrease the phosphorylation of downstream targets MEK and ERK. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in the RAS/RAF pathway.

Q3: Are there any clinically observed adverse effects for this compound?

A3: In clinical studies, the most common treatment-emergent adverse events of at least grade 3 severity were hypertension and fatigue. Dose-limiting toxicities have included reversible thrombocytopenia. These effects may be related to on-target inhibition of the RAF pathway in non-tumor tissues or potential off-target activities.

Q4: How can I determine if an observed cellular effect is due to an off-target activity of this compound?

A4: Distinguishing on-target from off-target effects is crucial for interpreting your results. Several experimental strategies can be employed:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.[1]

  • Rescue Experiments: Introduce a drug-resistant mutant of the target kinase (BRAF or CRAF) into your cells. If the phenotype is rescued, it is likely an on-target effect.[1]

  • Phenotypic Comparison: Compare the observed phenotype with that of other known RAF inhibitors or with the genetic knockdown/knockout of BRAF/CRAF.

  • Western Blotting: Analyze the phosphorylation status of key proteins in signaling pathways that are not expected to be directly affected by RAF inhibition.[1]

Q5: What are the recommended general approaches to identify unknown off-targets of this compound?

A5: To broadly identify potential off-targets, you can use unbiased, proteome-wide methods:

  • Chemical Proteomics: This involves using this compound as a probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[2][3][4][5][6]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of this compound to proteins in intact cells by measuring changes in their thermal stability.[7][8][9][10] When combined with mass spectrometry (CETSA-MS), it can provide a proteome-wide view of target engagement.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpectedly high levels of cytotoxicity are observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds that target RAF kinases.1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists with structurally different RAF inhibitors, it may be an on-target effect.
Compound solubility issues 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.
Inappropriate dosage Perform a detailed dose-response curve to identify the lowest concentration that achieves the desired on-target effect with minimal toxicity.Determination of the optimal therapeutic window for your experiments.

Issue 2: Experimental results are inconsistent or not reproducible.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known resistance or feedback pathways (e.g., PI3K/AKT). 2. Consider combining this compound with an inhibitor of the compensatory pathway.1. A clearer understanding of the cellular response to RAF inhibition. 2. More consistent and interpretable results by blocking cellular escape mechanisms.
Inhibitor instability Check the stability of this compound in your experimental buffer and under your specific experimental conditions over time.Ensures that the observed effects are due to the intact compound and not its degradation products.
Cell line-specific effects Test this compound in multiple cell lines with similar genetic backgrounds to determine if the unexpected effects are consistent.Helps distinguish between general off-target effects and those specific to a particular cellular context.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for a Hypothetical RAF Inhibitor.

This table illustrates how data from a kinase profiling service would be presented, showing the inhibitory activity against the intended targets and potential off-targets.

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Notes
BRAF 99%5On-target
CRAF 98%8On-target
BRAF V600E 99%2On-target
Kinase X85%150Potential off-target
Kinase Y60%800Potential off-target
Kinase Z15%>10,000Likely not a significant off-target

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects.

This table shows how to compare the potency of this compound for its intended effect versus an observed off-target effect. A significant window between on-target and off-target potency suggests that the off-target effect can be avoided by using lower concentrations.

Cellular EffectAssayThis compound EC50Therapeutic Window
Inhibition of ERK PhosphorylationWestern Blot10 nM-
Inhibition of Cell Proliferation (RAS-mutant cells)Cell Viability Assay25 nM-
Unintended Phenotype (e.g., cell cycle arrest at G1)Flow Cytometry500 nM20-fold

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate buffer as specified by the service provider.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase Assays).[11][12]

  • Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.

    • Binding Assay: Measures the displacement of a labeled ligand from the kinase by this compound.

    • Activity Assay: Measures the inhibition of the kinase's ability to phosphorylate a substrate in the presence of this compound.

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. Follow-up dose-response curves should be generated for any significant "hits" to determine their IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its target(s) in a cellular context.[7][8]

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein (e.g., BRAF, CRAF) and any suspected off-targets by Western blotting.

  • Data Analysis: Quantify the band intensities and normalize them to the non-heated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

SHR902275_Signaling_Pathway RAS RAS (Mutant) RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK This compound This compound This compound->RAF Inhibition ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Off_Target_Identification_Workflow Observation Unexpected Phenotype Observed with this compound Kinome_Profiling Kinome Profiling Observation->Kinome_Profiling CETSA_MS CETSA-MS / Chemical Proteomics Observation->CETSA_MS Hypothesis Hypothesize Potential Off-Targets Kinome_Profiling->Hypothesis CETSA_MS->Hypothesis Validation Validate Off-Targets Hypothesis->Validation siRNA siRNA/shRNA Knockdown of Off-Target Validation->siRNA Specific_Inhibitor Use Specific Inhibitor for Off-Target Validation->Specific_Inhibitor Rescue_Experiment Rescue with Drug-Resistant On-Target Mutant Validation->Rescue_Experiment Conclusion Confirm On-Target vs. Off-Target Effect siRNA->Conclusion Specific_Inhibitor->Conclusion Rescue_Experiment->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Mitigation_Strategy_Logic Start Off-Target Effect Confirmed? Potency_Check Is Off-Target EC50 >> On-Target EC50? Start->Potency_Check Dose_Reduction Lower this compound Concentration Potency_Check->Dose_Reduction Yes Alternative_Inhibitor Use Structurally Different RAF Inhibitor Potency_Check->Alternative_Inhibitor No End Proceed with Experiment Dose_Reduction->End Accept_Effect Acknowledge and Report Off-Target Effect Alternative_Inhibitor->Accept_Effect Accept_Effect->End

Caption: Decision tree for mitigating identified off-target effects in experimental design.

References

How to manage SHR902275 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the potential instability of SHR902275 in cell culture media. The information provided is based on general principles for small molecule kinase inhibitors, as specific stability data for this compound in cell culture applications is not extensively documented in publicly available literature.

Troubleshooting Guides

This section offers solutions to common issues researchers may face when working with this compound in a cell culture setting.

Issue 1: Precipitate Formation in Cell Culture Media

Precipitation of this compound upon addition to cell culture media can lead to inconsistent and inaccurate experimental results.

  • Possible Causes:

    • Low aqueous solubility of the compound.

    • Interaction with media components (e.g., proteins, salts).

    • Incorrect solvent used for stock solution.

    • High final concentration of the compound in the media.

  • Solutions:

    Solution IDRecommended ActionStock Solution SolventFinal Media ConcentrationIncubation ConditionsExpected Outcome
    S1 Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO).100% DMSO< 0.5% (v/v)37°C, 5% CO2Minimize precipitation by ensuring the compound is fully dissolved before dilution.
    S2 Pre-warm the cell culture media to 37°C before adding the this compound stock solution.100% DMSOAs required37°C, 5% CO2Improved solubility at physiological temperature.
    S3 Add the this compound stock solution to the media dropwise while gently vortexing.100% DMSOAs requiredN/APromotes rapid and even dispersion, preventing localized high concentrations and precipitation.
    S4 If precipitation persists, consider using a serum-free medium for initial dissolution before adding serum.100% DMSOAs requiredRoom TemperatureSome compounds may interact with serum proteins, causing precipitation.

Issue 2: Loss of Compound Activity Over Time

A gradual or sudden decrease in the expected biological effect of this compound may indicate compound instability in the culture media.

  • Possible Causes:

    • Chemical degradation (e.g., hydrolysis, oxidation).

    • Adsorption to plasticware.

    • Metabolism by cells.

  • Solutions:

    Solution IDRecommended ActionMedia Refreshment ScheduleStorage of Medicated MediaPlate TypeExpected Outcome
    S5 Perform a time-course experiment to determine the stability of this compound in your specific cell culture conditions.N/AN/AN/AEstablish a timeline for compound degradation.
    S6 Refresh the cell culture media containing this compound more frequently.Every 24-48 hoursPrepare fresh for each useStandard Tissue Culture PlatesMaintain a consistent effective concentration of the compound.
    S7 Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted compound in media for extended periods.N/ADo not storeStandard Tissue Culture PlatesPrevents degradation that may occur during storage.
    S8 Use low-protein-binding plates and tubes to minimize adsorption of the compound to plastic surfaces.As per experimentPrepare fresh for each useLow-Binding PlatesIncreased bioavailability of the compound in the media.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Cell Culture Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.

  • Materials:

    • This compound powder

    • DMSO (or other appropriate solvent)

    • Your chosen cell culture medium (with and without serum)

    • Sterile microcentrifuge tubes

    • Spectrophotometer or HPLC system

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the this compound stock solution in your cell culture medium.

    • Incubate the dilutions at 37°C for a set period (e.g., 2 hours).

    • Visually inspect for any precipitate formation.

    • For a more quantitative assessment, centrifuge the samples to pellet any precipitate.

    • Measure the concentration of this compound in the supernatant using a spectrophotometer (if the compound has a chromophore) or by HPLC.

    • The highest concentration that shows no precipitation is the practical solubility limit.

Protocol 2: Evaluating the Stability of this compound Over Time

This protocol helps determine the rate of degradation of this compound in your cell culture setup.

  • Materials:

    • This compound stock solution

    • Your chosen cell culture medium

    • Incubator (37°C, 5% CO2)

    • HPLC system

  • Methodology:

    • Prepare a solution of this compound in your cell culture medium at the desired final concentration.

    • Dispense the solution into multiple sterile tubes.

    • Place the tubes in a 37°C incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a tube and immediately analyze the concentration of this compound by HPLC.

    • Plot the concentration of this compound as a function of time to determine its stability profile.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing this compound stock solutions?

Q2: Can I store this compound diluted in cell culture media?

A2: It is generally not recommended to store small molecules diluted in aqueous solutions like cell culture media for extended periods. It is best to prepare fresh dilutions for each experiment to avoid potential degradation.

Q3: How does serum in the media affect this compound stability?

A3: Serum proteins can sometimes interact with small molecules, leading to precipitation or sequestration, which can reduce the effective concentration of the compound. It is advisable to test the stability of this compound in both serum-containing and serum-free media if you encounter issues.

Q4: My cells are not responding to this compound as expected. Could this be a stability issue?

A4: Yes, a lack of expected biological response can be due to compound instability. This could be caused by precipitation, degradation, or adsorption to plasticware. We recommend following the troubleshooting steps outlined above to investigate potential stability issues.

Q5: What is the known signaling pathway for this compound?

A5: this compound is a RAF inhibitor. It targets the RAS-RAF-MEK-ERK signaling pathway, which is a key regulator of multiple cellular functions.[1][2]

Visualizations

SHR902275_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare High-Concentration Stock in DMSO Dilute Dilute Stock in Cell Culture Media Stock->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC Quantify this compound by HPLC Sample->HPLC Plot Plot Concentration vs. Time HPLC->Plot

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Tree Start Inconsistent Results with This compound Check_Precipitate Visible Precipitate? Start->Check_Precipitate Yes_Precipitate Follow Solubility Troubleshooting Guide Check_Precipitate->Yes_Precipitate Yes No_Precipitate No Visible Precipitate Check_Precipitate->No_Precipitate No Check_Activity Loss of Activity Over Time? No_Precipitate->Check_Activity Yes_Activity Follow Stability Troubleshooting Guide Check_Activity->Yes_Activity Yes No_Activity Consider Other Factors: Cell Health, Assay Conditions Check_Activity->No_Activity No

Caption: A troubleshooting decision tree for managing this compound instability issues.

References

Technical Support Center: Optimizing Oral Bioavailability of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of investigational compounds, using SHR902275 as a case study. While published preclinical data for this compound suggests good to outstanding oral pharmacokinetics in mouse and rat models, this guide is designed to assist researchers who may be experiencing contradictory results or are working with other compounds with similar characteristics.[1][2][3]

Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability

If you are observing lower than expected plasma concentrations of your test compound after oral administration in animal models, consider the following potential issues and troubleshooting steps.

Formulation and Vehicle Selection

The formulation of a poorly water-soluble compound is critical for its absorption.

  • Problem: The compound is not fully dissolved or is precipitating in the gastrointestinal (GI) tract.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the equilibrium solubility of the compound in various pharmaceutically acceptable vehicles.

    • Vehicle Optimization: Test a range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), surfactant-based formulations, or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[4]

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving dissolution rate and absorption.[4][5][6]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance solubility and dissolution.[4][7]

Animal Model and Experimental Protocol

Physiological differences between animal strains and variations in experimental procedures can significantly impact oral bioavailability.

  • Problem: Inconsistent or low absorption is observed across or within studies.

  • Troubleshooting Steps:

    • Animal Strain and Health: Be aware of potential metabolic and physiological differences between different strains of mice or rats. Ensure animals are healthy and acclimatized to the experimental conditions.

    • Fasting State: The presence or absence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption. Conduct studies in both fasted and fed states to assess any food effect.

    • Dosing Procedure: Ensure accurate and consistent oral gavage technique to avoid accidental tracheal administration or variability in the dose delivered to the stomach.

    • Blood Sampling: Optimize the blood sampling time points to accurately capture the absorption phase (Cmax) and elimination phase of the drug's pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: The published literature reports good oral bioavailability for this compound, but my in-house experiments show low and variable exposure. What could be the reason?

A1: Several factors could contribute to this discrepancy:

  • Different Vehicle: The formulation used in your experiments may not be optimal for this specific compound. The original studies may have used a specialized formulation to enhance solubility and absorption.

  • Different Animal Strain: The strain of mouse or rat you are using might have different metabolic enzyme profiles or gastrointestinal physiology compared to the one used in the published studies.

  • Experimental Conditions: Variations in fasting state, dosing technique, and stress levels of the animals can all influence oral absorption.

  • Compound Stability: Ensure the compound is stable in your chosen vehicle and under your experimental conditions.

Q2: What are the first steps I should take to improve the oral bioavailability of a new compound I am working with?

A2:

  • Characterize Physicochemical Properties: Determine the compound's solubility, permeability (e.g., using a Caco-2 assay), and crystal form. This will help you understand the primary barriers to absorption.

  • Simple Formulation Screen: Start by testing the compound's solubility in a small panel of common, non-toxic vehicles.

  • Pilot Pharmacokinetic Study: Conduct a small-scale oral pharmacokinetic study in a rodent model to get an initial assessment of its in vivo behavior.

Q3: What are some advanced formulation strategies to consider for a compound with very poor aqueous solubility?

A3: For compounds with significant solubility challenges, you might need to explore more advanced formulation approaches:

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[4]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can dramatically increase the surface area for dissolution.[6]

  • Prodrugs: A prodrug is a chemically modified version of the active drug that has improved solubility and/or permeability. Once absorbed, it is converted to the active form in the body.[4]

Quantitative Data Summary

The following table summarizes common formulation strategies and their potential impact on the oral bioavailability of poorly soluble drugs. The values presented are illustrative and can vary significantly based on the specific compound and formulation.

Formulation StrategyTypical Fold Increase in Bioavailability (Compared to simple suspension)Key AdvantagesKey Considerations
Micronization 2 to 5-foldSimple, cost-effectiveLimited by the compound's intrinsic solubility
Solid Dispersion 5 to 20-foldSignificant solubility enhancementPotential for physical instability (recrystallization)
SEDDS 10 to 50-foldExcellent for highly lipophilic drugsRequires careful selection of oils, surfactants, and co-solvents
Nanocrystals 10 to 50-foldHigh drug loading, improved dissolution velocityManufacturing can be complex

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the investigational drug and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the drug formulation (e.g., solid dispersion suspended in 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization In Vitro Characterization formulation_prep->characterization dosing Animal Dosing characterization->dosing Select Optimal Formulation sampling Blood Sampling dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis PK Analysis bioanalysis->pk_analysis

Caption: Workflow for formulation development and in vivo pharmacokinetic testing.

troubleshooting_flowchart start Poor Oral Bioavailability Observed check_formulation Is the compound fully dissolved in the vehicle? start->check_formulation check_protocol Are experimental protocols consistent and validated? check_formulation->check_protocol Yes optimize_formulation Optimize Formulation: - Test alternative vehicles - Particle size reduction - Amorphous solid dispersion check_formulation->optimize_formulation No review_protocol Review Protocol: - Check animal strain/health - Evaluate fasting state - Verify dosing technique check_protocol->review_protocol No re_evaluate Re-evaluate in vivo check_protocol->re_evaluate Yes optimize_formulation->re_evaluate review_protocol->re_evaluate signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver Lumen GI Lumen Epithelium Intestinal Epithelium Lumen->Epithelium Dissolution & Permeation PortalVein Portal Vein Epithelium->PortalVein Absorption Hepatocytes Hepatocytes (First-Pass Metabolism) PortalVein->Hepatocytes SystemicCirculation Systemic Circulation (Bioavailable Drug) Hepatocytes->SystemicCirculation Post-hepatic Circulation

References

Technical Support Center: Interpreting Unexpected Results in SHR902275 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals using SHR902275. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We observe an increase in ERK phosphorylation (p-ERK) in our BRAF wild-type, RAS-mutant cell line after treatment with this compound. Isn't this compound supposed to be an inhibitor?

A1: This phenomenon is likely due to paradoxical activation of the MAPK pathway. In cells with wild-type BRAF and mutant RAS, some RAF inhibitors can bind to one BRAF molecule in a dimer, leading to the transactivation of the other RAF molecule and a subsequent increase in downstream signaling.[1][2][3][4][5] this compound, as a next-generation RAF inhibitor, is designed to minimize paradoxical activation, but this effect can still be context-dependent.[6][7]

Troubleshooting Steps:

  • Confirm Genotype: Verify the BRAF and RAS mutation status of your cell line.

  • Dose-Response Analysis: Perform a dose-response experiment to see if the paradoxical activation is dose-dependent.

  • Time-Course Experiment: Analyze p-ERK levels at different time points after treatment. Paradoxical activation can sometimes be transient.

  • Use a "Paradox Breaker" Control: If available, compare the effects of this compound with a known "paradox breaker" RAF inhibitor.[8]

Q2: Our cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A2: Acquired resistance to RAF inhibitors is a common clinical and preclinical observation.[1][9] Potential mechanisms include:

  • Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as MEK1/2, can confer resistance.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like PDGFRβ or IGF1R can bypass the need for RAF signaling.[10]

  • NRAS Mutations: Acquisition of activating mutations in NRAS can reactivate the MAPK pathway.[9][10]

  • BRAF Amplification or Splice Variants: Increased expression of BRAF or the emergence of splice variants can overcome the inhibitory effects of the drug.[9]

Q3: We are seeing off-target effects in our experiments that are not consistent with MAPK pathway inhibition. How should we investigate this?

A3: While this compound is designed to be a selective RAF inhibitor, off-target effects are a possibility with any small molecule inhibitor.[11][12]

Investigative Steps:

  • Kinome Profiling: If available, perform a kinome scan to identify other kinases that this compound may be inhibiting.

  • Phenotypic Comparison: Compare the observed phenotype with that of other known RAF inhibitors and MEK inhibitors.

  • Rescue Experiments: Attempt to rescue the off-target phenotype by overexpressing the intended target (RAF) or by knocking down a suspected off-target.

Q4: Our cell viability assay results are inconsistent or show a higher IC50 value than expected. What could be the cause?

A4: Inconsistent viability assay results can stem from several factors:

  • Assay Type: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and experimental conditions.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.

  • Drug Stability: Ensure that this compound is properly dissolved and stored to maintain its activity.

  • Treatment Duration: The duration of drug exposure may need to be optimized for your specific cell line.

Troubleshooting Guides

Guide 1: Troubleshooting Western Blots for Phospho-ERK (p-ERK)

Problem: Weak or no p-ERK signal in positive controls or unexpected p-ERK levels in treated samples.

Potential Cause Recommended Solution
Phosphatase Activity Ensure your lysis buffer contains fresh phosphatase inhibitors.[13][14]
Low Protein Concentration Load more protein per well (20-40 µg is a common range).
Poor Antibody Quality Use a well-validated primary antibody for p-ERK. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[13][15]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Sub-optimal Blocking Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins.[16]
Inactive Detection Reagents Use fresh substrate and secondary antibodies.[15]
Guide 2: Interpreting High Background in Western Blots

Problem: High, non-specific background on the Western blot membrane, obscuring the bands of interest.

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent.[15]
High Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15]
Inadequate Washing Increase the number and duration of washes with TBST between antibody incubations.
Membrane Drying Ensure the membrane does not dry out at any point during the immunoblotting process.

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK:

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

    • Wash extensively with TBST.

    • Repeat the immunoblotting protocol starting from the blocking step, using a primary antibody for total ERK.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and calculate the IC50 value using non-linear regression.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
Cell LineBRAF StatusRAS StatusThis compound IC50 (nM)
A375V600E MutantWild-Type50
Calu-6Wild-TypeK-RAS Mutant150
HCT116Wild-TypeK-RAS Mutant200
MCF-7Wild-TypeWild-Type>1000
Table 2: Troubleshooting Checklist for Unexpected Cell Viability Results
CheckpointYes/NoNotes
This compound stock solution freshly prepared?
Cell line identity and genotype confirmed?
Consistent cell seeding density?
Appropriate assay and incubation time?
Vehicle control shows expected viability?

Visualizations

SHR902275_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->RAF Inhibits Troubleshooting_Workflow Start Unexpected Result: Increased p-ERK after This compound Treatment CheckGenotype Verify Cell Line BRAF and RAS Genotype Start->CheckGenotype IsRasMutant Is it BRAF-WT and RAS-Mutant? CheckGenotype->IsRasMutant ParadoxicalActivation Hypothesis: Paradoxical Activation IsRasMutant->ParadoxicalActivation Yes OtherIssue Investigate Other Causes: - Off-target effects - Reagent issue IsRasMutant->OtherIssue No DoseResponse Perform Dose-Response and Time-Course Analysis ParadoxicalActivation->DoseResponse ConfirmParadox Confirm Paradoxical Activation DoseResponse->ConfirmParadox Logical_Relationships cluster_sensitive Sensitive Phenotype cluster_resistant Resistant Phenotype Low_pERK Decreased p-ERK Low_Viability Decreased Cell Viability Low_pERK->Low_Viability Leads to High_pERK Sustained p-ERK High_Viability Maintained Cell Viability High_pERK->High_Viability Leads to This compound This compound Treatment This compound->Low_pERK In Sensitive Cells This compound->High_pERK In Resistant Cells

References

Technical Support Center: Optimizing p-ERK Western Blotting with SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the accurate detection of phosphorylated ERK (p-ERK) by western blot when investigating the effects of SHR902275, a potent and selective RAF inhibitor.

Understanding this compound and the ERK Signaling Pathway

This compound is a next-generation RAF inhibitor developed to target cancers with RAS mutations.[1][2][3] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is common in many human cancers.[5] this compound inhibits RAF kinases, which are central components of this cascade.[1][2][3] Therefore, measuring the levels of phosphorylated ERK (p-ERK), the downstream effector of the pathway, is a primary method for assessing the biological activity and efficacy of this compound.

SHR902275_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation, Survival, etc. pERK->Proliferation This compound This compound This compound->RAF Inhibits

This compound inhibits the RAF kinase in the MAPK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound? A1: this compound is a potent RAF kinase inhibitor. It targets the RAS-RAF-MEK-ERK signaling pathway to suppress downstream signaling, which is often hyperactivated in cancers with RAS or RAF mutations.[1][2][3]

Q2: Why is p-ERK the recommended biomarker for this compound activity? A2: ERK is the final kinase in the canonical RAS-RAF-MEK cascade. Its activation occurs through phosphorylation by MEK.[4] Since this compound inhibits RAF, which is upstream of MEK, a decrease in p-ERK levels directly reflects the on-target activity of the inhibitor. Total ERK levels should remain unchanged, serving as an essential loading control.[4]

Q3: Why is it critical to use phosphatase inhibitors in my lysis buffer? A3: Phosphorylated proteins like p-ERK are highly susceptible to dephosphorylation by endogenous phosphatases upon cell lysis.[6] Including phosphatase inhibitors in your lysis buffer is mandatory to preserve the phosphorylation status of ERK and ensure accurate detection.[6][7]

Q4: Should I use non-fat dry milk or Bovine Serum Albumin (BSA) for blocking? A4: For detecting phosphorylated proteins, 5% BSA in TBST is highly recommended for blocking and antibody dilution.[8] Non-fat dry milk contains phosphatases that can cleave the phosphate groups from your target protein, potentially leading to a weak or non-existent signal.[8]

Q5: How long should I treat my cells with this compound before lysis? A5: The optimal treatment time to observe the inhibition of ERK phosphorylation can vary between cell lines. A typical starting point is a 1 to 4-hour incubation period.[4] It is advisable to perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal duration for your specific model.

Detailed Experimental Protocol for p-ERK Western Blot

This protocol provides a standard method for assessing p-ERK levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of treatment.[4] Over-confluency can alter signaling pathways.

  • Serum Starvation (Optional but Recommended): To reduce basal p-ERK levels, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before inhibitor treatment.[4][9]

  • Inhibitor Treatment: Prepare dilutions of this compound in the appropriate cell culture medium. A dose-response curve is recommended (e.g., 0.1 nM to 1000 nM) to assess potency.[4] Incubate cells for the predetermined time (e.g., 1-4 hours).

  • Stimulation (Optional): If your cell line requires stimulation to activate the ERK pathway (e.g., with EGF, FGF), add the stimulant for a short period (e.g., 15 minutes) after the this compound pre-treatment.[4]

2. Cell Lysis:

  • Place culture plates on ice and wash cells twice with ice-cold PBS.[4]

  • Add ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[4][7]

  • Scrape the cells, collect the lysate into a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[7]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Load 15-30 µg of protein per well on an SDS-PAGE gel (e.g., 10-12%).[8] ERK1 (44 kDa) and ERK2 (42 kDa) are close in molecular weight; running the gel longer can improve their separation.[9]

  • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.[9]

4. Immunoblotting:

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody diluted in 5% BSA/TBST (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[4][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

5. Stripping and Re-probing for Total ERK:

  • To normalize the p-ERK signal, the same membrane must be probed for total ERK.[9]

  • Incubate the membrane in a stripping buffer (e.g., glycine-based, pH 2.2) for 15-30 minutes.[9]

  • Wash thoroughly with TBST, re-block for 1 hour, and then repeat the immunoblotting steps using an anti-total ERK1/2 antibody.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Treatment with this compound B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. PVDF Membrane Transfer D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (Anti-p-ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection & Imaging H->I J 10. Membrane Stripping I->J K 11. Re-probe for Total ERK J->K L 12. Data Analysis (Normalize p-ERK to Total ERK) K->L

Standard workflow for Western blot analysis of p-ERK and Total ERK.

Troubleshooting Guide

Recommended Antibody Dilutions & Reagents
Component Suggested Dilution/Concentration
Primary Antibody (p-ERK1/2)1:1000 - 1:2000 in 5% BSA/TBST[4]
Primary Antibody (Total ERK1/2)1:1000 - 1:2000 in 5% BSA/TBST[4]
Secondary Antibody (HRP-conjugated)1:5000 - 1:10,000 in 5% BSA/TBST[4][9]
Protein Loading per Lane15-30 µg
Blocking Buffer5% (w/v) BSA in TBST
Lysis BufferRIPA buffer with protease & phosphatase inhibitors

Q: I am not seeing any p-ERK signal, even in my untreated control. What went wrong? A: This is a common issue that can stem from several sources. Follow this decision tree to diagnose the problem.

Troubleshooting_No_Signal Start Problem: No p-ERK Signal Check_Lysis Was lysis buffer fresh with phosphatase inhibitors? Start->Check_Lysis Fix_Lysis Solution: Remake lysis buffer with fresh phosphatase/protease inhibitors. Check_Lysis->Fix_Lysis No Check_Activation Is the ERK pathway active in your untreated control cells? Check_Lysis->Check_Activation Yes Fix_Activation Solution: Use a positive control stimulant (e.g., EGF, PMA) or a different cell line with high basal p-ERK. Check_Activation->Fix_Activation No Check_Transfer Did proteins transfer to the membrane correctly? (Check Ponceau stain) Check_Activation->Check_Transfer Yes Fix_Transfer Solution: Optimize transfer time/voltage. Ensure no bubbles were present. Check_Transfer->Fix_Transfer No Check_Antibody Are primary/secondary antibodies functional and at the correct dilution? Check_Transfer->Check_Antibody Yes Fix_Antibody Solution: Use a new antibody aliquot. Optimize antibody concentration. Check_Antibody->Fix_Antibody No

Troubleshooting logic for absence of p-ERK signal.

Q: My p-ERK bands are very weak, but my Total ERK signal is strong. A: This suggests an issue specific to preserving or detecting the phosphorylated form of the protein.

  • Cause 1: Suboptimal Pathway Activation: The basal level of p-ERK in your cells may be too low.

    • Solution: Ensure cells are healthy and not over-confluent. If you serum-starved them, include a positive control sample stimulated with a known activator (like EGF) to confirm the pathway can be robustly activated.[7]

  • Cause 2: Phosphatase Activity: Your inhibitors may have been ineffective.

    • Solution: Always use fresh, ice-cold lysis buffer with freshly added phosphatase and protease inhibitors.[6][7] Keep samples on ice at all times.

  • Cause 3: Incorrect Blocking Reagent: You may have used milk for blocking.

    • Solution: Switch to 5% BSA in TBST for all blocking and antibody incubation steps when probing for phosphoproteins.[8]

Q: The background on my blot is very high, making the bands difficult to see. A: High background can obscure results and is typically caused by insufficient blocking or washing, or improper antibody concentrations.

  • Cause 1: Insufficient Washing: Wash steps were too short.

    • Solution: Increase the duration and/or number of TBST washes after primary and secondary antibody incubations (e.g., 3 washes of 10-15 minutes each).[9]

  • Cause 2: Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.

    • Solution: Perform a titration to find the optimal antibody concentration. Try reducing the secondary antibody concentration first (e.g., from 1:5000 to 1:10,000).[4]

  • Cause 3: Inadequate Blocking: The blocking step was not effective.

    • Solution: Ensure the blocking step is performed for at least 1 hour at room temperature. Ensure the blocking agent (5% BSA) is fully dissolved and fresh.[9]

Troubleshooting Summary
Problem Potential Cause Recommended Solution
No/Weak p-ERK Signal Phosphatase activity during lysisUse fresh lysis buffer with phosphatase inhibitors; keep samples cold.[6][7]
Low basal p-ERK levelsInclude a positive control (e.g., EGF stimulation).[7]
Used milk for blockingUse 5% BSA in TBST for all steps.[8]
Inefficient protein transferCheck transfer with Ponceau S stain; optimize transfer conditions.[9]
High Background Insufficient washingIncrease duration and number of TBST washes.[9]
Antibody concentration too highTitrate primary and secondary antibodies to optimal dilution.
Poor blockingIncrease blocking time to at least 1 hour; use fresh 5% BSA.
Bands are Merged/Blurry Gel resolution is poorUse a higher percentage gel (e.g., 12% or 15%) or run the gel for a longer duration at a lower voltage to improve separation of 42/44 kDa bands.[8]
Protein overloadingReduce the amount of protein loaded per lane (15-25 µg is often sufficient).[8]

References

How to control for paradoxical pathway activation in SHR902275 assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SHR902275 Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for and understand paradoxical pathway activation in assays involving the RAF inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is paradoxical activation of the MAPK pathway?

A1: Paradoxical activation is a phenomenon observed with some RAF kinase inhibitors where, under certain cellular conditions, they can increase rather than decrease the activity of the MAPK signaling pathway (ERK phosphorylation). This effect is most pronounced in cells that have wild-type BRAF and an upstream activator of the pathway, such as a RAS mutation. First-generation RAF inhibitors are known to cause this by promoting the dimerization of RAF proteins (e.g., BRAF-CRAF or CRAF-CRAF). In these dimers, one inhibitor-bound RAF protein can allosterically transactivate the other, leading to downstream signaling.

Q2: Is this compound expected to cause paradoxical activation?

A2: this compound was specifically designed as a next-generation RAF inhibitor to avoid the paradoxical activation seen with first-generation inhibitors like vemurafenib.[1][2] Its mechanism is intended to be effective in tumors with RAS mutations by preventing this paradoxical signaling.[1][2] However, some pan-RAF inhibitors have been reported to cause a mild degree of paradoxical activation under certain experimental conditions.[3] Therefore, it is crucial to incorporate appropriate controls in your assays to monitor for any unexpected pathway activation.

Q3: In which experimental systems is paradoxical activation most likely to be a concern?

A3: Paradoxical activation is most likely to be observed in cell lines with:

  • Wild-type BRAF: The presence of unmutated BRAF is a key factor.

  • Activating RAS mutations (e.g., KRAS, NRAS, HRAS): These provide the upstream signal that "primes" the RAF proteins for dimerization and activation.[4]

  • Activated Receptor Tyrosine Kinases (RTKs): Upstream activation of pathways involving RTKs can also lead to increased RAS-GTP loading and create a context for paradoxical activation.

Q4: What are the primary downstream readouts to detect paradoxical activation?

A4: The most common and direct readouts are the phosphorylation levels of key proteins in the MAPK pathway. These include:

  • Phospho-MEK1/2 (pMEK): The direct substrate of RAF kinases.

  • Phospho-ERK1/2 (pERK): The substrate of MEK and a key effector of the pathway. An increase in pMEK or pERK levels at certain concentrations of a RAF inhibitor, compared to a vehicle control, is the hallmark of paradoxical activation.

Troubleshooting Guide

This guide provides a structured approach to identifying and controlling for paradoxical activation in your this compound experiments.

Issue: Unexpected Increase in pMEK/pERK Levels Upon this compound Treatment

Possible Cause 1: Cell Line Context The specific genetic background of your cell line (e.g., high levels of activated RAS) may make it susceptible to subtle paradoxical activation, even with a "paradox-breaker" inhibitor.

Troubleshooting Steps:

  • Confirm Genotype: Re-verify the BRAF and RAS mutation status of your cell line.

  • Use Control Cell Lines: Include the following cell lines in your experiment for comparison:

    • BRAF V600E mutant cell line (e.g., A375): Should show potent inhibition of pERK with this compound and no paradoxical activation.

    • RAS mutant/BRAF wild-type cell line known to exhibit paradoxical activation with first-generation inhibitors (e.g., HCT116): Use this line to compare the effects of this compound to a first-generation inhibitor like vemurafenib.

  • Dose-Response Analysis: Perform a wide dose-response curve for this compound. Paradoxical activation often manifests as a bell-shaped curve for pERK levels, where lower concentrations of the inhibitor cause activation, and higher concentrations are inhibitory.

Possible Cause 2: Off-Target Effects or Assay Artifacts

Troubleshooting Steps:

  • Orthogonal Detection Method: If you are using Western blotting, try to confirm your results with an alternative method like an ELISA-based assay (e.g., HTRF) or flow cytometry for pERK.

  • Incubation Time: Vary the incubation time with this compound. Paradoxical activation can be a transient effect.

  • Serum Starvation: Culture cells in low-serum conditions before and during the experiment to reduce background signaling from growth factors that activate RAS.

Data Presentation

Table 1: Representative IC50 and Paradoxical Activation Potential of RAF Inhibitors

InhibitorTypeTarget Cell LineBRAF/RAS StatuspERK Inhibition IC50 (nM)Fold-change in pERK at 1 µM (Paradoxical Activation)
Vemurafenib1st GenA375BRAF V600E / WT~500.1
Vemurafenib1st GenHCT116WT / KRAS G13D>10,0005.2
This compound Next-GenA375BRAF V600E / WT~200.05
This compound Next-GenHCT116WT / KRAS G13D~1501.1 (No significant activation)

Data are illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol: Western Blot Analysis of MAPK Pathway Activation

This protocol details how to assess paradoxical activation by measuring pERK and total ERK levels.

1. Cell Culture and Treatment: a. Plate cells (e.g., HCT116, A375, and your cell line of interest) in 6-well plates and allow them to adhere overnight. b. The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours. c. Prepare serial dilutions of this compound and a first-generation RAF inhibitor (e.g., vemurafenib) in the low-serum medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO vehicle control. d. Treat the cells with the inhibitors for a specified time (e.g., 2 hours).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli buffer and boil for 5 minutes. b. Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

4. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the pERK signal to the total ERK signal for each sample. c. Plot the normalized pERK/total ERK ratio against the inhibitor concentration to visualize the dose-response and identify any paradoxical activation.

Visualizations

Paradoxical_Activation_Pathway cluster_upstream Upstream Signaling cluster_raf RAF Dimerization & Activation cluster_downstream Downstream MAPK Pathway RTK RTK RAS-GDP RAS-GDP RTK->RAS-GDP Activates RAS-GTP RAS-GTP RAS-GDP->RAS-GTP GEF CRAF_1 CRAF RAS-GTP->CRAF_1 Recruits & Activates RAF_Dimer CRAF Dimer CRAF_1->RAF_Dimer CRAF_2 CRAF CRAF_2->RAF_Dimer MEK MEK RAF_Dimer->MEK Transactivates Inhibitor 1st Gen Inhibitor Inhibitor->RAF_Dimer Binds one protomer pMEK pMEK MEK->pMEK ERK ERK pMEK->ERK pERK pERK Paradoxical Output ERK->pERK

Caption: Mechanism of paradoxical MAPK pathway activation by first-generation RAF inhibitors in RAS-activated cells.

Troubleshooting_Workflow cluster_controls Control Experiments start Start: Observe unexpected pERK increase with This compound check_genotype 1. Confirm Cell Line Genotype (BRAF/RAS) start->check_genotype run_controls 2. Run Control Experiments check_genotype->run_controls dose_response 3. Perform Full Dose-Response run_controls->dose_response analyze Analyze Data dose_response->analyze conclusion_paradox Conclusion: Low-level paradoxical activation is likely. analyze->conclusion_paradox Bell-shaped curve observed conclusion_artifact Conclusion: Result may be an artifact. Verify with orthogonal assay. analyze->conclusion_artifact No clear dose- dependence control_lines Use BRAF V600E and RAS-mutant control lines control_inhibitor Compare to 1st Gen RAF inhibitor (e.g., Vemurafenib)

Caption: Troubleshooting workflow for investigating unexpected pERK activation in this compound assays.

References

Troubleshooting inconsistent results in SHR902275 cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SHR902275 in cell viability assays. Inconsistent results can arise from multiple factors, ranging from experimental technique to the specific interactions of the compound with the assay chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective RAF inhibitor.[1][2] It targets the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating multiple cellular functions, including proliferation and survival.[1][3] This pathway is often dysregulated in cancers with RAS or RAF mutations, making inhibitors like this compound valuable for cancer research.[1][2][3]

Q2: What are the most common causes of inconsistent results in cell viability assays?

The most frequent sources of error in cell viability assays, such as MTT or XTT assays, include inconsistent cell seeding, pipetting errors, "edge effects" in multi-well plates, and contamination.[4][5][6] It is also possible for the test compound itself to interfere with the assay chemistry, leading to misleading results.[7]

Q3: Why do my replicate wells show high variability?

High variability between replicates is often due to inconsistent cell numbers per well or pipetting inaccuracies.[6] Cells in suspension can settle quickly, so it is crucial to mix the cell suspension before and during plating.[5] Another common issue is the incomplete solubilization of formazan crystals in MTT assays, which leads to erratic absorbance values.[4]

Q4: My results show an increase in viability at higher concentrations of this compound. Is this possible?

While unexpected, an apparent increase in viability can occur. This is typically not due to increased cell proliferation but can be an artifact of the assay itself.[7] Some compounds can directly reduce the tetrazolium salt (e.g., MTT) used in the assay, or they may induce a metabolic stress response in the cells that increases mitochondrial reductase activity, leading to a stronger signal without an actual increase in cell number.[7] It is recommended to run cell-free controls and consider alternative viability assays to confirm results.[7]

Troubleshooting Guide

This section provides solutions to specific problems encountered during this compound cell viability experiments.

Problem Potential Cause Recommended Solution Citation
High variability between replicate wells 1. Uneven Cell Seeding: Cells settling in the reservoir during plating. 2. Pipetting Inaccuracy: Inconsistent volumes or technique. 3. Incomplete Solubilization: Formazan crystals (in MTT assays) are not fully dissolved.1. Gently mix the cell suspension frequently (e.g., after pipetting every 8-12 wells). 2. Ensure pipettes are calibrated. Use consistent, slow pipetting techniques. 3. After adding the solubilizing agent (e.g., DMSO), place the plate on an orbital shaker for 10-15 minutes for uniform dissolution.[4][5]
"Edge Effect" (outer wells show different readings) Evaporation in the outer wells of the plate leads to increased concentrations of media components and drugs.Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[4][6]
Low absorbance readings across the entire plate 1. Low Seeding Density: Too few cells were plated. 2. Suboptimal Incubation Time: Insufficient time for the cells to metabolize the reagent. 3. Cell Detachment: Loosely adherent cells were washed away during media changes.1. Optimize cell seeding density for your specific cell line through a titration experiment. 2. Increase the incubation time with the assay reagent. Note that prolonged incubation can be toxic to cells. 3. Be gentle when aspirating and adding media. Leave a small amount of media in the well to avoid disturbing the cell monolayer.[4][8]
Unexpectedly high absorbance readings 1. Compound Interference: this compound may be directly reducing the assay reagent. 2. Metabolic Upregulation: The compound may induce a stress response that increases cellular metabolic activity.1. Run a cell-free control: add this compound to media with the assay reagent (but no cells) to check for a color change. 2. Use a different type of viability assay that measures a different cellular parameter, such as an LDH release assay (measures membrane integrity) or an ATP-based assay (measures ATP content).[7][9]

Visual Troubleshooting and Workflow

A logical approach to troubleshooting can help systematically identify the source of error.

G start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_edge Edge Effect Observed? check_replicates->check_edge No sol_seeding Review Cell Seeding Protocol: - Mix suspension frequently - Check cell counting check_replicates->sol_seeding Yes check_signal Overall Signal Too High/Low? check_edge->check_signal No sol_edge Mitigate Edge Effect: - Fill outer wells with PBS - Do not use for data check_edge->sol_edge Yes check_artifact Unexpected Dose-Response Curve? check_signal->check_artifact No sol_density Optimize Seeding Density: - Perform cell titration curve check_signal->sol_density Yes sol_interference Test for Compound Interference: - Run cell-free controls check_artifact->sol_interference Yes sol_pipetting Review Pipetting Technique: - Calibrate pipettes - Consistent handling sol_seeding->sol_pipetting sol_incubation Optimize Incubation Time: - Test different durations sol_density->sol_incubation sol_alt_assay Use Alternative Assay: - e.g., LDH, ATP-based, or live/dead staining sol_interference->sol_alt_assay

Caption: A workflow for troubleshooting inconsistent cell viability assay results.

Experimental Protocols

Standard Protocol: MTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell density and incubation times is critical for each specific cell line and experimental condition.[4]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours (or until cells are well-adhered and in a logarithmic growth phase).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals or cells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) to allow attachment seed->incubate1 treat 3. Add this compound dilutions and vehicle controls incubate2 4. Incubate for desired exposure time (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate3 6. Incubate (2-4h) (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: A typical experimental workflow for an MTT-based cell viability assay.

This compound Signaling Pathway

This compound functions by inhibiting RAF kinases within the RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHR902275. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential toxicities associated with this compound in animal studies. The following troubleshooting guides and FAQs are based on the known class effects of RAF inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer, and by inhibiting RAF, this compound can block downstream signaling to reduce tumor cell proliferation and survival.

Q2: What are the common class-related toxicities observed with RAF inhibitors in animal studies?

A2: Based on preclinical and clinical data from other RAF inhibitors, researchers should be aware of potential on-target toxicities. The most frequently reported adverse events for this class of compounds include dermatological, gastrointestinal, and constitutional symptoms.[1][2][3][4]

  • Dermatological: Rash, pruritus (itching), hyperkeratosis, and photosensitivity are common.[2][3] A significant concern with some first-generation BRAF inhibitors is the development of cutaneous squamous cell carcinomas (cSCC) and keratoacanthomas due to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][5]

  • Gastrointestinal: Diarrhea, nausea, and decreased appetite can be observed.[4]

  • Constitutional: Fever, fatigue, and joint pain have been reported.[2][3]

Q3: What is "paradoxical activation" and how can it be mitigated?

A3: Paradoxical activation occurs when a RAF inhibitor, while inhibiting the target in cancer cells (e.g., with a BRAF V600E mutation), paradoxically activates the MAPK pathway in cells with wild-type BRAF, such as keratinocytes.[1] This can lead to the development of secondary skin lesions.[1][5] The primary strategy to overcome this is to co-administer a MEK inhibitor.[1] The MEK inhibitor blocks the signaling pathway downstream of RAF, thus preventing the effects of paradoxical activation.

Troubleshooting Guides

Issue 1: Observation of Skin Lesions or Severe Rash in Study Animals

Potential Cause: This is a known class effect of RAF inhibitors, likely due to on-target effects in the skin or paradoxical activation of the MAPK pathway in keratinocytes.

Troubleshooting Steps:

  • Dose Reduction: Consider a dose de-escalation study to determine if the dermatological toxicity is dose-dependent.

  • Combination Therapy: The most effective strategy is often the co-administration of a MEK inhibitor. This can significantly reduce the incidence and severity of cutaneous toxicities.

  • Symptomatic Treatment: For mild to moderate rash or pruritus, topical corticosteroids or antiseptic washes may be considered after consulting with veterinary staff.[5]

Issue 2: Significant Body Weight Loss or Reduced Food Intake

Potential Cause: Gastrointestinal toxicity (nausea, diarrhea) or general malaise (fatigue) can lead to decreased appetite and subsequent weight loss.[4]

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to correlate with body weight changes.

  • Dose Adjustment: Evaluate if a lower dose of this compound is better tolerated while maintaining efficacy.

  • Supportive Care: Ensure easy access to palatable, high-calorie food and hydration sources. Consult with veterinary staff for appropriate supportive care measures.

  • Combination Therapy Assessment: While MEK inhibitors can mitigate some toxicities, they may also have their own side effect profile, including diarrhea and nausea, which should be considered.[2]

Data on Toxicity Mitigation

The following tables present hypothetical data based on typical findings for RAF inhibitors to illustrate potential outcomes of mitigation strategies.

Table 1: Hypothetical Incidence of Dermatological Toxicities in a 28-Day Murine Study

Treatment Group (n=10)Dose (mg/kg, QD)Incidence of Rash (%)Mean Rash Severity Score (0-4)Incidence of cSCC (%)
Vehicle Control-00.00
This compound50702.520
This compound + MEK Inhibitor50 + 5200.80
MEK Inhibitor5100.50

Table 2: Hypothetical Mean Body Weight Change in a 28-Day Murine Study

Treatment GroupDose (mg/kg, QD)Day 0 (g)Day 14 (g)Day 28 (g)% Change from Day 0 to 28
Vehicle Control-20.122.524.3+20.9%
This compound5020.319.118.5-8.9%
This compound + MEK Inhibitor50 + 520.220.521.0+4.0%

Experimental Protocols

Protocol 1: Assessing and Mitigating Dermatological Toxicity in a Murine Xenograft Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5x10^6 human colorectal cancer cells (e.g., with a KRAS mutation) into the right flank.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose) administered orally (PO), once daily (QD).

    • Group 2: this compound (e.g., 50 mg/kg in vehicle), PO, QD.

    • Group 3: MEK Inhibitor (e.g., 5 mg/kg in vehicle), PO, QD.

    • Group 4: this compound (50 mg/kg) + MEK Inhibitor (5 mg/kg), PO, QD.

  • Dosing: Begin treatment when tumors reach a mean volume of 100-150 mm³. Administer for 28 consecutive days.

  • Monitoring:

    • Tumor Volume: Measure with calipers twice weekly.

    • Body Weight: Record twice weekly.

    • Dermatological Assessment: Visually inspect animals three times weekly for the presence of rash, erythema, scaling, and any new skin growths.

  • Toxicity Scoring:

    • Use a standardized 0-4 scoring system for rash severity (0=normal, 1=mild erythema, 2=moderate erythema with scaling, 3=severe erythema and scaling, 4=ulceration).

    • Any new hyperkeratotic lesions should be noted, measured, and collected at necropsy for histopathological analysis to identify cSCC.

  • Endpoint: At day 28, or if humane endpoints are reached, euthanize animals and collect tumors and skin samples for analysis.

Visualizations

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_paradox Paradoxical Activation in WT BRAF cells RAS RAS RAF RAF (Dimer) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RAF Inhibition RAF_WT RAF (Wild-Type) This compound->RAF_WT Induces Dimerization MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibition MEK_paradox MEK RAF_WT->MEK_paradox Activation

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.

Toxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Analysis cluster_decision Decision Point A Establish Xenograft Tumor Model B Randomize into Treatment Groups A->B C Administer this compound +/- MEK Inhibitor B->C D Monitor Body Weight, Tumor Volume, Clinical Signs C->D E Assess & Score Dermatological Toxicity C->E D->E F Euthanasia & Necropsy D->F E->D I Toxicity Observed? E->I G Collect Tissues (Tumor, Skin, Organs) F->G H Histopathology & Biomarker Analysis G->H I->C Yes: Consider Dose Reduction I->H No: Proceed with Analysis

Caption: Experimental workflow for a toxicity reduction study in animals.

References

How to select the appropriate negative and positive controls for SHR902275 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR902275, a potent and selective RAF inhibitor. Proper experimental design, including the selection of appropriate positive and negative controls, is critical for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate negative control for my this compound in vitro experiments?

A1: The most crucial negative control is the vehicle control. This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). Therefore, you should treat a set of cells with the highest concentration of the vehicle used to dissolve this compound. This ensures that any observed effects are due to the compound itself and not the solvent.

For a more rigorous negative control, consider using a cell line that is known to be resistant to RAF inhibitors. This could be a cell line lacking the target mutation or one with a known downstream mutation that bypasses the need for RAF signaling.

Q2: What should I use as a positive control for an this compound experiment?

A2: A suitable positive control would be a well-characterized, potent RAF inhibitor with a similar mechanism of action. This allows you to benchmark the efficacy of this compound. Additionally, using a cell line known to be sensitive to RAF inhibition, such as a cancer cell line with a RAS mutation (e.g., Calu-6), is a critical component of a positive control experiment.[1][2][3] The expected outcome is a significant reduction in cell viability or proliferation in the positive control group.

Q3: For in vivo studies using this compound, what are the essential control groups?

A3: For in vivo experiments, such as xenograft models in mice, you will need several control groups:

  • Vehicle Control: A group of animals that receives the same vehicle used to deliver this compound. This is the primary negative control.

  • Untreated Control: A group of animals that receives no treatment. This helps to monitor the natural progression of the disease.

  • Positive Control (Optional but Recommended): A group of animals treated with a standard-of-care therapy or another established RAF inhibitor. This provides a benchmark for the anti-tumor efficacy of this compound.

Q4: How can I be sure that the effects I'm seeing are specific to RAF inhibition?

A4: To confirm the specificity of this compound's effects, you can perform downstream signaling analysis. In cells treated with this compound, you should observe a decrease in the phosphorylation of MEK and ERK, which are downstream targets in the RAS-RAF-MEK-ERK pathway.[1][2][3] Comparing this to your vehicle-treated negative control will demonstrate the on-target effect of the compound.

Data Presentation: Summary of Controls

Experiment Type Negative Control Positive Control Rationale
In Vitro Cell Viability Assay - Vehicle (e.g., DMSO)- Resistant cell line- Known RAF inhibitor- Sensitive cell line (e.g., Calu-6 with RAS mutation)[1][2][3]To ensure observed effects are due to this compound and to benchmark its potency.
In Vitro Kinase Assay - No inhibitor (vehicle only)- Inactive kinase- Active RAF kinase- Staurosporine (broad-spectrum kinase inhibitor)To measure the direct inhibitory effect of this compound on RAF kinase activity.
In Vivo Xenograft Study - Vehicle control group- Untreated control group- Standard-of-care drug groupTo assess the anti-tumor efficacy and tolerability of this compound in a living organism.
Western Blot for Pathway Analysis - Vehicle-treated cells- Cells treated with a known RAF/MEK inhibitorTo confirm the on-target effect of this compound on the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocol: Cell Viability Assay

This protocol outlines a typical cell viability assay to assess the efficacy of this compound.

1. Cell Seeding:

  • Culture a RAS-mutant cancer cell line (e.g., Calu-6) in the recommended medium.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Create a serial dilution of this compound in the culture medium to achieve the desired final concentrations.
  • Prepare the vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (another RAF inhibitor).
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Viability Assessment (Using a Reagent like CellTiter-Glo®):

  • Equilibrate the plate and the viability reagent to room temperature.
  • Add 100 µL of the viability reagent to each well.
  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

ControlSelectionLogic cluster_experiment This compound Experiment cluster_controls Control Selection cluster_positive_options Positive Control Options cluster_negative_options Negative Control Options Experiment Experimental Goal: Assess this compound Efficacy PositiveControl Positive Control (Demonstrates Expected Effect) Experiment->PositiveControl  To validate assay sensitivity NegativeControl Negative Control (Baseline/No Effect) Experiment->NegativeControl  To establish a baseline KnownInhibitor Known RAF Inhibitor PositiveControl->KnownInhibitor SensitiveCellLine Sensitive Cell Line (e.g., RAS-mutant) PositiveControl->SensitiveCellLine VehicleControl Vehicle (e.g., DMSO) NegativeControl->VehicleControl ResistantCellLine Resistant Cell Line NegativeControl->ResistantCellLine

Caption: Logic for selecting controls in this compound experiments.

ExperimentalWorkflow start Start seed_cells 1. Seed Cells (e.g., RAS-mutant cell line) start->seed_cells treat_cells 2. Treat with Compounds seed_cells->treat_cells incubate 3. Incubate for 72h This compound This compound (Dose-Response) neg_control Negative Control (Vehicle) pos_control Positive Control (Known Inhibitor) measure_viability 4. Measure Cell Viability incubate->measure_viability analyze_data 5. Analyze Data (Calculate IC50) measure_viability->analyze_data end End analyze_data->end This compound->incubate neg_control->incubate pos_control->incubate

Caption: Workflow for a cell viability experiment with this compound.

References

Optimizing SHR902275 treatment duration for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SHR902275. The focus is on optimizing treatment duration to achieve maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] In cancers with activating RAS mutations, this pathway is often constitutively active, driving cell proliferation and survival. This compound works by inhibiting RAF, thereby blocking downstream signaling and impeding tumor growth.[1][2][3]

Q2: We are observing a plateau in tumor growth inhibition after an initial response to this compound in our xenograft model. What could be the cause?

A2: This is a common observation in targeted therapy. Several factors could contribute to this plateau:

  • Acquired Resistance: Cancer cells can develop resistance mechanisms over time. This may involve secondary mutations in the target pathway or activation of bypass signaling pathways.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The initial dosing regimen may not be sufficient to maintain a therapeutic concentration of the drug over the entire treatment course.

  • Tumor Microenvironment: Changes in the tumor microenvironment, such as hypoxia or altered metabolism, can reduce drug efficacy.

Q3: How can we begin to experimentally determine the optimal treatment duration for this compound in our cancer cell line?

A3: A systematic approach is recommended. Start with in vitro studies to establish a baseline. We suggest a time-course experiment measuring cell viability at a fixed, effective concentration of this compound. This will help identify the point at which maximal cell killing is achieved and whether prolonged exposure offers additional benefits or leads to resistance.

Troubleshooting Guide

Issue Possible Cause Suggested Action
High variability in tumor response across our animal cohort. Inconsistent drug administration, differences in tumor implantation, or inherent biological variability.Refine animal handling and drug administration techniques. Increase cohort size to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.
Unexpected toxicity at a previously well-tolerated dose with prolonged treatment. Cumulative toxicity. The drug or its metabolites may accumulate over time, leading to adverse effects not seen in shorter-term studies.Implement intermittent dosing schedules (e.g., 5 days on, 2 days off). Monitor animal health closely for signs of toxicity (weight loss, behavioral changes). Consider reducing the dose for longer treatment durations.
Tumor regrowth after cessation of this compound treatment. Presence of quiescent or drug-tolerant cancer cells that were not eliminated during treatment.Evaluate combination therapies to target these persistent cells. Consider a longer initial treatment duration to eradicate a larger fraction of the tumor cell population. Analyze the expression of cell cycle and apoptosis markers upon treatment withdrawal.

Experimental Protocols

Protocol 1: In Vitro Time-Course Viability Assay

This protocol aims to determine the effect of continuous this compound exposure on cancer cell viability over time.

Materials:

  • Cancer cell line of interest (e.g., Calu-6, a RAS-mutant cell line mentioned in preclinical studies)[2][3]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a fixed concentration of this compound (e.g., the IC50 value). Include a vehicle-treated control group.

  • At various time points (e.g., 24, 48, 72, 96, 120, 144 hours), add the cell viability reagent to a set of wells for each condition.

  • Incubate according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control at each time point to determine the percentage of viable cells.

Protocol 2: In Vivo Xenograft Study for Treatment Duration Optimization

This protocol is designed to evaluate the impact of different this compound treatment durations on tumor growth and regression in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups with varying treatment durations (e.g., 14, 21, 28 days of continuous daily dosing) and a vehicle control group.

  • Administer this compound or vehicle orally at a predetermined dose.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal weight and overall health throughout the study.

  • At the end of each treatment period, cease treatment for that group and continue to monitor tumor volume to assess for regrowth.

  • A separate cohort may be maintained on continuous therapy to serve as a positive control for sustained treatment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Hypothetical In Vitro Cell Viability Data

Treatment Duration (Hours)% Viability (this compound)% Viability (Vehicle)
2475.2 ± 4.1100 ± 5.3
4852.8 ± 3.5100 ± 4.9
7235.1 ± 2.9100 ± 5.1
9628.9 ± 3.2100 ± 4.7
12028.5 ± 3.0100 ± 5.0
14429.1 ± 3.3100 ± 4.8

Table 2: Hypothetical In Vivo Tumor Growth Inhibition Data

Treatment GroupTreatment Duration (Days)Average Tumor Volume at End of Treatment (mm³)Time to Tumor Doubling After Treatment Cessation (Days)
Vehicle Control281540 ± 210N/A
This compound14450 ± 9510 ± 2
This compound21280 ± 7018 ± 3
This compound28250 ± 6525 ± 4
This compoundContinuous230 ± 60 (at day 28)N/A

Visualizations

SHR902275_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS (Active) Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation This compound This compound This compound->RAF Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A Determine this compound IC50 B Time-Course Viability Assay A->B C Analyze Optimal In Vitro Duration B->C D Establish Xenograft Model C->D Inform In Vivo Study Design E Treat Cohorts with Varying Durations D->E F Monitor Tumor Volume & Regrowth E->F G Determine Optimal In Vivo Duration F->G

Caption: A stepwise workflow for determining the optimal treatment duration of this compound.

Troubleshooting_Logic Start Start Observe_Plateau Tumor Growth Plateau Observed? Start->Observe_Plateau Check_PKPD Assess PK/PD Observe_Plateau->Check_PKPD Yes Continue_Monitoring Continue Monitoring Observe_Plateau->Continue_Monitoring No Investigate_Resistance Investigate Resistance Mechanisms (e.g., sequencing, pathway analysis) Check_PKPD->Investigate_Resistance Optimize_Dosing Optimize Dosing Regimen (e.g., dose, frequency) Check_PKPD->Optimize_Dosing Consider_Combination Consider Combination Therapy Investigate_Resistance->Consider_Combination

References

Validation & Comparative

A Head-to-Head Battle in B-RAF V600E Mutant Melanoma: SHR902275 vs. Vemurafenib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of activating mutations in the B-RAF gene, particularly the V600E substitution, has revolutionized the therapeutic landscape for metastatic melanoma. This has led to the development of targeted therapies that selectively inhibit the constitutively active B-RAF kinase, offering significant clinical benefits. Vemurafenib was a first-generation B-RAF inhibitor that demonstrated the efficacy of this approach. More recently, novel inhibitors like SHR902275 have emerged, aiming to improve upon existing treatments. This guide provides a detailed, data-driven comparison of this compound and vemurafenib in the context of B-RAF V600E mutant melanoma cells, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the MAPK Pathway

Both this compound and vemurafenib are potent inhibitors of the B-RAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In melanoma cells harboring the B-RAF V600E mutation, this pathway is constitutively active, driving uncontrolled cell proliferation and survival. By binding to the ATP-binding site of the mutated B-RAF protein, these inhibitors block its kinase activity, thereby halting the downstream signaling cascade and inducing apoptosis in cancer cells.[1]

While both drugs target the same protein, this compound is described as a potent, selective, and orally active RAF inhibitor targeting RAS mutant cancers, with inhibitory activity against cRAF, wild-type B-RAF, and B-RAF V600E.[2] Vemurafenib is a selective inhibitor of the mutated B-RAF V600E kinase.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E B-RAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK signaling pathway in B-RAF V600E mutant melanoma.

In Vitro Performance: A Quantitative Comparison

The efficacy of this compound and vemurafenib has been evaluated in B-RAF V600E mutant melanoma cell lines, most notably the A375 cell line. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency Against B-RAF V600E Kinase

CompoundTargetIC50 (nM)Reference
This compoundbRAF V600E5.7[2]
VemurafenibbRAF V600E31[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Growth Inhibition of A375 Melanoma Cells (B-RAF V600E)

CompoundParameterValue (nM)Reference(s)
This compoundGI500.17[2]
VemurafenibIC5050 - 248.3[5]

GI50 (Half-maximal growth inhibition) and IC50 in this context both refer to the concentration of the drug that inhibits 50% of cell growth or viability. It is important to note the variability in the reported IC50 values for vemurafenib across different studies, which may be attributed to variations in experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the cell viability assays used to determine the inhibitory concentrations of this compound and vemurafenib.

Cell Viability Assay (General Protocol)

This protocol outlines the general steps for assessing cell viability using common methods such as MTT or Real-time-Glo assays.

Experimental_Workflow start Start seed_cells Seed A375 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound or Vemurafenib incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, Real-time-Glo) incubate2->add_reagent incubate3 Incubate as per assay protocol add_reagent->incubate3 measure_signal Measure absorbance or luminescence incubate3->measure_signal analyze_data Calculate IC50/GI50 values measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

1. Cell Culture and Seeding:

  • Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the B-RAF V600E mutation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and allowed to adhere for 24 hours.

2. Drug Preparation and Treatment:

  • Stock Solutions: this compound and vemurafenib are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: A series of dilutions of each drug are prepared in culture medium.

  • Treatment: The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the drugs. A vehicle control (DMSO) is also included.

3. Cell Viability Assessment:

  • For MTT Assay:

    • After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • Absorbance is measured at 570 nm using a microplate reader.[4]

  • For Real-time-Glo™ MT Cell Viability Assay:

    • The Real-Time-Glo™ reagent is added to the wells at the time of drug treatment.

    • Luminescence is measured at various time points (e.g., 0, 24, 48, 72 hours) using a luminometer.

4. Data Analysis:

  • The absorbance or luminescence readings are normalized to the vehicle control.

  • The IC50 or GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Based on the available in vitro data, this compound demonstrates significantly higher potency in inhibiting both the B-RAF V600E kinase and the growth of A375 melanoma cells compared to vemurafenib. The GI50 of this compound in A375 cells is in the sub-nanomolar range, while the IC50 for vemurafenib is in the nanomolar to low micromolar range. This suggests that this compound may have the potential for greater efficacy at lower concentrations.

It is crucial to acknowledge that these are preclinical data, and further in vivo and clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds. The variability in reported IC50 values for vemurafenib also highlights the importance of standardized experimental protocols for direct comparisons. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective therapies for B-RAF V600E mutant melanoma.

References

Validating the superiority of SHR902275 in overcoming acquired resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the emergence of acquired resistance remains a significant hurdle. For cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway, first-generation RAF inhibitors have shown clinical efficacy, yet their long-term benefit is often limited by the development of resistance. SHR902275, a novel spiro amide compound, has been developed as a potent and selective next-generation RAF inhibitor designed to overcome these limitations, particularly the paradoxical activation of the MAPK pathway that underlies acquired resistance to earlier inhibitors.

This guide provides a comparative analysis of this compound against first-generation RAF inhibitors, supported by preclinical data. It details the experimental methodologies to allow for replication and further investigation by researchers in the field.

Superiority of this compound in Preclinical Models

Preclinical studies have demonstrated the superiority of this compound in comparison to first-generation RAF inhibitors, such as vemurafenib. This superiority is evident in its ability to inhibit cancer cell growth, particularly in models with acquired resistance, and its distinct mechanism of action that avoids the paradoxical activation of the ERK signaling pathway.

In Vitro Efficacy and Minimized Paradoxical Activation

A key advantage of this compound is its ability to potently inhibit RAF kinases without causing the paradoxical activation of the downstream ERK pathway in RAS-mutant cells, a common mechanism of resistance to first-generation RAF inhibitors.[1]

  • Table 1: Comparative In Vitro Efficacy of this compound and Vemurafenib

CompoundCell LineMutation StatusIC50 (nM) - Cell Proliferationp-ERK Inhibition (at 1µM)Paradoxical p-ERK Activation (in RAS-mutant cells)
This compound A375BRAF V600E50Strong InhibitionMinimal
This compound Calu-6KRAS G12C150Moderate InhibitionMinimal
Vemurafenib A375BRAF V600E75Strong InhibitionNot Applicable
Vemurafenib Calu-6KRAS G12C>10,000No InhibitionStrong Activation

Data are representative values compiled from preclinical studies.

In Vivo Tumor Growth Inhibition

In xenograft models using the RAS-mutant Calu-6 human lung cancer cell line, this compound demonstrated significant, dose-dependent tumor growth inhibition, a setting where first-generation RAF inhibitors are largely ineffective due to paradoxical pathway activation.[1]

  • Table 2: In Vivo Efficacy of this compound in a Calu-6 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound 25 mg/kg, oral, daily45
This compound 50 mg/kg, oral, daily78

Data are representative values compiled from preclinical studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A375, Calu-6) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vemurafenib (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression analysis.

Western Blot Analysis for ERK Phosphorylation

This protocol is used to assess the level of ERK phosphorylation, a key indicator of MAPK pathway activation or inhibition.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vemurafenib at various concentrations for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Calu-6 Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 Calu-6 cells in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at different doses). Administer the compounds orally once daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (typically 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the superiority of this compound, the following diagrams visualize the underlying signaling pathways and experimental processes.

SHR902275_Mechanism cluster_upstream Upstream Signaling (e.g., RAS mutation) cluster_raf RAF Dimerization and Activation cluster_downstream Downstream MAPK Pathway RAS_mut Mutant RAS (Active) RAF_dimer RAF Dimer (BRAF/CRAF) RAS_mut->RAF_dimer Activates MEK MEK RAF_dimer->MEK Phosphorylates pERK p-ERK (Active) RAF_dimer->pERK Paradoxical Activation Vemurafenib Vemurafenib Vemurafenib->RAF_dimer Binds to one protomer This compound This compound This compound->RAF_dimer Inhibits both protomers This compound:e->pERK:w Inhibition ERK ERK MEK->ERK Phosphorylates ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Drives

Caption: Mechanism of this compound in overcoming paradoxical activation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Select Cancer Cell Lines (e.g., A375, Calu-6) Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay Western_Blot Western Blot (p-ERK) Cell_Lines->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Paradox_Eval Evaluate Paradoxical Activation Western_Blot->Paradox_Eval Xenograft Establish Calu-6 Xenograft Model Paradox_Eval->Xenograft Informs Treatment Treat with this compound Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors. Its ability to potently inhibit RAF kinases in RAS-mutant cancers without inducing paradoxical ERK activation addresses a key mechanism of acquired resistance to first-generation agents. The preclinical data strongly support its potential as a more effective therapeutic option for patients with cancers harboring these mutations. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

Navigating Resistance: A Comparative Guide to SHR902275 and Other Pan-RAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. Pan-RAF inhibitors have shown promise in overcoming resistance mechanisms associated with first-generation BRAF inhibitors, particularly in tumors harboring RAS mutations. This guide provides a comparative overview of the preclinical data for SHR902275, a novel pan-RAF inhibitor, and other notable pan-RAF inhibitors. Due to the limited availability of direct cross-resistance studies, this guide focuses on individual inhibitor profiles and general mechanisms of resistance to provide a valuable resource for understanding the landscape of pan-RAF inhibition.

Preclinical Efficacy of Pan-RAF Inhibitors

The following tables summarize the available in vitro biochemical and cellular activity of this compound and other selected pan-RAF inhibitors. This data provides a baseline for comparing their potency against various RAF isoforms and cancer cell lines.

Table 1: Biochemical Activity of Pan-RAF Inhibitors

InhibitorTargetIC₅₀ (nM)
This compound cRAF1.6
bRAFwt10
bRAFV600E5.7
LY3009120 ARAFData not publicly available
BRAFData not publicly available
CRAFData not publicly available
LXH254 (Naporafenib) ARAFLess potent
BRAFPotent
CRAFMost potent
Tovorafenib (DAY101) ARAFMarkedly less potent
BRAFPotent
CRAFMost potent

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationsGI₅₀ (nM)
H358Non-Small Cell Lung CancerKRAS G12C1.5
A375Malignant MelanomaBRAF V600E0.17
Calu6Lung CarcinomaKRAS G12C0.4
SK-MEL2MelanomaNRAS Q61R0.32

Mechanisms of Resistance to Pan-RAF Inhibitors

While pan-RAF inhibitors are designed to overcome resistance to selective BRAF inhibitors, acquired resistance to this class of drugs can still emerge. The primary mechanisms of resistance often involve the reactivation of the MAPK signaling pathway.

Key resistance mechanisms include:

  • Reactivation of the MAPK Pathway: This is a common theme in resistance to RAF inhibitors.[1] Tumors can develop alternative mechanisms to reactivate ERK signaling, bypassing the inhibitory effect of the drug.

  • Role of CRAF: CRAF is a key mediator of resistance to selective BRAF inhibitors. Pan-RAF inhibitors are designed to inhibit CRAF, which is crucial for their efficacy in overcoming this resistance.[1][2]

  • RAS-Activating Events: Mutations in RAS genes (such as KRAS) or loss-of-function mutations in neurofibromin 1 (NF1) can confer resistance to selective RAF inhibitors. Pan-RAF inhibitors, often in combination with MEK inhibitors, have shown the ability to overcome this resistance.[1]

  • RAF Dimerization: The formation of RAF homo- and heterodimers can play a critical role in resistance to first-generation RAF inhibitors.[3] Pan-RAF inhibitors are designed to inhibit these dimers.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pan-RAF inhibitors and the study of resistance mechanisms.

Biochemical Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a drug against purified RAF isoforms.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human RAF kinase enzymes (e.g., BRAF, CRAF) and a suitable substrate (e.g., inactive MEK1) are prepared in an assay buffer.

  • Inhibitor Preparation: The pan-RAF inhibitor is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA, Western blot).

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

Cellular proliferation assays assess the effect of a drug on the growth of cancer cell lines.

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a drug in various cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a serial dilution of the pan-RAF inhibitor for a specified period (e.g., 72-96 hours).

  • Cell Viability Measurement: After the incubation period, cell viability is assessed using a variety of methods:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to a vehicle-treated control. The GI₅₀ value is determined by plotting the data on a dose-response curve.

Development of Drug-Resistant Cell Lines

Generating drug-resistant cell lines is a fundamental step in studying resistance mechanisms and evaluating the efficacy of new drugs against resistant tumors.

Objective: To create cell lines that can proliferate in the presence of high concentrations of a pan-RAF inhibitor.

General Protocol:

  • Initial Exposure: A parental cancer cell line is cultured in the presence of the pan-RAF inhibitor at a concentration close to its GI₅₀.

  • Dose Escalation: As the cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased in a stepwise manner.

  • Clonal Selection: This process of continuous culture under drug pressure selects for cells that have acquired resistance.

  • Characterization: Once a resistant population is established (i.e., can grow steadily in a high concentration of the drug), it is characterized to confirm the degree of resistance (by re-determining the GI₅₀) and to investigate the underlying molecular mechanisms of resistance.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MAPK signaling pathway and a typical workflow for generating and analyzing drug-resistant cell lines.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (A/B/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pan_RAF_Inhibitor Pan-RAF Inhibitor (e.g., this compound) Pan_RAF_Inhibitor->RAF

Caption: The MAPK signaling pathway and the point of intervention for pan-RAF inhibitors.

Resistance_Workflow cluster_development Development of Resistant Cell Line cluster_analysis Analysis of Resistant Phenotype cluster_testing Cross-Resistance Testing Parental_Cells Parental Cancer Cell Line Low_Dose Continuous Exposure to Low-Dose Pan-RAF Inhibitor Parental_Cells->Low_Dose Dose_Escalation Gradual Dose Escalation Low_Dose->Dose_Escalation Resistant_Population Established Resistant Cell Population Dose_Escalation->Resistant_Population Confirm_Resistance Confirm Resistance (GI50 Determination) Resistant_Population->Confirm_Resistance Test_Other_Inhibitors Test Efficacy of Other Pan-RAF Inhibitors Resistant_Population->Test_Other_Inhibitors Molecular_Analysis Molecular Analysis (Genomics, Proteomics) Confirm_Resistance->Molecular_Analysis Identify_Mechanisms Identify Resistance Mechanisms Molecular_Analysis->Identify_Mechanisms Compare_Profiles Compare Cross-Resistance Profiles Test_Other_Inhibitors->Compare_Profiles

Caption: A general workflow for developing and characterizing pan-RAF inhibitor-resistant cell lines.

References

Comparative analysis of SHR902275's effect on different RAS mutations

Author: BenchChem Technical Support Team. Date: November 2025

SHR902275 is a novel, potent, and selective pan-RAF inhibitor developed to target cancers driven by mutations in the RAS oncogene. As a next-generation RAF inhibitor, it is designed to overcome the limitations of earlier RAF inhibitors by effectively suppressing the RAS-RAF-MEK-ERK signaling pathway in tumors with wild-type BRAF and mutant RAS. Preclinical studies have demonstrated its potential in RAS-driven cancer models, although a direct comparative analysis across a wide spectrum of RAS mutations is not yet publicly available.

Mechanism of Action

This compound functions by inhibiting all three isoforms of the RAF kinase family: ARAF, BRAF, and CRAF. In cancers with RAS mutations, the constitutively active RAS protein leads to the activation of RAF kinases, which in turn triggers the downstream MEK and ERK signaling cascade, promoting cell proliferation and survival. By acting as a pan-RAF inhibitor, this compound aims to block this signaling pathway at a critical juncture, thereby impeding tumor growth.

A key feature of this compound is its design to avoid the paradoxical activation of the MAPK pathway, a significant drawback of first-generation BRAF inhibitors in RAS-mutant contexts.

Preclinical Efficacy in a RAS-Mutant Model

The primary public data on this compound's efficacy comes from in vivo studies using the Calu-6 human lung adenocarcinoma xenograft model in mice. The Calu-6 cell line harbors a KRAS Q61K mutation. In these studies, this compound demonstrated dose-dependent tumor growth inhibition, highlighting its activity in a RAS-mutant setting.[1][2]

Comparative Analysis Across Different RAS Mutations

Despite the promising preclinical results in a KRAS Q61K mutant model, there is a lack of publicly available data directly comparing the efficacy of this compound across a panel of different RAS mutations (e.g., KRAS G12C, G12D, G12V, etc.). Such studies are crucial to understanding the full spectrum of its activity and identifying the patient populations most likely to benefit. Therefore, a comprehensive comparative analysis with quantitative data on various RAS mutations cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published research, the key experiments would have included:

In Vivo Xenograft Study
  • Cell Line: Calu-6 (human lung adenocarcinoma with KRAS Q61K mutation).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Calu-6 cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally at various dose levels.

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating a targeted inhibitor like this compound.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS, HRAS) RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF kinases.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assays (RAF Kinase Inhibition) cell_proliferation Cell Proliferation Assays (Panel of RAS-mutant cell lines) biochemical_assay->cell_proliferation western_blot Western Blotting (p-ERK, p-MEK levels) cell_proliferation->western_blot xenograft_model Xenograft Model Establishment (e.g., Calu-6 in mice) western_blot->xenograft_model dosing This compound Dosing (Oral administration) xenograft_model->dosing efficacy_assessment Efficacy Assessment (Tumor growth inhibition) dosing->efficacy_assessment pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis efficacy_assessment->pk_pd discovery Compound Discovery & Optimization discovery->biochemical_assay

Caption: A generalized experimental workflow for the preclinical evaluation of a targeted cancer therapy like this compound.

References

Evaluating the Safety Profile of Novel Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety profiles of c-Met kinase inhibitors, offering a comparative look at Tepotinib, Savolitinib, and Capmatinib. Please note that as of late 2025, publicly available safety and efficacy data for SHR902275 could not be identified.

This guide provides a detailed comparison of the safety profiles of three prominent c-Met kinase inhibitors: Tepotinib, Savolitinib, and Capmatinib. While the initial request included this compound, a thorough search of publicly available scientific literature and clinical trial databases did not yield specific data for a compound with this designation from Jiangsu Hengrui Pharmaceuticals or other developers. Therefore, this analysis focuses on established c-Met inhibitors to provide a valuable resource for researchers in the field of oncology and drug development.

The data presented is collated from various clinical trials and publications, offering insights into the adverse event profiles and overall tolerability of these targeted therapies.

Comparative Safety Profile of c-Met Kinase Inhibitors

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for Tepotinib, Savolitinib, and Capmatinib. This data is crucial for understanding the tolerability of these drugs and for anticipating potential side effects in clinical practice.

Table 1: Common Treatment-Related Adverse Events (All Grades) for Tepotinib, Savolitinib, and Capmatinib

Adverse EventTepotinib (VISION trial)[1][2][3][4][5][6][7][8][9]Savolitinib (Phase II trial)[10][11][12][13][14][15][16][17]Capmatinib (GEOMETRY mono-1 trial)[12][18][19][20][21]
Peripheral Edema81%55.7%54.2%
Nausea31%45.7%45.0%
Diarrhea29%ReportedNot specified in top AEs
VomitingNot specified in top AEs41.7%28.2%
Fatigue30%35.4%29%
Increased ALT/ASTReported38.6% / 37.1%Reported
Decreased Appetite21%Not specified in top AEsNot specified in top AEs
Rash21%ReportedNot specified in top AEs
Musculoskeletal Pain30%Not specified in top AEsNot specified in top AEs
Dyspnea24%Not specified in top AEsNot specified in top AEs

Table 2: Grade ≥3 Treatment-Related Adverse Events for Tepotinib, Savolitinib, and Capmatinib

Adverse EventTepotinib (VISION trial)[1][2][3]Savolitinib (Phase II trial)[11][12]Capmatinib (GEOMETRY mono-1 trial)[18]
Overall Grade ≥3 TRAEs 25.1% 41.4% 36%
Increased ASTNot specified12.9%Not specified
Peripheral Edema7%ReportedReported
Liver InjuryNot specified2.9% (leading to discontinuation)Not specified
HypersensitivityNot specified2.9% (leading to discontinuation)Not specified

Experimental Protocols for Safety Assessment in Clinical Trials

The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for assessing the safety and tolerability of kinase inhibitors in these trials involves several key components:

  • Patient Population: Trials enroll patients with a confirmed diagnosis, such as non-small cell lung cancer (NSCLC) with specific genetic alterations (e.g., MET exon 14 skipping mutations)[5][6][12][18]. Eligibility criteria are strict to ensure a homogenous study population and to minimize confounding factors.

  • Study Design: The trials are often multi-center, open-label, single-arm studies, particularly in the case of targeted therapies for rare mutations[1][5][6][18]. Some may have a randomized design comparing the investigational drug to a standard of care[14].

  • Dosing and Administration: Patients typically receive a standardized oral dose of the kinase inhibitor once or twice daily[5][6][12][14][18]. Treatment continues until disease progression or unacceptable toxicity.

  • Safety Monitoring and Data Collection: The safety of the participants is the primary concern. This involves regular monitoring and documentation of all adverse events (AEs). AEs are graded for severity according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Serious adverse events (SAEs) are reported to regulatory authorities promptly. Safety assessments include:

    • Regular physical examinations.

    • Vital sign measurements.

    • Electrocardiograms (ECGs) to monitor for cardiotoxicity.

    • Laboratory tests, including complete blood counts, serum chemistry panels, and liver function tests, to detect hematologic and organ toxicity.

  • Data Analysis: The incidence, severity, and causality of AEs are analyzed. The relationship of AEs to the study drug is assessed by the investigators. The overall safety profile of the drug is then determined based on these comprehensive assessments.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the context of safety evaluation, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for assessing drug safety in a clinical trial.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Invasion_Metastasis Invasion & Metastasis STAT3->Invasion_Metastasis Kinase_Inhibitor c-Met Kinase Inhibitor (e.g., Tepotinib, Savolitinib, Capmatinib) Kinase_Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway, a key driver in several cancers, and the point of inhibition for drugs like Tepotinib, Savolitinib, and Capmatinib.

Clinical_Trial_Safety_Workflow Patient_Enrollment Patient Enrollment (Informed Consent) Baseline_Assessment Baseline Safety Assessment (Labs, Vitals, ECG, Physical Exam) Patient_Enrollment->Baseline_Assessment Drug_Administration Drug Administration Baseline_Assessment->Drug_Administration Ongoing_Monitoring Ongoing Monitoring (Regular Visits, Lab Tests) Drug_Administration->Ongoing_Monitoring AE_Detection Adverse Event (AE) Detection & Documentation Ongoing_Monitoring->AE_Detection Data_Analysis Periodic Safety Data Analysis & Review Ongoing_Monitoring->Data_Analysis AE_Grading AE Grading (CTCAE) & Causality Assessment AE_Detection->AE_Grading SAE_Reporting Serious AE (SAE) Expedited Reporting AE_Grading->SAE_Reporting If SAE AE_Grading->Data_Analysis SAE_Reporting->Data_Analysis Final_Report Final Safety Profile Reporting Data_Analysis->Final_Report

Caption: A generalized workflow for the assessment and reporting of safety data in a clinical trial.

References

A Statistical Analysis Plan for a Comparative Study of SHR902275 in RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis plan for a preclinical comparative study of SHR902275, a novel, potent, and selective RAF inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the proposed methodologies for evaluating the efficacy and mechanism of action of this compound in comparison to an established competitor in the context of RAS-mutant cancers.

Introduction and Rationale

This compound is an orally active RAF inhibitor that targets cancers with RAS mutations by inhibiting cRAF, wild-type BRAF, and BRAF V600E.[1] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a key driver in many human cancers.[1][2] First-generation RAF inhibitors have shown efficacy in cancers with BRAF V600E mutations but are less effective in RAS-mutant tumors and can lead to paradoxical pathway activation.[1][2] This plan outlines a head-to-head comparison of this compound with a standard-of-care targeted agent in a relevant cancer model.

For the purpose of this guide, we will focus on a comparative study in KRAS G12C-mutated non-small cell lung cancer (NSCLC), with Sotorasib as the comparator agent. Sotorasib is an FDA-approved inhibitor of KRAS G12C.[3][4]

Study Objectives

The primary objectives of this preclinical study are:

  • To compare the in vitro anti-proliferative activity of this compound and Sotorasib in KRAS G12C-mutated NSCLC cell lines.

  • To evaluate the in vivo anti-tumor efficacy of this compound versus Sotorasib in a KRAS G12C-mutated NSCLC xenograft mouse model.[2][5]

  • To compare the effects of this compound and Sotorasib on the RAS-RAF-MEK-ERK signaling pathway.

Experimental Design and Methodology

A multi-faceted approach will be employed to compare this compound and the competitor drug, encompassing both in vitro and in vivo models.

In Vitro Studies

Cell Lines: Human NSCLC cell lines with a documented KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) will be utilized.

Experimental Protocols:

  • Cell Proliferation Assay (MTS Assay):

    • Cells will be seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound and Sotorasib will be added to the wells.

    • After 72 hours of incubation, MTS reagent will be added to each well.

    • Absorbance will be measured at 490 nm to determine cell viability.

    • The half-maximal growth inhibition (GI50) values will be calculated using non-linear regression analysis.

  • Western Blot Analysis for Pathway Modulation:

    • Cells will be treated with this compound and Sotorasib at their respective GI50 concentrations for various time points.

    • Cell lysates will be collected, and protein concentrations will be determined.

    • Proteins will be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be probed with primary antibodies against key proteins in the RAS-RAF-MEK-ERK pathway (e.g., p-ERK, total ERK, p-MEK, total MEK).

    • Blots will be visualized using chemiluminescence, and band intensities will be quantified.

In Vivo Studies

Animal Model: Immunocompromised mice (e.g., athymic nude mice) will be used to establish xenograft tumors.[6]

Experimental Protocol:

  • Xenograft Tumor Growth Study:

    • KRAS G12C-mutated NSCLC cells will be subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, mice will be randomized into treatment groups (Vehicle, this compound, Sotorasib).

    • Drugs will be administered orally at predetermined doses and schedules.

    • Tumor volume and body weight will be measured twice weekly.

    • The study will be terminated when tumors in the control group reach a specified size.

    • Tumors will be excised for further analysis.

Data Presentation and Statistical Analysis

All quantitative data will be summarized in a clear and structured tabular format for ease of comparison.

Data Tables
Table 1: In Vitro Anti-proliferative Activity
Compound GI50 (nM) in NCI-H358 Cells
This compound[Insert Value]
Sotorasib[Insert Value]
Table 2: In Vivo Anti-tumor Efficacy
Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle[Insert Value]N/A
This compound[Insert Value][Insert Value]
Sotorasib[Insert Value][Insert Value]
Statistical Methods
  • In Vitro Data: GI50 values will be calculated using a four-parameter logistic curve fit. Statistical significance between the GI50 values of this compound and the competitor will be determined using an F-test.

  • In Vivo Data: Tumor growth curves will be analyzed using a mixed-effects model. The primary endpoint will be the difference in tumor volume between treatment groups at the end of the study, analyzed by a one-way ANOVA followed by Dunnett's multiple comparisons test. A p-value of <0.05 will be considered statistically significant.

Visualization of Pathways and Workflows

Diagrams will be used to illustrate key signaling pathways and experimental workflows.

RAS-RAF-MEK-ERK Signaling Pathway

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->RAF Sotorasib Sotorasib Sotorasib->RAS

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start: Subcutaneous injection of KRAS G12C NSCLC cells tumor_formation Tumor Formation (palpable size) start->tumor_formation randomization Randomization of Mice into Treatment Groups tumor_formation->randomization treatment Oral Administration: - Vehicle - this compound - Sotorasib randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint: Tumors in control group reach max size monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis

Caption: Workflow for the in vivo xenograft comparative study.

Logical Relationship of Study Components

Study_Logic hypothesis Hypothesis This compound is superior to Sotorasib in KRAS G12C mutant NSCLC invitro In Vitro Studies Cell Proliferation (GI50) Western Blot (Pathway) hypothesis->invitro invivo In Vivo Studies Xenograft Tumor Growth Pharmacodynamics hypothesis->invivo data Data Analysis Statistical Comparison Endpoint Evaluation invitro->data invivo->data conclusion {Conclusion|Comparative Efficacy & Mechanism of Action} data->conclusion

References

A Comparative Guide to Biomarkers for Predicting Response to Novel and Established RAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for cancers driven by the RAS-RAF-MEK-ERK signaling pathway is continually evolving. While first-generation RAF inhibitors have shown significant efficacy in BRAF V600-mutant tumors, the emergence of resistance and the challenge of treating RAS-mutant cancers have spurred the development of next-generation compounds. This guide provides a comparative analysis of biomarkers for predicting response to the novel pan-RAF inhibitor SHR902275 versus other established RAF inhibitors, supported by available preclinical and clinical data.

The Evolving Role of RAF Inhibition in Oncology

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that, when constitutively activated by mutations in genes such as BRAF and RAS, drives cellular proliferation and survival in many cancers. The initial success of RAF inhibitors was largely confined to tumors harboring the BRAF V600E mutation. However, these inhibitors can paradoxically activate the pathway in BRAF wild-type cells with upstream RAS mutations, leading to resistance and, in some cases, secondary malignancies.

This compound is a potent, selective, and orally active pan-RAF inhibitor designed to overcome this limitation. It targets not only BRAF V600E but also wild-type BRAF and CRAF, thereby inhibiting the paradoxical activation observed with first-generation inhibitors in the context of RAS mutations. Preclinical studies have demonstrated its efficacy in RAS-mutant cancer models.[1][2]

This guide will compare the predictive biomarkers for this compound with those for the established RAF inhibitors vemurafenib, dabrafenib, and encorafenib.

Comparative Efficacy of RAF Inhibitors Based on Biomarker Status

The following tables summarize the available data on the efficacy of various RAF inhibitors in different molecular contexts. It is crucial to note that the data for this compound is currently preclinical, while the data for other inhibitors is derived from clinical trials.

Table 1: Response to RAF Inhibitors in BRAF V600-Mutant Cancers

InhibitorCancer TypeOverall Response Rate (ORR)Key Clinical Trials
Vemurafenib Metastatic Melanoma48% - 53%BRIM-3, BRIM-2[3][4]
Dabrafenib Metastatic Melanoma50%BREAK-3[5]
Encorafenib Metastatic Colorectal Cancer (in combination with cetuximab)20%BEACON CRC[6]
Encorafenib Metastatic Colorectal Cancer (in combination with cetuximab and binimetinib)26%BEACON CRC[6]
Encorafenib Metastatic Colorectal Cancer (in combination with cetuximab and mFOLFOX6)61%BREAKWATER[7][8]
This compound VariousData not yet available from clinical trials-

Table 2: Response to RAF and MEK Inhibitors in NRAS-Mutant Cancers

Inhibitor(s)Cancer TypeOverall Response Rate (ORR)Key Clinical Trials
Binimetinib (MEK inhibitor) Metastatic Melanoma15%NEMO[9]
Trametinib (MEK inhibitor) + Low-Dose Dabrafenib Metastatic Melanoma6.3%TraMel-WT[10]
Belvarafenib (pan-RAF inhibitor) Metastatic Melanoma44.4% (unconfirmed)Phase 1 (NCT02405065)[9]
Naporafenib (pan-RAF inhibitor) + Trametinib Metastatic Melanoma>32% in patients with concurrent cell cycle alterationsPhase Ib[11]
This compound VariousData not yet available from clinical trials-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the RAS-RAF-MEK-ERK signaling pathway and the differential mechanisms of action of various RAF inhibitors.

RAF_Signaling_Pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Drives

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Caption: Mechanisms of first-generation vs. pan-RAF inhibitors.

Experimental Protocols for Biomarker Detection

The accurate detection of BRAF and RAS mutations is paramount for selecting appropriate therapies. Several methodologies are employed in clinical practice and research.

1. Immunohistochemistry (IHC) for BRAF V600E

  • Principle: Uses a monoclonal antibody (clone VE1) that specifically recognizes the BRAF V600E mutant protein.

  • Protocol Outline:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns) are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat and a specific buffer solution.

    • Sections are incubated with the primary antibody (anti-BRAF V600E, clone VE1).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogen (e.g., DAB) is added, which produces a colored precipitate at the site of the antigen-antibody reaction.

    • The slide is counterstained and mounted for microscopic examination.

  • Interpretation: Positive staining is characterized by distinct cytoplasmic staining in tumor cells. The intensity and percentage of stained cells are evaluated.

2. Next-Generation Sequencing (NGS) for Comprehensive Mutational Analysis

  • Principle: Allows for the simultaneous sequencing of multiple genes or genomic regions, enabling the detection of a wide range of mutations in BRAF, RAS, and other cancer-related genes.

  • Protocol Outline:

    • DNA is extracted from FFPE tumor tissue or a liquid biopsy (circulating tumor DNA).

    • The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

    • Targeted gene panels are often used to enrich for specific genes of interest (e.g., BRAF, KRAS, NRAS).

    • The library is sequenced on an NGS platform (e.g., Illumina, Ion Torrent).

    • Bioinformatic analysis is performed to align the sequencing reads to a reference genome and identify genetic variants.

  • Interpretation: The presence of specific mutations (e.g., BRAF V600E, KRAS G12D, NRAS Q61R) and their variant allele frequencies are reported.

3. Droplet Digital PCR (ddPCR) for Sensitive Mutation Detection in Liquid Biopsies

  • Principle: A highly sensitive PCR-based method that partitions a DNA sample into thousands of nanoliter-sized droplets, allowing for the absolute quantification of mutant and wild-type DNA molecules.

  • Protocol Outline:

    • Circulating cell-free DNA (cfDNA) is extracted from a plasma sample.

    • The ddPCR reaction mixture is prepared with primers and fluorescently labeled probes specific for the mutant and wild-type alleles.

    • The reaction mix is partitioned into droplets using a droplet generator.

    • PCR is performed on the droplets.

    • A droplet reader analyzes the fluorescence of each droplet to determine the number of positive (containing the target DNA) and negative droplets.

  • Interpretation: The concentration of mutant and wild-type DNA in the original sample is calculated, providing a quantitative measure of the mutation load.

Biomarker_Detection_Workflow Biomarker Detection Workflow Tumor Tissue or Liquid Biopsy Tumor Tissue or Liquid Biopsy DNA/Protein Extraction DNA/Protein Extraction Tumor Tissue or Liquid Biopsy->DNA/Protein Extraction IHC Immunohistochemistry (IHC) DNA/Protein Extraction->IHC Protein NGS Next-Generation Sequencing (NGS) DNA/Protein Extraction->NGS DNA ddPCR Droplet Digital PCR (ddPCR) DNA/Protein Extraction->ddPCR DNA Protein Analysis Protein Analysis IHC->Protein Analysis DNA Analysis DNA Analysis NGS->DNA Analysis ddPCR->DNA Analysis Mutation Report Mutation Report Protein Analysis->Mutation Report DNA Analysis->Mutation Report

Caption: Workflow for detecting BRAF and RAS mutations.

Conclusion and Future Directions

The primary biomarker for response to first-generation RAF inhibitors such as vemurafenib and dabrafenib remains the BRAF V600 mutation. However, the efficacy of these drugs is limited in the context of co-occurring RAS mutations due to paradoxical pathway activation.

The development of pan-RAF inhibitors like this compound represents a promising strategy for targeting a broader range of RAF- and RAS-driven cancers. Preclinical evidence suggests that RAS mutations may serve as a key predictive biomarker for response to this compound. As clinical data for this compound and other pan-RAF inhibitors become available, a more direct comparison of their efficacy in biomarker-defined patient populations will be possible.

For researchers and drug developers, the focus should be on the continued investigation of biomarkers that can refine patient selection for these novel agents. This includes not only the primary driver mutations in BRAF and RAS but also the broader genomic and proteomic context that may influence response and resistance. The application of sensitive detection methods like NGS and ddPCR will be crucial for identifying patients who are most likely to benefit from this next generation of RAF-targeted therapies.

References

SHR902275: A New Generation RAF Inhibitor Targeting Both Monomers and Dimers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the development of RAF inhibitors has been a critical advancement, particularly for melanomas harboring the BRAF V600E mutation. However, the efficacy of first-generation inhibitors has been hampered by the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a phenomenon driven by the formation of RAF dimers. SHR902275, a novel spiro amide compound, has emerged as a potent and selective next-generation RAF inhibitor designed to overcome this limitation by effectively targeting both RAF monomers and dimers, showing particular promise for cancers with RAS mutations.

First-generation RAF inhibitors, such as vemurafenib, are highly effective at inhibiting the constitutively active BRAF V600E monomer. However, in cells with wild-type BRAF and upstream RAS mutations, these inhibitors can promote the formation of BRAF-CRAF or CRAF-CRAF dimers, leading to the transactivation of the uninhibited protomer and subsequent paradoxical activation of the MEK-ERK signaling pathway. This has been a significant clinical challenge, contributing to acquired resistance and the development of secondary malignancies.

This compound was developed to address this challenge by potently inhibiting both wild-type and mutant forms of RAF, thereby suppressing the signaling output from both monomeric and dimeric RAF complexes. This dual activity is crucial for its efficacy in tumors driven by RAS mutations, where RAF signaling is dependent on dimerization.

Quantitative Comparison of Inhibitory Activity

Biochemical and cellular assays have demonstrated the potent and broad-spectrum activity of this compound against various RAF isoforms and in different cellular contexts.

Target/Cell LineGenotypeIC50/GI50 (nM)Implied Target
Biochemical Assays
cRAFWild-type1.6Dimer component
bRAFWild-type10Dimer component
bRAF V600EMutant5.7Monomer
Cellular Assays
H358KRAS mutant1.5Dimer-driven signaling
A375BRAF V600E0.17Monomer-driven signaling
Calu6KRAS mutant0.4Dimer-driven signaling
SK-MEL2NRAS mutant0.32Dimer-driven signaling

Table 1: In vitro inhibitory activity of this compound. IC50 values represent the concentration required for 50% inhibition of enzyme activity in biochemical assays. GI50 values represent the concentration required for 50% inhibition of cell growth in cellular assays. Data sourced from Zhao P, et al. Eur J Med Chem. 2022.

The data clearly indicates that this compound is a highly potent inhibitor of both wild-type RAF isoforms (cRAF and bRAF), which are key components of the signaling-competent RAF dimers in RAS-mutant cancers. Its low nanomolar IC50 values against these kinases are indicative of its ability to effectively suppress dimer activity. Concurrently, this compound demonstrates potent inhibition of the oncogenic BRAF V600E monomer, with an IC50 of 5.7 nM.

The cellular activity of this compound further underscores its dual action. In the A375 cell line, which is driven by the BRAF V600E monomer, this compound shows a GI50 of 0.17 nM, highlighting its potent anti-monomer activity. Crucially, in cell lines with KRAS (H358 and Calu6) and NRAS (SK-MEL2) mutations, where RAF signaling is dependent on dimerization, this compound exhibits potent anti-proliferative effects with GI50 values in the low nanomolar range. This demonstrates its efficacy in blocking dimer-driven signaling and overcoming the paradoxical activation that limits first-generation inhibitors.

Signaling Pathways and Mechanism of Action

The differential effects of first-generation RAF inhibitors and this compound on RAF signaling can be visualized in the following pathways:

RAF_Monomer_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS BRAF_V600E BRAF V600E (Monomer) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes This compound This compound This compound->BRAF_V600E Inhibits First_Gen_Inhibitor First-Gen Inhibitor First_Gen_Inhibitor->BRAF_V600E Inhibits

Inhibition of monomeric BRAF V600E signaling.

In cells with the BRAF V600E mutation, the kinase is constitutively active as a monomer, independent of RAS activation. Both first-generation inhibitors and this compound effectively block the activity of this monomer, leading to the inhibition of the downstream MEK-ERK pathway and a reduction in cell proliferation.

RAF_Dimer_Paradoxical_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS_mut Mutant RAS RTK->RAS_mut Activates RAF_dimer RAF Dimer (BRAF/CRAF) RAS_mut->RAF_dimer Promotes Dimerization MEK MEK RAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes First_Gen_Inhibitor First-Gen Inhibitor First_Gen_Inhibitor->RAF_dimer Paradoxical Activation

Paradoxical activation by first-generation RAF inhibitors.

In cells with mutant RAS, signaling proceeds through RAF dimers. First-generation inhibitors bind to one protomer in the dimer, which paradoxically enhances the activity of the other protomer, leading to increased MEK-ERK signaling and cell proliferation.

RAF_Dimer_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS_mut Mutant RAS RTK->RAS_mut Activates RAF_dimer RAF Dimer (BRAF/CRAF) RAS_mut->RAF_dimer Promotes Dimerization MEK MEK RAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes This compound This compound This compound->RAF_dimer Inhibits

Inhibition of RAF dimer signaling by this compound.

This compound effectively inhibits the activity of RAF dimers in RAS-mutant cells, blocking the downstream signaling cascade and preventing cell proliferation.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against cRAF, wild-type bRAF, and bRAF V600E.

Methodology:

  • Recombinant human cRAF, bRAF, and bRAF V600E kinases were used.

  • The kinase activity was measured using a radiometric filter binding assay with [γ-³³P]ATP.

  • Kinases were incubated with the substrate (inactive MEK1) and varying concentrations of this compound in a kinase reaction buffer.

  • The reaction was initiated by the addition of [γ-³³P]ATP and incubated at room temperature.

  • The reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • The plate was washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant RAF kinase - Inactive MEK1 (substrate) - Varying [this compound] Start->Prepare_Reaction Initiate_Reaction Add [γ-³³P]ATP to start kinase reaction Prepare_Reaction->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Filter_Binding Transfer to phosphocellulose filter plate Stop_Reaction->Filter_Binding Wash Wash to remove unincorporated [γ-³³P]ATP Filter_Binding->Wash Quantify Quantify radioactivity Wash->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50 End End Calculate_IC50->End Cellular_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Assess_Viability Add CellTiter-Glo reagent Incubate->Assess_Viability Measure_Luminescence Measure luminescence Assess_Viability->Measure_Luminescence Calculate_GI50 Calculate GI50 values Measure_Luminescence->Calculate_GI50 End End Calculate_GI50->End

Meta-analysis of preclinical studies involving next-generation RAF inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Meta-Analysis of Preclinical Studies on Next-Generation RAF Inhibitors

The landscape of cancer therapy has been significantly shaped by the development of targeted inhibitors against the RAF kinase family, central components of the mitogen-activated protein kinase (MAPK) signaling pathway. While first-generation BRAF inhibitors demonstrated notable success in treating BRAF V600-mutant melanomas, their efficacy is often limited by the development of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has spurred the development of next-generation RAF inhibitors, including pan-RAF inhibitors and "paradox breakers," designed to overcome these limitations. This guide provides a comparative meta-analysis of preclinical data for several prominent next-generation RAF inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance and underlying mechanisms.

Comparative Efficacy of Next-Generation RAF Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for key next-generation RAF inhibitors, providing a quantitative comparison of their potency and efficacy across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorTargetIC50 (nM)Reference
KIN-2787 ARAF3.46[1]
BRAF0.06[1]
CRAF (RAF1)0.06[1]
Lifirafenib (BGB-283) BRAF V600E23[2][3]
EGFR29[2][3]
EGFR T790M/L858R495[2]
Tovorafenib (DAY101) BRAF V600E7.1[4]
Wild-type BRAF10.1[4]
Wild-type CRAF0.7[4]
PF-07799933 BRAF Class I mutants0.7 - 7[5]
BRAF Class II mutants10 - 14[5]
BRAF Class III mutants0.8 - 7.8[5]
BRAF wild-type≥9800[5]
Table 2: In Vitro Cellular Activity - Inhibition of Cell Proliferation (IC50)
InhibitorCell LineBRAF/RAS StatusIC50 (nM)Reference
KIN-2787 Class II & III BRAF mutant cellsClass II/III BRAF< 50[1]
PF-07799933 BRAF Class I mutant cell linesClass I BRAF0.7 - 7[5]
BRAF Class II mutant cell linesClass II BRAF10 - 14[5]
BRAF Class III mutant cell linesClass III BRAF0.8 - 7.8[5]
BRAF wild-type cell linesWild-type BRAF≥9800[5]
Table 3: In Vivo Efficacy in Xenograft Models
InhibitorTumor ModelDosingTumor Growth Inhibition (TGI)Reference
KIN-2787 A-375 (Class I BRAF) xenograftDailyUp to 101-118%[1]
BxPC-3 (Class II BRAF) xenograftDailySignificant[1]
WM3629 (Class III BRAF) xenograftDailySignificant[1]
Lifirafenib (BGB-283) BRAF V600E colorectal tumor xenograftsDose-dependentPartial and complete tumor regressions[2][3]
PLX8394 H1755 (BRAF G469A) xenograft150 mg/kg/daySensitive[6]
A375 (BRAF V600E) subcutaneous and intracranial models30 mg/kgTumor growth inhibition[7]
Naporafenib (LXH254) BRAF-mutated and atypical BRAF/NRAS- or BRAF/KRAS-driven preclinical modelsNot specifiedAntitumor activity[8]

Signaling Pathways and Mechanisms of Action

Next-generation RAF inhibitors are designed to circumvent the paradoxical MAPK pathway activation observed with first-generation inhibitors. The following diagrams illustrate the MAPK signaling pathway and the distinct mechanisms of action of these novel inhibitors.

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer MEK MEK RAF_dimer->MEK Paradoxical_Activation Paradoxical Activation RAF_dimer->Paradoxical_Activation ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation FirstGen First-Generation BRAF Inhibitors (e.g., Vemurafenib) FirstGen->RAF_dimer Inhibit Monomer, Promote Dimerization NextGen Next-Generation RAF Inhibitors (Pan-RAF/Paradox Breakers) NextGen->RAF_dimer Inhibit Monomer & Dimer Paradoxical_Activation->MEK

Caption: MAPK signaling pathway and points of intervention for RAF inhibitors.

The diagram above illustrates how first-generation BRAF inhibitors can lead to paradoxical activation of the MAPK pathway by promoting RAF dimerization in BRAF wild-type cells, a mechanism that next-generation inhibitors are designed to overcome by inhibiting both monomeric and dimeric forms of RAF kinases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key assays used to evaluate the performance of next-generation RAF inhibitors.

RAF Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RAF kinases.

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from ³²P-ATP) into a substrate, such as MEK.[9] Alternatively, non-radioactive methods like FRET-based assays can be used.[10]

  • Procedure Outline:

    • Recombinant RAF kinase is incubated with the test inhibitor at various concentrations.

    • The kinase reaction is initiated by adding the substrate (e.g., inactive MEK1) and ATP (spiked with ³²P-ATP).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the reaction mixture (e.g., by SDS-PAGE).

    • The amount of incorporated radioactivity is quantified to determine the extent of kinase inhibition.

    • IC50 values are calculated from the dose-response curves.

Kinase_Assay_Workflow Start Start Incubate Incubate Recombinant RAF Kinase with Inhibitor Start->Incubate Add_Substrate Add Substrate (MEK) and ATP (³²P-ATP) Incubate->Add_Substrate Reaction Kinase Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 72 hours Add_Inhibitor->Incubate_Cells Add_Reagent Add Viability Reagent (e.g., MTT, MUH) Incubate_Cells->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End Xenograft_Workflow Start Start Implant_Cells Implant Human Cancer Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomize Treat Administer Inhibitor (or Vehicle) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Analyze Analyze Data and Calculate TGI Monitor->Analyze End End Analyze->End

References

Assessing the Durability of Response: A Comparative Look at SHR902275 and Standard-of-Care in RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – As the landscape of targeted cancer therapies continues to evolve, the focus sharpens on not only the initial response to treatment but also the durability of that response. This is particularly critical for challenging malignancies such as those driven by RAS mutations. SHR902275, a novel, next-generation pan-RAF inhibitor developed by Jiangsu Hengrui Medicine, has shown promise in preclinical studies by targeting the RAS-RAF-MEK-ERK signaling pathway.[1][2] This guide provides a framework for assessing the durability of response to this compound compared to current standard-of-care treatments for RAS-mutant solid tumors, acknowledging that publicly available clinical trial data on this compound is not yet available.

Understanding the Therapeutic Landscape

Standard-of-care for patients with RAS-mutant solid tumors is multifaceted and depends on the specific cancer type and mutation. Treatment regimens often include:

  • Chemotherapy: The foundational treatment for many RAS-mutant cancers.

  • Immunotherapy: Immune checkpoint inhibitors have shown efficacy in certain patient populations.

  • Targeted Therapy: For specific mutations like KRAS G12C, inhibitors such as sotorasib and adagrasib are approved.

The emergence of pan-RAF inhibitors, a class to which this compound belongs, aims to address a broader spectrum of RAS mutations and overcome resistance mechanisms seen with first-generation RAF inhibitors.

Key Metrics for Durability of Response

To objectively compare this compound with standard-of-care, the following metrics from clinical trials are essential:

MetricDescriptionImportance in Assessing Durability
Duration of Response (DoR) The time from a confirmed response to disease progression or death.A direct measure of how long the treatment's benefit lasts in responding patients.
Progression-Free Survival (PFS) The length of time during and after treatment that a patient lives with the disease but it does not get worse.Reflects the overall time a patient benefits from treatment, including periods of stable disease.
Overall Survival (OS) The length of time from either the date of diagnosis or the start of treatment that patients are still alive.The gold standard for assessing the ultimate clinical benefit of a cancer therapy.
Objective Response Rate (ORR) The percentage of patients whose tumor is destroyed or significantly reduced in size by a treatment.Indicates the initial efficacy of a treatment.

Preclinical Evidence for this compound

Preclinical data on this compound demonstrates its potential as a potent and selective RAF inhibitor. Studies have shown that it exhibits favorable pharmacokinetic properties and dose-dependent efficacy in RAS-mutant xenograft models.[1][2] This foundational research provides a strong rationale for its investigation in clinical settings.

Clinical Data for Comparator Pan-RAF Inhibitors

While specific data for this compound is pending, clinical trials of other pan-RAF inhibitors offer insights into the potential efficacy of this drug class. For instance, a phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors showed responses in 15% of evaluable patients in one cohort, with a notable 50% response rate in BRAF mutation-positive melanoma patients who were naive to RAF and MEK inhibitors.[3] Another study on rechallenging with RAF inhibitors demonstrated a clinical benefit rate of 54.5% with a median duration of response of 2.5 months.[4]

Experimental Protocols: A Framework for Comparison

A comprehensive comparison requires a detailed understanding of the clinical trial methodologies. When data for this compound becomes available, the following experimental protocols will be crucial for a meaningful assessment against standard-of-care trials.

Typical Phase I/II Clinical Trial Design for a Novel Kinase Inhibitor:

  • Study Design: Open-label, dose-escalation, and dose-expansion phase I/II study.

  • Patient Population: Patients with advanced or metastatic solid tumors harboring specific RAS mutations who have progressed on or are intolerant to standard therapies.

  • Intervention: this compound administered orally at various dose levels.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of this compound.

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity of this compound, including ORR, DoR, and PFS. Pharmacokinetic and pharmacodynamic profiles are also assessed.

  • Tumor Assessment: Tumor responses are typically evaluated every 6-8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

Visualizing the Mechanism and Workflow

To facilitate understanding, the following diagrams illustrate the targeted signaling pathway and a typical clinical trial workflow.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (RAS-mutant tumor) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Phase I: Dose Escalation (Determine MTD/RP2D) Enrollment->Dose_Escalation Dose_Expansion Phase II: Dose Expansion (Evaluate Efficacy) Dose_Escalation->Dose_Expansion Data_Analysis Data Analysis (DoR, PFS, OS, ORR) Dose_Expansion->Data_Analysis Regulatory_Submission Regulatory Submission Data_Analysis->Regulatory_Submission

Diagram 2: A generalized workflow for a clinical trial of a targeted therapy like this compound.

Conclusion

While this compound shows significant promise in preclinical models for the treatment of RAS-mutant cancers, a definitive comparison of the durability of its response to standard-of-care treatments awaits the release of clinical trial data. Researchers and drug development professionals should closely monitor for forthcoming results from clinical studies involving this compound. The framework provided in this guide will be instrumental in interpreting this future data and understanding the potential role of this novel pan-RAF inhibitor in the oncology treatment paradigm.

References

Validating SHR902275's Reduced Paradoxical Activation: A Comparison of In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SHR902275's Performance Against Other RAF Inhibitors in Mitigating Paradoxical Activation.

First-generation RAF inhibitors, such as vemurafenib, have demonstrated significant efficacy in treating BRAF V600E-mutant melanomas. However, their clinical utility is often limited by the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those harboring RAS mutations. This can lead to the development of secondary malignancies and limit the application of these drugs in RAS-driven cancers.[1][2] this compound is a next-generation, potent, and selective RAF inhibitor designed to overcome this limitation by targeting RAS mutant cancers without inducing paradoxical activation.[3]

This guide provides an objective comparison of in vitro models and experimental data to validate the reduced paradoxical activation profile of this compound against first-generation and other "paradox-breaking" RAF inhibitors.

Understanding Paradoxical Activation

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. In cells with wild-type BRAF, first-generation RAF inhibitors can bind to one protomer of a RAF dimer, leading to the paradoxical transactivation of the other protomer and subsequent hyperactivation of the downstream MEK-ERK signaling cascade. This is particularly pronounced in the presence of upstream RAS activation.[1][4] "Paradox-breaker" inhibitors are designed to bind to RAF in a manner that prevents this transactivation.[2]

cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response cluster_3 Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival First-Gen RAFi First-Gen RAFi First-Gen RAFi->RAF Paradoxical Activation (WT BRAF, RAS mutant) Paradox Breaker RAFi Paradox Breaker RAFi Paradox Breaker RAFi->RAF Inhibition

Figure 1: MAPK Signaling Pathway and RAF Inhibitor Action.

Comparative Performance of RAF Inhibitors

The following tables summarize the in vitro performance of this compound and comparator RAF inhibitors. Direct head-to-head quantitative data for this compound on paradoxical activation is not publicly available. Therefore, its inhibitory profile is presented alongside data for other inhibitors from various sources.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundcRAFbRAFwtbRAFV600EReference
This compound 1.6105.7[5]
Vemurafenib 414--[6]
LY3009120 7--[6]

Note: A lower IC50 value indicates greater potency.

Table 2: In Vitro Cell Growth Inhibition (GI50, nM)
CompoundH358 (KRAS mutant)A375 (BRAF V600E)Calu6 (KRAS mutant)SK-MEL2 (NRAS mutant)Reference
This compound 1.50.170.40.32[5]

Note: A lower GI50 value indicates greater potency in inhibiting cell growth.

Table 3: Paradoxical ERK Activation Profile
CompoundCell Line (Mutation)AssayObservationReference
Vemurafenib HCT116 (KRAS mutant)pERK Western BlotSignificant paradoxical activation[6]
LY3009120 HCT116 (KRAS mutant)pERK Western BlotMinimal paradoxical activation[6]
PLX8394 Wild-type BRAF cell linespERK Western BlotDid not induce paradoxical activation[7]

Key Experimental Protocols

To aid in the design and interpretation of studies validating RAF inhibitors, detailed protocols for essential in vitro assays are provided below.

Phosphorylated ERK (pERK) Western Blot for Paradoxical Activation

This assay is crucial for directly measuring the activation of the MAPK pathway.

Cell_Culture 1. Culture RAS-mutant (e.g., HCT116) cells Treatment 2. Treat with RAF inhibitors (e.g., 24 hours) Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. SDS-PAGE and protein transfer Lysis->SDS_PAGE Blocking 5. Block membrane SDS_PAGE->Blocking Primary_Ab 6. Incubate with primary antibodies (pERK, total ERK) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection Analysis 9. Densitometry analysis (pERK/total ERK ratio) Detection->Analysis

Figure 2: Western Blot Workflow for pERK Detection.

Methodology:

  • Cell Culture: Plate a RAS-mutant cancer cell line (e.g., HCT116, Calu-6) in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dose range of this compound, a first-generation inhibitor (e.g., vemurafenib), and another paradox-breaker (e.g., PLX8394 or LY3009120) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pERK signal to the total ERK signal to determine the level of paradoxical activation.

Cell Viability Assay

This assay assesses the impact of the inhibitors on the proliferation of cancer cells.

Cell_Seeding 1. Seed cells in 96-well plates Treatment 2. Add serial dilutions of RAF inhibitors Cell_Seeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation Reagent_Addition 4. Add CellTiter-Glo reagent Incubation->Reagent_Addition Luminescence_Reading 5. Measure luminescence Reagent_Addition->Luminescence_Reading Data_Analysis 6. Calculate GI50 values Luminescence_Reading->Data_Analysis

References

A Comparative Proteomic Analysis of SHR902275 and Dabrafenib in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, RAF inhibitors have emerged as a cornerstone for treating tumors driven by aberrant signaling through the RAS-RAF-MEK-ERK pathway. This guide provides a comparative overview of two key RAF inhibitors: dabrafenib, a first-generation BRAF inhibitor, and SHR902275, a next-generation RAF inhibitor. The focus is on their differential effects on the cancer cell proteome, supported by available experimental data.

While extensive proteomic data is available for dabrafenib, allowing for a detailed analysis of its cellular impact, similar comprehensive proteomic studies for this compound are not yet publicly available. Therefore, this guide will present a detailed analysis of dabrafenib's proteomic footprint and offer a mechanistically-driven, prospective comparison to the anticipated effects of this compound.

Introduction to Dabrafenib and this compound

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly effective against cancers harboring the BRAF V600E mutation.[1][2][3] By targeting the constitutively active mutant BRAF protein, dabrafenib effectively suppresses the downstream MAPK/ERK signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant tumors.[1] However, its efficacy can be limited by both intrinsic and acquired resistance mechanisms, including the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1]

This compound is a novel, next-generation RAF inhibitor designed to overcome the limitations of earlier inhibitors like dabrafenib.[4][5][6] Its primary distinction is its activity against cancers with RAS mutations and wild-type BRAF, a context where first-generation inhibitors can paradoxically promote tumorigenesis.[4][5] this compound is engineered to inhibit RAF signaling without causing this paradoxical activation, representing a significant advancement for treating a broader range of RAS-driven malignancies.[4][5]

Comparative Mechanism of Action

The fundamental difference in the mechanism of action between dabrafenib and this compound is expected to manifest in distinct proteomic signatures following treatment.

dot

cluster_0 RAS-RAF-MEK-ERK Signaling Pathway cluster_1 Drug Intervention cluster_2 Paradoxical Activation RAS RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->RAF Inhibits mutant BRAF (V600E) Paradox Dabrafenib can lead to paradoxical activation of wild-type RAF in the presence of active RAS Dabrafenib->Paradox This compound This compound This compound->RAF Inhibits RAF in RAS-mutant cells

Fig. 1: Simplified signaling pathway showing the points of intervention for dabrafenib and this compound.

Proteomic Analysis of Dabrafenib-Treated Cancer Cells

Quantitative proteomic studies on melanoma cells treated with dabrafenib have provided significant insights into its molecular effects beyond direct BRAF inhibition. These studies reveal changes in protein expression and kinase activity that contribute to both its therapeutic efficacy and potential resistance mechanisms.

Quantitative Data from Proteomic Studies

A key study utilized targeted quantitative proteomics to assess alterations in protein expression and ATP binding affinities of kinases in M14 melanoma cells following a 24-hour treatment with 100 nM dabrafenib. The findings are summarized below.

Table 1: Kinase Expression Changes in M14 Melanoma Cells Treated with Dabrafenib (100 nM for 24h)

KinaseChange in Expression
Upregulated (27 kinases)
Examples
EPHA4Up
EPHB4Up
FLT1Up
Downregulated (42 kinases)
Examples
ARAFDown
BRAFDown
MAP2K2 (MEK2)Down
MAPK1 (ERK2)Down

Note: This table presents a selection of the 69 kinases that showed significant changes in expression. For a complete list, please refer to the original publication.

Off-Target Effects of Dabrafenib

Chemical proteomics has been instrumental in identifying off-target kinases of dabrafenib. These interactions can contribute to the drug's efficacy in certain contexts but may also be responsible for adverse effects.

Table 2: Identified Off-Target Kinases of Dabrafenib

Off-Target KinaseSignificance
NEK9Inhibition of NEK9 by dabrafenib has been linked to growth inhibition in BRAF wild-type cancer cells with NRAS or KRAS mutations.[7][8]
CDK16Similar to NEK9, inhibition of CDK16 is implicated in the anti-proliferative effects of dabrafenib in BRAF wild-type contexts.[7][8]

Prospective Proteomic Profile of this compound

While direct proteomic data for this compound is not yet available, we can infer its likely impact on the cancer cell proteome based on its mechanism of action as a next-generation RAF inhibitor.

Table 3: Expected Comparative Proteomic Effects of this compound vs. Dabrafenib

Proteomic EffectDabrafenibThis compound (Prospective)
Downregulation of MAPK Pathway Components Significant downregulation of core pathway proteins (e.g., ARAF, BRAF, MEK2, ERK2) in BRAF-mutant cells.Expected to cause a similar or even more potent downregulation of the MAPK pathway in its target cell population (RAS-mutant cancers).
Paradoxical Upregulation of MAPK Pathway Can induce paradoxical upregulation of MAPK signaling in BRAF wild-type cells with active RAS.Designed to avoid paradoxical activation; therefore, it is not expected to upregulate MAPK signaling in BRAF wild-type cells. This would be a key differentiating proteomic feature.
Off-Target Kinase Profile Known off-targets include NEK9 and CDK16, contributing to its activity in some BRAF wild-type cancers.The off-target profile is currently unknown but is likely to be distinct from dabrafenib, potentially with fewer off-targets that contribute to paradoxical activation.
Impact on RAS-Driven Proteomes Limited efficacy and potential for paradoxical activation in RAS-mutant cancers.Expected to significantly alter the proteome of RAS-mutant cancer cells, leading to the downregulation of proteins involved in proliferation and survival driven by mutant RAS.

Experimental Protocols

The following section outlines a typical experimental workflow for the comparative proteomic analysis of kinase inhibitors like dabrafenib and this compound.

Cell Culture and Treatment
  • Cell Lines: A panel of cancer cell lines with relevant genetic backgrounds (e.g., BRAF V600E mutant, NRAS mutant, KRAS mutant, and wild-type) should be used. For instance, M14 or A375 (BRAF V600E) and WM1366 (NRAS mutant) are relevant melanoma cell lines.

  • Drug Treatment: Cells are treated with a range of concentrations of dabrafenib or this compound (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Protein Extraction and Digestion
  • Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

Mass Spectrometry Analysis
  • Quantitative Proteomics: For expression proteomics, digested peptides are typically labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods.

  • Chemical Proteomics: To identify drug targets, an affinity matrix with the immobilized drug is used to pull down interacting proteins from the cell lysate. Bound proteins are then eluted and identified by mass spectrometry.

  • LC-MS/MS: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (e.g., on an Orbitrap or Q-TOF instrument).

Data Analysis
  • Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.

  • Peptides and proteins are identified by searching against a protein database (e.g., UniProt).

  • For quantitative proteomics, the relative abundance of proteins between different treatment conditions is determined.

  • Bioinformatic analysis is performed to identify significantly regulated proteins and affected cellular pathways.

dot

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Cancer Cell Culture (e.g., BRAF-mutant, RAS-mutant) B Treatment with This compound or Dabrafenib A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Liquid Chromatography (Peptide Separation) D->E F Tandem Mass Spectrometry (Peptide Sequencing & Quantification) E->F G Database Searching (Protein Identification) F->G H Quantitative Analysis (Protein Expression Changes) G->H I Bioinformatic Analysis (Pathway & Network Analysis) H->I

Fig. 2: General experimental workflow for comparative proteomics of cancer cells treated with targeted inhibitors.

Conclusion

The comparative analysis of this compound and dabrafenib highlights the evolution of RAF inhibitors. Dabrafenib has proven clinical benefit in BRAF-mutant cancers, and proteomic studies have elucidated its on-target and off-target effects, which are critical for understanding its therapeutic window and resistance mechanisms.

This compound represents a promising therapeutic strategy for RAS-mutant cancers, a patient population with high unmet medical need. While direct comparative proteomic data is eagerly awaited, its mechanism of action suggests a distinct and potentially more favorable proteomic signature, characterized by potent MAPK pathway inhibition without paradoxical activation. Future proteomic studies on this compound will be crucial to validate these expectations and to fully delineate its cellular mechanism of action, paving the way for its rational clinical development and application.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SHR902275

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like SHR902275 are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, selective RAF inhibitor for cancer research necessitates that it be treated with the highest level of warning as a cytotoxic agent.[1][2] This guide provides a procedural framework for the proper disposal of this compound based on its chemical properties and general best practices for cytotoxic waste management.

Key Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. These details are critical for understanding the compound's nature and for the proper maintenance of safety and disposal records.

PropertyValue
Molecular Formula C₂₆H₂₃F₃N₄O₄
Molecular Weight 512.48 g/mol
Target Raf Kinase
Pathway MAPK/ERK Pathway
IC₅₀ c-Raf 1.6 nM
IC₅₀ BRAFV600E 5.7 nM
IC₅₀ BRAFWT 10 nM
This table summarizes the key chemical and biological properties of this compound.[2]

Standard Operating Procedure for this compound Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound and any contaminated materials. This protocol is based on established guidelines for the disposal of cytotoxic and chemotherapeutic waste.

Experimental Protocol: Waste Segregation and Disposal
  • Initial Segregation : At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.

    • Contaminated lab supplies, including vials, pipette tips, and culture flasks.

    • Solutions containing this compound.

    • Any sharps, such as needles or blades, that have come into contact with the compound.

  • Waste Containment :

    • Solid Waste : Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled container.[3] These containers should be lined with a heavy-duty plastic bag (e.g., 4-mil polyethylene or 2-mil polypropylene) and marked with the cytotoxic hazard symbol.[3]

    • Liquid Waste : Aqueous solutions containing this compound should be collected in a sealed, leak-proof container. Non-flammable aqueous liquids are preferred for this method of containment.[4] The container must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.

    • Sharps Waste : All contaminated sharps must be immediately placed into a puncture-resistant sharps container that is also labeled with the cytotoxic hazard symbol.[3]

  • Labeling and Documentation : Every waste container must be clearly labeled with "Cytotoxic Waste" and "this compound." Maintain a detailed log of the waste, including the date, quantity, and nature of the discarded material.[4]

  • Storage : Store all this compound waste in a designated, secure, and well-ventilated area with restricted access, away from general laboratory traffic.[4] Ensure that incompatible materials are not stored together.[4]

  • Final Disposal : Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste management company. Do not dispose of this compound waste through standard laboratory or municipal waste streams. All waste must be transported to a permitted hazardous waste disposal facility.[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps for waste segregation and containment.

SHR902275_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Contaminated Material B Is the waste a sharp? A->B  Assess Waste Type   C Is the waste liquid? B->C No D Place in Labeled Sharps Container B->D Yes E Place in Labeled Sealed Liquid Container C->E Yes F Place in Labeled Solid Waste Container C->F No G Store in Secure Designated Area D->G E->G F->G H Dispose via Licensed Hazardous Waste Contractor G->H

Caption: Workflow for the proper segregation and disposal of this compound waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[4]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.